molecular formula C8H8N2O3 B098135 4-Methyl-3-nitrobenzamide CAS No. 19013-11-7

4-Methyl-3-nitrobenzamide

Cat. No.: B098135
CAS No.: 19013-11-7
M. Wt: 180.16 g/mol
InChI Key: YEUGEQUFPMJGCD-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrobenzamide is a nitro-aromatic compound that serves as a versatile building block and intermediate in sophisticated chemical and pharmaceutical research. Its structure, featuring both a benzamide group and a nitro substituent on a toluene core, makes it a valuable precursor in the synthesis of more complex molecules for various investigative applications . A primary application of this compound is its use as a pharmaceutical intermediate in the development of active pharmaceutical ingredients (APIs) and other biologically active molecules . Researchers also utilize this compound in fundamental chemical research , where it can be employed to study reaction mechanisms and explore novel synthetic pathways . Furthermore, its relevance is highlighted in studies investigating chemotherapeutic agents; research on structurally related nitrobenzamide compounds has shown potential anti-tumor activity through a mechanism involving metabolic reduction to active nitroso derivatives, which can induce cell death in target cells . This compound is for use in laboratory settings only, strictly for research and further manufacturing purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-nitrobenzamide
Source PubChem
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InChI

InChI=1S/C8H8N2O3/c1-5-2-3-6(8(9)11)4-7(5)10(12)13/h2-4H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUGEQUFPMJGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6066446
Record name Benzamide, 4-methyl-3-nitro-
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Molecular Weight

180.16 g/mol
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CAS No.

19013-11-7
Record name 4-Methyl-3-nitrobenzamide
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Record name Benzamide, 4-methyl-3-nitro-
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Record name Benzamide, 4-methyl-3-nitro-
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Record name Benzamide, 4-methyl-3-nitro-
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Record name 4-methyl-3-nitrobenzamide
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Foundational & Exploratory

4-Methyl-3-nitrobenzamide molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methyl-3-nitrobenzamide

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic amide. It details the compound's molecular structure, chemical formula, and key physicochemical properties. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a consolidated source of technical data. All quantitative information is summarized in structured tables for clarity and comparative analysis.

Chemical Identity and Properties

This compound is a chemical compound characterized by a benzene ring substituted with a methyl group, a nitro group, and a carboxamide group.[1][2] Its identity and core physical properties are summarized below.

PropertyValueReference(s)
IUPAC Name This compound[1][3]
Synonyms 3-nitro-4-methylbenzamide[1]
CAS Number 19013-11-7[1][3]
Molecular Formula C₈H₈N₂O₃[1][2][3]
Molecular Weight 180.163 g/mol [1]
Appearance White to cream or pale yellow to yellow powder or granules[3]
Melting Point 162.0 - 168.0 °C[3]
Assay (HPLC) ≥97.5%[3]
SMILES String CC1=C(C=C(C=C1)C(=O)N)--INVALID-LINK--[O-][1][2]
InChI Key YEUGEQUFPMJGCD-UHFFFAOYSA-N[1][3]

Molecular Structure

The molecular structure of this compound consists of a central benzene ring. A methyl group (-CH₃) is located at position 4, and a nitro group (-NO₂) is at position 3. The benzamide functional group (-CONH₂) is attached at position 1.

2D molecular structure of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from 4-methyl-3-nitrobenzoic acid. The process involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with ammonia to form the final amide product.

Experimental Protocol: Synthesis from 4-Methyl-3-nitrobenzoic Acid

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH) solution (concentrated)

  • Dichloromethane (DCM) (anhydrous)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask, dissolve 1.0 mole of 4-methyl-3-nitrobenzoic acid in anhydrous dichloromethane.

    • Slowly add 1.2 moles of thionyl chloride to the solution under stirring.

    • Fit the flask with a reflux condenser and heat the mixture gently to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

    • After the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude 4-methyl-3-nitrobenzoyl chloride.

  • Amidation:

    • Cool the flask containing the crude acyl chloride in an ice bath.

    • Slowly add the crude product to a stirred, chilled concentrated ammonium hydroxide solution.

    • Continue stirring vigorously for 30-60 minutes. A precipitate of this compound will form.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any unreacted ammonia and ammonium salts.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

    • Dry the final product under vacuum.

synthesis_workflow start Start: 4-Methyl-3-nitrobenzoic Acid step1 React with Thionyl Chloride (SOCl₂) in Dichloromethane (DCM) start->step1 intermediate Intermediate: 4-Methyl-3-nitrobenzoyl Chloride step1->intermediate step2 React with concentrated Ammonium Hydroxide (NH₄OH) intermediate->step2 product Crude Product: This compound step2->product step3 Purification: Vacuum Filtration & Recrystallization product->step3 final Final Product: Pure this compound step3->final

General synthesis workflow for this compound.

Biological Activity

Specific biological activities and detailed signaling pathways for this compound are not extensively documented in publicly available literature. However, the benzamide scaffold is a known "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[4] Derivatives of benzamide have shown potential as antimicrobial and anticancer agents.[4][5] The biological potential of this compound would need to be determined through systematic screening and mechanism-of-action studies.

The logical workflow for investigating the potential biological activity of a novel compound like this compound is outlined below.

biological_screening_workflow cluster_screening Phase 1: Initial Screening cluster_validation Phase 2: Hit Validation & Lead ID cluster_moa Phase 3: Mechanism of Action (MoA) A Compound Synthesis & Purification B High-Throughput Screening (e.g., Antimicrobial, Cytotoxicity Assays) A->B C Identify 'Hits' (Compounds showing activity) B->C D Dose-Response Studies (Determine IC₅₀/EC₅₀) C->D E Secondary Assays (e.g., Specificity, Selectivity) D->E F Identify 'Lead Compound' E->F G Target Identification (e.g., Proteomics, Genetic Screens) F->G H Pathway Analysis (e.g., Western Blot, Reporter Assays) G->H I In Vivo Model Testing H->I

Logical workflow for biological activity investigation.

References

A Technical Guide to 4-Methyl-3-nitrobenzamide: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-nitrobenzamide, a valuable chemical intermediate for pharmaceutical synthesis. This document details the compound's chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis from 4-methyl-3-nitrobenzoic acid, and explores its potential biological activity, particularly in the context of cancer research. The guide also includes a visualization of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell migration and a potential target for compounds structurally related to this compound.

Chemical Identity and Properties

This compound is a substituted aromatic amide with the chemical formula C₈H₈N₂O₃. Its chemical identifiers and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 19013-11-7
Molecular Formula C₈H₈N₂O₃
SMILES CC1=C(C=C(C=C1)C(=O)N)--INVALID-LINK--[O-][1]
InChI Key YEUGEQUFPMJGCD-UHFFFAOYSA-N[2]

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Weight 180.16 g/mol [2]
Appearance White to cream or pale yellow to yellow powder or granules[2]
Melting Point 162.0-168.0 °C[2]
Assay (HPLC) ≥97.5%[2]
Predicted XlogP 1.3[1]
Predicted Mass Spectrometry ([M+H]⁺) m/z 181.06078[1]

Synthesis of this compound

The synthesis of this compound can be achieved from its corresponding carboxylic acid, 4-methyl-3-nitrobenzoic acid. A common and effective method involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation.

Experimental Protocol: Two-Step Synthesis from 4-Methyl-3-nitrobenzoic Acid

This protocol outlines a two-step process for the preparation of this compound.

Step 1: Synthesis of 4-Methyl-3-nitrobenzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methyl-3-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).

  • Reaction: Heat the mixture to reflux gently for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-methyl-3-nitrobenzoyl chloride, a yellow oil or low-melting solid, can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude 4-methyl-3-nitrobenzoyl chloride from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a flask cooled in an ice bath.

  • Amidation: Slowly add a concentrated aqueous solution of ammonia (NH₃) (a slight excess, e.g., 1.1-1.2 equivalents) to the stirred solution of the acyl chloride. A vigorous reaction is expected.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and wash with water to remove any ammonium chloride and excess ammonia.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a high-purity product.

Potential Biological Activity and Role in Drug Discovery

While direct studies on the biological activity of this compound are limited in publicly available literature, its precursor, 4-methyl-3-nitrobenzoic acid, has been identified as a potent inhibitor of cancer cell migration.[3] This suggests that this compound could serve as a valuable lead compound or intermediate in the development of novel anti-metastatic drugs.

Research has shown that 4-methyl-3-nitrobenzoic acid significantly inhibits the epithelial growth factor (EGF)-induced chemotaxis and chemokinesis of non-small cell lung cancer (NSCLC) cells.[3] The proposed mechanism involves the impairment of EGF-induced cofilin phosphorylation and actin polymerization, both of which are critical for cell motility.[3]

Given the structural similarity, it is plausible that this compound may exhibit similar biological activities. The amide functional group can influence the compound's solubility, stability, and ability to form hydrogen bonds, which could modulate its interaction with biological targets.

The EGFR Signaling Pathway in Cancer Cell Migration

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell proliferation, survival, and migration.[4][5] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth and metastasis.[4][6] The binding of EGF to EGFR initiates a cascade of downstream signaling events, including the activation of the PI3K/Akt and MEK/ERK pathways, which ultimately regulate cytoskeletal dynamics and cell motility.[6][7]

The workflow for investigating the anti-migratory effects of a compound like this compound would typically involve a series of in vitro assays.

G cluster_0 In Vitro Assay Workflow A Compound Synthesis (this compound) C Migration/Invasion Assay (e.g., Transwell assay) A->C B Cell Culture (e.g., NSCLC cells) B->C D Western Blot Analysis (p-EGFR, p-Akt, p-ERK, p-Cofilin) C->D E Actin Staining (Phalloidin) C->E F Data Analysis and Interpretation D->F E->F

Experimental workflow for evaluating anti-migratory activity.

The potential of 4-methyl-3-nitrobenzoic acid to inhibit EGF-induced signaling makes it and its derivatives, such as this compound, interesting candidates for further investigation as anti-cancer agents.

Below is a simplified diagram of the EGFR signaling pathway leading to cell migration, which could be targeted by inhibitors.

EGFR_Signaling_Pathway cluster_ligand cluster_receptor cluster_downstream EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates MEK MEK EGFR->MEK Activates Akt Akt PI3K->Akt Activates Migration Cell Migration Akt->Migration Promotes ERK ERK MEK->ERK Activates Cofilin Cofilin (inactive) ERK->Cofilin Phosphorylates pCofilin p-Cofilin (active) Actin Actin Polymerization pCofilin->Actin Promotes Actin->Migration Leads to

Simplified EGFR signaling pathway in cell migration.

Conclusion

This compound is a readily synthesizable compound with potential applications in pharmaceutical research, particularly in the development of anti-cancer therapeutics. Its structural relationship to a known inhibitor of cancer cell migration warrants further investigation into its biological activity. The experimental protocols and pathway information provided in this guide offer a foundation for researchers and drug development professionals to explore the therapeutic potential of this and related molecules.

References

An In-depth Technical Guide on the Synthesis of 4-Methyl-3-nitrobenzamide from p-Toluic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 4-methyl-3-nitrobenzamide, commencing from the readily available starting material, p-toluic acid. The synthesis is a two-step process involving an electrophilic aromatic substitution followed by an amidation reaction. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Overview

The synthesis of this compound from p-toluic acid is achieved through two sequential chemical transformations:

  • Nitration of p-Toluic Acid: The first step involves the nitration of p-toluic acid (4-methylbenzoic acid) to yield 4-methyl-3-nitrobenzoic acid. This is an electrophilic aromatic substitution reaction where the nitro group is introduced onto the benzene ring. The directing effects of the methyl and carboxylic acid groups on the aromatic ring primarily lead to the formation of the 3-nitro isomer.

  • Amidation of 4-Methyl-3-nitrobenzoic Acid: The second step is the conversion of the carboxylic acid functional group of 4-methyl-3-nitrobenzoic acid into a primary amide, resulting in the desired product, this compound. A common and effective method for this transformation is the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by treatment with an amine source like ammonia.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with each step of the synthesis.

Table 1: Nitration of p-Toluic Acid

ParameterValueReferences
Starting Materialp-Toluic Acid
Product4-Methyl-3-nitrobenzoic acid
ReagentsConc. Nitric Acid, Conc. Sulfuric Acid[1][2]
Reaction Temperature0-15 °C[3][4]
Reaction Time1-2 hours[4]
Typical Yield81-85%[1]
Melting Point of Product181-183 °C[3]

Table 2: Amidation of 4-Methyl-3-nitrobenzoic Acid

ParameterValueReferences
Starting Material4-Methyl-3-nitrobenzoic acid
ProductThis compound
Key ReagentsThionyl chloride (SOCl₂), Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH)[5]
Reaction TemperatureRoom temperature to gentle reflux[5]
Typical YieldHigh (specific yield depends on exact conditions)[6]

Experimental Protocols

Step 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid (Nitration)

This protocol is based on established procedures for the nitration of benzoic acid derivatives.[1][2][3]

Materials:

  • p-Toluic acid (4-methylbenzoic acid)

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Substrate Solution: In a flask, dissolve p-toluic acid in concentrated sulfuric acid. This should be done carefully and with cooling, as the dissolution is exothermic. Cool the resulting mixture to 0-5°C in an ice-salt bath with continuous stirring.[1]

  • Preparation of the Nitrating Mixture: In a separate beaker, slowly and cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be kept cool in an ice bath.[3]

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of p-toluic acid. It is crucial to maintain the reaction temperature below 15°C throughout the addition to minimize the formation of byproducts.[3][4]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15-30 minutes to ensure the reaction proceeds to completion.[1]

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude 4-methyl-3-nitrobenzoic acid will form.[5]

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid.[5] The crude product can be further purified by recrystallization from an ethanol/water mixture to yield off-white to pale yellow crystals.[2]

Step 2: Synthesis of this compound (Amidation)

This protocol describes a common method for the conversion of a carboxylic acid to a primary amide via an acyl chloride intermediate.[5]

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Concentrated ammonium hydroxide (28-30%) or a source of ammonia gas

Procedure:

  • Formation of the Acyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-methyl-3-nitrobenzoic acid in an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. Gently reflux the mixture until the solid dissolves and the evolution of gas (HCl and SO₂) ceases. This indicates the formation of 4-methyl-3-nitrobenzoyl chloride.

  • Removal of Excess Thionyl Chloride: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation: Dissolve the crude 4-methyl-3-nitrobenzoyl chloride in an anhydrous inert solvent such as dichloromethane (DCM). Cool the solution in an ice bath. Slowly add concentrated ammonium hydroxide dropwise with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution. A precipitate of this compound will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water and a small amount of cold DCM to remove any impurities. The product can be further purified by recrystallization from a suitable solvent if necessary.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.

Synthesis_Workflow p_toluic_acid p-Toluic Acid nitration Nitration (HNO₃, H₂SO₄) p_toluic_acid->nitration intermediate 4-Methyl-3-nitrobenzoic Acid nitration->intermediate amidation Amidation (1. SOCl₂ 2. NH₃) intermediate->amidation final_product This compound amidation->final_product

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Physical Characteristics of 4-Methyl-3-nitrobenzamide Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Methyl-3-nitrobenzamide powder. The information detailed herein is essential for researchers and professionals involved in drug development and chemical synthesis, offering a foundation for its application and further study.

Chemical Identity

This compound is an organic compound with the chemical formula C₈H₈N₂O₃. It is a substituted benzamide, featuring both a methyl and a nitro group attached to the benzene ring.

IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 19013-11-7[1][2]
Molecular Formula C₈H₈N₂O₃[1][2]
Molecular Weight 180.16 g/mol [2][3]
SMILES CC1=CC=C(C=C1--INVALID-LINK--=O)C(N)=O[1]
InChI Key YEUGEQUFPMJGCD-UHFFFAOYSA-N[1][2]

Physical Properties

The physical properties of this compound powder are critical for its handling, storage, and application in various experimental settings.

PropertyValue
Appearance White to cream or pale yellow to yellow powder or granules[1]
Melting Point 162.0-168.0 °C[1]
Purity (Assay by HPLC) ≥97.5%[1]

Experimental Protocols for Characterization

The characterization of this compound is crucial for confirming its identity and purity. The following are standard experimental protocols that can be employed.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of chemical compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, a pump, and an autosampler.

  • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of an acid like trifluoroacetic acid to improve peak shape. The exact ratio is determined through method development to achieve optimal separation.

  • Sample Preparation: A known concentration of this compound powder is dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm filter before injection.

  • Procedure: The sample is injected onto the column, and the mobile phase is pumped through at a constant flow rate. The detector monitors the absorbance at a specific wavelength (e.g., 254 nm) to detect the compound as it elutes from the column. The purity is determined by the area of the main peak relative to the total area of all peaks.

3.2. Melting Point Determination

The melting point is a key indicator of a compound's purity.

  • Instrumentation: A digital melting point apparatus.

  • Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube.

  • Procedure: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is ramped up at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

3.3. Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the number and types of hydrogen atoms in the molecule. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed in an NMR spectrometer.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This method provides information about the carbon skeleton of the molecule.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. A small amount of the powder is mixed with KBr and pressed into a pellet, or analyzed as a thin film. Characteristic peaks for the amide (C=O and N-H stretching) and nitro (N-O stretching) groups would be expected.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. This is a crucial step in confirming the molecular formula.

Visualizations

4.1. Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product hplc Purity (HPLC) product->hplc mp Melting Point product->mp nmr Structure (NMR) product->nmr ir Functional Groups (FT-IR) product->ir ms Molecular Weight (MS) product->ms

Caption: Experimental workflow for synthesis and characterization.

4.2. Logical Relationships of Physical Characteristics

This diagram shows the logical connections between the fundamental properties and the experimental characterization of this compound.

G cluster_identity Chemical Identity cluster_properties Physical Properties cluster_methods Characterization Methods compound This compound appearance Appearance compound->appearance melting_point Melting Point compound->melting_point purity Purity compound->purity solubility Solubility compound->solubility visual Visual Inspection appearance->visual mp_app Melting Point Apparatus melting_point->mp_app hplc HPLC purity->hplc dissolution Dissolution Test solubility->dissolution

Caption: Interrelation of physical properties and analytical methods.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Methyl-3-nitrobenzamide, a key intermediate in various synthetic processes. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages data from structurally similar analogs, namely 3-nitrobenzamide and 4-nitrobenzamide, to predict its physicochemical properties. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility and stability profile of this compound.

Physicochemical Properties

This compound is a benzamide derivative with a molecular formula of C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol .[1][2] Its structure, featuring a methyl group and a nitro group on the benzene ring, influences its solubility and stability.

PropertyValueSource
Molecular Formula C₈H₈N₂O₃[1][2]
Molecular Weight 180.16 g/mol [1][2]
Appearance White to cream or pale yellow to yellow powder or granules[2]
Melting Point 162.0-168.0 °C[2]
Assay (HPLC) ≥97.5%[2]
CAS Number 19013-11-7[1][2]

Solubility Profile

Predicted Solubility

The solubility of organic compounds is often governed by the principle of "like dissolves like." It is anticipated that this compound will exhibit higher solubility in polar organic solvents. The solubility is also expected to increase with temperature.[3]

Table 2.1: Predicted Solubility of this compound in Various Solvents

Solvent TypeSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow in water, Moderate in alcoholsThe amide group can form hydrogen bonds, but the overall molecule is largely nonpolar.[4][5]
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFModerate to HighGood dipole-dipole interactions are expected.
Nonpolar Hexane, TolueneLowThe polar functional groups limit solubility in nonpolar media.

Note: The table is based on predictions and data from structurally similar compounds. Experimental verification is crucial.

Solubility Data of Structural Analogs

To provide a more quantitative context, the following table summarizes the solubility of 3-nitrobenzamide and 4-nitrobenzamide.

Table 2.2: Experimental Solubility of 3-Nitrobenzamide and 4-Nitrobenzamide

CompoundSolventTemperatureSolubilitySource
3-NitrobenzamideWater64 °F (~18 °C)< 0.1 mg/mL[4]
4-NitrobenzamideWater64 °F (~18 °C)< 0.1 mg/mL[5]
4-NitrobenzamideWater18 °C< 0.01 g/100 mL[6][7]
Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: Allow the vials to stand until the undissolved solid settles. Carefully withdraw a known volume of the supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is then calculated based on the concentration and dilution factor.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent equil1 Agitate at constant temperature prep1->equil1 sample1 Allow solid to settle equil1->sample1 sample2 Withdraw supernatant sample1->sample2 analysis1 Dilute sample sample2->analysis1 analysis2 Quantify via HPLC-UV analysis1->analysis2 result1 Calculate solubility analysis2->result1

Caption: Workflow for solubility determination.

Stability Profile

The stability of this compound is critical for its handling, storage, and application. While specific stability data is not available, its structure suggests potential degradation pathways. Nitroaromatic compounds can be susceptible to photodegradation, and the amide linkage can be prone to hydrolysis under acidic or basic conditions.[8][9]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][10] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[8]

Table 3.1: Recommended Conditions for Forced Degradation Studies

Stress ConditionProposed Methodology
Hydrolysis (Acidic) 0.1 M HCl at 60°C for up to 24 hours
Hydrolysis (Basic) 0.1 M NaOH at 60°C for up to 24 hours
Oxidative 3% H₂O₂ at room temperature for up to 24 hours
Thermal Dry heat at 70°C for up to 7 days
Photostability Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines)[11]
Experimental Protocol for Forced Degradation Studies

The following is a general protocol for conducting forced degradation studies on this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Application: For each stress condition (as outlined in Table 3.1), mix an aliquot of the stock solution with the stressor. A control sample (without the stressor) should be kept under normal conditions.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralization/Quenching: For acidic and basic hydrolysis, neutralize the samples before analysis. For oxidative stress, the reaction may be quenched if necessary.

  • Analysis: Analyze the stressed and control samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

  • Data Evaluation: Calculate the percentage of degradation and identify any major degradation products. Mass balance should also be assessed to ensure that all degradation products are accounted for.[10]

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_eval Evaluation prep1 Prepare stock solution of This compound stress1 Acid Hydrolysis prep1->stress1 stress2 Base Hydrolysis prep1->stress2 stress3 Oxidation prep1->stress3 stress4 Thermal prep1->stress4 stress5 Photochemical prep1->stress5 sample1 Collect samples at time points stress1->sample1 stress2->sample1 stress3->sample1 stress4->sample1 stress5->sample1 sample2 Neutralize/Quench reaction sample1->sample2 analysis1 Analyze via stability-indicating HPLC method sample2->analysis1 eval1 Calculate % degradation analysis1->eval1 eval2 Identify degradants eval1->eval2 eval3 Assess mass balance eval2->eval3

Caption: Workflow for a forced degradation study.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, primarily through predictions based on its chemical structure and data from closely related analogs. While direct quantitative data is sparse, the provided experimental protocols offer a clear pathway for researchers to determine the precise physicochemical properties of this compound. Such data is invaluable for the development of robust synthetic processes, stable formulations, and appropriate storage conditions. It is strongly recommended that experimental validation be performed to confirm the predicted solubility and stability profiles.

References

4-Methyl-3-nitrobenzamide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-nitrobenzamide is a chemical compound belonging to the benzamide family, characterized by a methyl group and a nitro group attached to the benzene ring. This molecule serves as a key intermediate in the synthesis of various organic compounds and has garnered interest for its potential biological activities. This technical guide provides a comprehensive literature review of this compound, covering its synthesis, physicochemical properties, and known biological activities, with a focus on data relevant to researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its isomer, 3-Methyl-4-nitrobenzamide, is presented below. These properties are essential for the compound's characterization and handling in a laboratory setting.

PropertyThis compound3-Methyl-4-nitrobenzamide
CAS Number 19013-11-799584-85-7
Molecular Formula C₈H₈N₂O₃C₈H₈N₂O₃
Molecular Weight 180.16 g/mol 180.16 g/mol
Appearance White to cream or pale yellow to yellow powder or granulesNot specified
Melting Point 162.0-168.0 °CNot specified
Assay (HPLC) ≥97.5%Not specified

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of its corresponding carboxylic acid precursor, 4-methyl-3-nitrobenzoic acid. This precursor is typically synthesized by the nitration of p-toluic acid.

Synthesis of the Precursor: 4-Methyl-3-nitrobenzoic Acid from p-Toluic Acid

Experimental Protocol:

  • Materials: p-Toluic acid, concentrated sulfuric acid, concentrated nitric acid, ice.

  • Procedure:

    • Dissolve p-toluic acid in concentrated sulfuric acid at a low temperature (0-10 °C).

    • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid to the solution while maintaining the low temperature.

    • After the addition is complete, stir the reaction mixture for a specified time.

    • Pour the reaction mixture over ice to precipitate the crude 4-methyl-3-nitrobenzoic acid.

    • Collect the solid by filtration, wash with cold water, and purify by recrystallization.

Synthesis_Workflow p_Toluic_Acid p-Toluic Acid Nitration Nitration (HNO₃, H₂SO₄, 0-10°C) p_Toluic_Acid->Nitration Intermediate 4-Methyl-3-nitrobenzoic Acid Nitration->Intermediate Amidation Amidation Intermediate->Amidation Product This compound Amidation->Product Experimental_Workflow start Start step1 React 4-Methyl-3-nitrobenzoic acid with Thionyl Chloride start->step1 step2 Isolate crude 4-Methyl-3-nitrobenzoyl chloride step1->step2 step3 React with Ammonia source step2->step3 step4 Isolate crude This compound step3->step4 purification Purification (e.g., Recrystallization) step4->purification end End Product purification->end Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Cofilin_P Cofilin Phosphorylation EGFR->Cofilin_P Actin_Poly Actin Polymerization Cofilin_P->Actin_Poly Cell_Migration Cell Migration Actin_Poly->Cell_Migration MNBA 4-Methyl-3-nitrobenzoic acid MNBA->Cofilin_P Inhibits

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 4-Methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-Methyl-3-nitrobenzamide, a key building block in medicinal chemistry and drug development. This document details the critical intermediates, reaction mechanisms, and optimized experimental protocols, presenting quantitative data in a clear, tabular format for ease of comparison.

Core Synthetic Pathways

The synthesis of this compound is predominantly achieved through two principal pathways, each featuring a distinct key intermediate:

  • Pathway 1: Via 4-Methyl-3-nitrobenzoic acid. This is the most common and well-documented route, starting with the nitration of p-toluic acid.

  • Pathway 2: Via 4-Methyl-3-nitrobenzonitrile. An alternative route that begins with the nitration of 4-methylbenzonitrile.

This guide will focus on the more prevalent and thoroughly described Pathway 1, providing a detailed experimental protocol for each step.

Pathway 1: Synthesis via 4-Methyl-3-nitrobenzoic Acid

This pathway involves two key transformations: the nitration of p-toluic acid to form the intermediate 4-Methyl-3-nitrobenzoic acid, followed by its conversion to the final product, this compound.

Step 1: Synthesis of the Key Intermediate: 4-Methyl-3-nitrobenzoic Acid

The foundational step in this pathway is the electrophilic aromatic substitution (nitration) of p-toluic acid. The methyl group is an activating group and directs ortho and para, while the carboxylic acid group is a deactivating group and directs meta. The directing effects of both groups favor the formation of the 3-nitro isomer.[1]

Experimental Protocol: Nitration of p-Toluic Acid

This protocol is designed to achieve selective mono-nitration while minimizing the formation of dinitrated byproducts.[1]

Materials:

  • p-Toluic acid (4-methylbenzoic acid)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane

  • Ammonium nitrate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluic acid in dichloromethane.

  • Add ammonium nitrate to the solution and stir for 10-15 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly and dropwise, add concentrated sulfuric acid to the stirred mixture over 10-15 minutes, ensuring the temperature is maintained at 0°C.

  • Continue stirring the reaction mixture at room temperature for 4-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 4-Methyl-3-nitrobenzoic acid.

  • The crude product can be further purified by recrystallization.[2]

Quantitative Data for the Synthesis of 4-Methyl-3-nitrobenzoic Acid

ParameterValueReference
Starting Materialp-Toluic acid[1]
Key ReagentsConcentrated H₂SO₄, Concentrated HNO₃[1]
Reaction Temperature0-10°C[1]
Reaction Time4-5 hours[2]
Typical YieldHigh Purity[2]
Melting Point187-190°C[3]
Molecular FormulaC₈H₇NO₄[3]
Molecular Weight181.15 g/mol [3]
Step 2: Conversion of 4-Methyl-3-nitrobenzoic Acid to this compound

The conversion of the carboxylic acid intermediate to the final amide product is typically a two-step process: activation of the carboxylic acid by converting it to an acyl chloride, followed by amidation.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 4-Methyl-3-nitrobenzoyl chloride

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

Procedure:

  • In a round-bottom flask, prepare a solution of 4-Methyl-3-nitrobenzoic acid in toluene.

  • Add thionyl chloride to the solution.

  • Heat the reaction mixture to a temperature between 30 and 50°C and maintain for approximately 30 minutes.

  • Following the reaction, distill the mixture to remove excess thionyl chloride and solvent, yielding 4-Methyl-3-nitrobenzoyl chloride.[4]

Part B: Amidation of 4-Methyl-3-nitrobenzoyl chloride

Materials:

  • 4-Methyl-3-nitrobenzoyl chloride

  • Aqueous ammonia or an amine solution

  • Dichloromethane

Procedure:

  • Dissolve 4-Methyl-3-nitrobenzoyl chloride in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of aqueous ammonia or the desired amine.

  • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.

Quantitative Data for the Conversion to this compound

ParameterValueReference
Starting Intermediate4-Methyl-3-nitrobenzoic acid[4]
Acyl Chlorination ReagentThionyl chloride (SOCl₂)[4]
Amidation ReagentAqueous ammonia or amine
4-Methyl-3-nitrobenzoyl chloride Boiling Point185 °C/36 mmHg
4-Methyl-3-nitrobenzoyl chloride Melting Point20-21 °C
4-Methyl-3-nitrobenzoyl chloride Density1.37 g/mL at 25 °C

Synthetic Pathway Visualization

The following diagram illustrates the key steps and intermediates in the primary synthetic route to this compound.

Synthesis_Pathway p-Toluic Acid p-Toluic Acid 4-Methyl-3-nitrobenzoic Acid 4-Methyl-3-nitrobenzoic Acid p-Toluic Acid->4-Methyl-3-nitrobenzoic Acid Nitration (H₂SO₄, HNO₃) 4-Methyl-3-nitrobenzoyl chloride 4-Methyl-3-nitrobenzoyl chloride 4-Methyl-3-nitrobenzoic Acid->4-Methyl-3-nitrobenzoyl chloride Acyl Chlorination (SOCl₂) This compound This compound 4-Methyl-3-nitrobenzoyl chloride->this compound Amidation (Ammonia/Amine)

Caption: Synthetic pathway to this compound.

Alternative Synthetic Pathway: Via 4-Methyl-3-nitrobenzonitrile

An alternative, though less detailed in the available literature, route to this compound involves the hydrolysis of 4-Methyl-3-nitrobenzonitrile. This intermediate is synthesized by the nitration of 4-methylbenzonitrile. The subsequent hydrolysis of the nitrile group yields the desired benzamide. Further investigation into optimizing this pathway could provide a valuable alternative to the carboxylic acid route.

References

Spectroscopic data for 4-Methyl-3-nitrobenzamide (¹H NMR, ¹³C NMR)

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data for 4-Methyl-3-nitrobenzamide: Data Not Available

A comprehensive search for experimental ¹H NMR and ¹³C NMR spectroscopic data for this compound has been conducted. Unfortunately, specific, verified experimental data for this compound, including chemical shifts (δ), coupling constants (J), and multiplicities, could not be located in the publicly available scientific literature and chemical databases.

While spectral data for related isomers, such as 3-methyl-4-nitrobenzamide, and precursors like 4-methyl-3-nitrobenzoic acid, are accessible, this information is not directly transferable to this compound. The precise substitution pattern on the benzene ring significantly influences the electronic environment of each nucleus, leading to unique chemical shifts and coupling constants. Extrapolation from related compounds would not provide the accuracy required for a technical guide aimed at researchers and drug development professionals.

General Principles and Expected Spectral Features

For academic context, the anticipated ¹H and ¹³C NMR spectral features of this compound can be predicted based on general principles of NMR spectroscopy.

Expected ¹H NMR Features:

  • Aromatic Protons: Three protons on the benzene ring would exhibit complex splitting patterns (doublets, doublet of doublets, or singlets depending on the coupling) in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nitro group and the amide group, along with the electron-donating methyl group, would deshield these protons to varying extents.

  • Amide Protons (-CONH₂): Two broad singlets corresponding to the two amide protons would be expected, likely in the region of δ 5.5-8.5 ppm. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

  • Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons would appear in the upfield region, likely around δ 2.3-2.7 ppm.

Expected ¹³C NMR Features:

  • Carbonyl Carbon (-C=O): The amide carbonyl carbon would be the most downfield signal, typically in the range of δ 165-175 ppm.

  • Aromatic Carbons: Six distinct signals for the aromatic carbons would be expected in the δ 120-150 ppm region. The carbon attached to the nitro group (C-3) and the carbon attached to the amide group (C-1) would be significantly deshielded. The carbon bearing the methyl group (C-4) would also show a characteristic shift.

  • Methyl Carbon (-CH₃): The methyl carbon would be the most upfield signal, typically appearing around δ 20-25 ppm.

Experimental Protocols: A General Overview

Acquiring NMR spectra for a compound like this compound would typically follow a standardized protocol.

Sample Preparation:

  • A few milligrams of the purified solid this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

  • The sample is placed in a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Data Processing:

  • The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.

  • The resulting spectrum is then phased, baseline-corrected, and referenced to the internal standard.

  • Integration of the ¹H NMR signals allows for the determination of the relative number of protons corresponding to each peak.

Visualizations

While specific data is unavailable, the following diagrams illustrate the structure of the molecule and the general workflow for NMR analysis.

Caption: Chemical structure of this compound.

G General NMR Experimental Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Place Sample in NMR Spectrometer A->B C Data Acquisition (¹H and ¹³C NMR) B->C D Data Processing (Fourier Transform, Phasing, etc.) C->D E Spectral Analysis (Peak Assignment, Integration) D->E F Structure Elucidation E->F

Caption: A generalized workflow for NMR spectroscopy experiments.

For researchers, scientists, and drug development professionals requiring precise spectroscopic data for this compound, experimental determination is necessary. The predicted features and general protocols provided here serve as a guide for such an analysis. Should experimental data for this specific compound become available in the future, this guide can be updated accordingly.

Unlocking the Potential of 4-Methyl-3-nitrobenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the potential research applications of 4-Methyl-3-nitrobenzamide. While direct biological activity data for this compound is limited in publicly available research, its core structure serves as a valuable scaffold in the synthesis of potentially bioactive compounds, particularly in the realm of oncology. This document outlines the physicochemical properties of this compound, details synthetic pathways for its preparation and derivatization, and explores the anticancer activities of its derivatives, supported by experimental data and protocols.

Core Compound Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₈N₂O₃. A summary of its key physicochemical properties is provided below, essential for its handling, characterization, and application in a laboratory setting.

PropertyValue
CAS Number 19013-11-7
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Appearance White to cream or pale yellow to yellow powder or granules
Melting Point 162-168 °C
Purity (typical) ≥97.5% (HPLC)
IUPAC Name This compound

Synthetic Pathways and Derivatization Potential

The primary research application of this compound lies in its utility as a chemical intermediate for the synthesis of more complex molecules. Its structure, featuring a reactive amide group and a nitro group that can be chemically modified, makes it an attractive starting point for combinatorial chemistry and drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be achieved from its corresponding carboxylic acid, 4-methyl-3-nitrobenzoic acid. A general two-step synthetic approach is outlined below.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Amidation p-Toluic_Acid p-Toluic Acid 4-Methyl-3-nitrobenzoic_Acid 4-Methyl-3-nitrobenzoic Acid p-Toluic_Acid->4-Methyl-3-nitrobenzoic_Acid Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->p-Toluic_Acid 4-Methyl-3-nitrobenzoic_Acid_2 4-Methyl-3-nitrobenzoic Acid Acyl_Chloride 4-Methyl-3-nitrobenzoyl chloride 4-Methyl-3-nitrobenzoic_Acid_2->Acyl_Chloride Activation Thionyl_Chloride SOCl₂ or other activating agent Thionyl_Chloride->4-Methyl-3-nitrobenzoic_Acid_2 This compound This compound Acyl_Chloride->this compound Amination Ammonia Ammonia (NH₃) Ammonia->Acyl_Chloride

Caption: Synthetic workflow for this compound.
Derivatization for Anticancer Activity

Research has demonstrated that the this compound scaffold can be derivatized at the amide nitrogen to produce compounds with significant anti-tumor activity. This highlights a key research application in medicinal chemistry and drug discovery.

G Start This compound Scaffold Derivatization Substitution at Amide Nitrogen (e.g., with substituted benzyl groups) Start->Derivatization Library Library of 4-Substituted-3-nitrobenzamide Derivatives Derivatization->Library Screening In vitro Anticancer Screening (e.g., SRB Assay) Library->Screening Active_Compounds Identification of Potent Anticancer Agents Screening->Active_Compounds

Caption: Drug discovery workflow using the this compound scaffold.

Potential Application in Oncology: Anticancer Activity of Derivatives

A study on novel 4-substituted-3-nitrobenzamide derivatives has revealed their potential as anticancer agents. The growth inhibitory activities of several derivatives were evaluated against a panel of human cancer cell lines. The data, presented as GI₅₀ values (the concentration causing 50% growth inhibition), are summarized below.

Compound IDSubstitution at Amide NitrogenHCT-116 (Colon Carcinoma) GI₅₀ (µM)MDA-MB-435 (Melanoma) GI₅₀ (µM)HL-60 (Leukemia) GI₅₀ (µM)
4a 4-fluorobenzyl2.1111.9042.056
4g 3,4-difluorobenzyl>1001.0083.778
4l 2-chlorobenzyl3.5862.8971.993
4m 3-chlorobenzyl4.8763.5862.543
4n 4-chlorobenzyl6.3213.1122.876

Data adapted from a study on 4-substituted-3-nitrobenzamide derivatives. The inhibitory activities were evaluated by the Sulforhodamine B (SRB) assay.[1]

Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 4-methyl-3-nitrobenzoic acid.

Materials:

  • 4-methyl-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Ammonium hydroxide (aqueous solution) or ammonia gas

  • Ice bath

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 4-methyl-3-nitrobenzoic acid in an excess of thionyl chloride or in an anhydrous solvent like DCM or THF followed by the addition of oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • The reaction mixture is typically stirred at room temperature or gently heated (e.g., reflux) until the reaction is complete, which can be monitored by the cessation of gas evolution or by thin-layer chromatography (TLC).

  • Removal of Excess Reagent: The excess thionyl chloride or solvent and oxalyl chloride are removed under reduced pressure to yield the crude 4-methyl-3-nitrobenzoyl chloride.

  • Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM or THF) and cooled in an ice bath.

  • A solution of ammonium hydroxide is added dropwise with vigorous stirring, or ammonia gas is bubbled through the solution. The reaction is typically exothermic.

  • The reaction is allowed to proceed to completion, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is typically washed with water and brine. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).

Sulforhodamine B (SRB) Assay for Cytotoxicity Screening

This protocol outlines the steps for determining the cytotoxic effects of compounds using the SRB assay.[2][3][4][5]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MDA-MB-435, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically in a final DMSO concentration of <0.5%) and incubate for a further 48-72 hours. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength of 510-570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The GI₅₀ value is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable chemical entity for researchers in the field of medicinal chemistry and drug discovery. While its intrinsic biological activity is not well-documented, its utility as a versatile scaffold for the synthesis of bioactive derivatives, particularly in the development of novel anticancer agents, is evident. The information and protocols provided in this guide are intended to facilitate further research into the potential applications of this compound and its analogs in developing new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyl-3-nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-3-nitrobenzamide derivatives are a class of organic compounds with significant potential in medicinal chemistry and materials science. The presence of the nitro group and the methyl group on the benzene ring, combined with the versatility of the amide functional group, allows for a wide range of structural modifications. These modifications can tune the molecule's biological activity and physical properties, making these derivatives valuable intermediates in the synthesis of novel therapeutic agents and functional materials. This document provides a detailed protocol for the synthesis of this compound derivatives, starting from 4-methylbenzoic acid.

General Synthesis Pathway

The overall synthesis involves a two-step process. First, 4-methylbenzoic acid is nitrated to form 4-methyl-3-nitrobenzoic acid. This intermediate is then converted to an acyl chloride, which subsequently reacts with a desired amine to yield the final this compound derivative.

SynthesisPathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Amidation A 4-Methylbenzoic Acid B 4-Methyl-3-nitrobenzoic Acid A->B NH4NO3, H2SO4 CH2Cl2, 0°C C 4-Methyl-3-nitrobenzoyl chloride B->C SOCl2, 80°C D This compound Derivative C->D Amine (R-NH2), Et3N THF, 0°C to r.t.

Caption: General reaction scheme for the synthesis of this compound derivatives.

Quantitative Data Summary

This table summarizes the key quantitative data for the starting material, intermediate, and an example product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateCAS Number
4-Methylbenzoic AcidC₈H₈O₂136.15White solid99-94-5
4-Methyl-3-nitrobenzoic AcidC₈H₇NO₄181.15White to light yellow solid96-98-0
N-(4-methoxyphenyl)-4-methyl-3-nitrobenzamideC₁₅H₁₄N₂O₄286.28Light brown crystalsNot available

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid (2)

This protocol details the nitration of 4-methylbenzoic acid.

Materials:

  • 4-Methylbenzoic acid (5 g, 36.76 mmol)

  • Ammonium nitrate (2.94 g, 36.76 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄) (7.13 g, 3.89 mL, 73.52 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve 4-methylbenzoic acid in dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Cool the solution in an ice bath with stirring.

  • Slowly add ammonium nitrate to the solution and stir for 10-15 minutes.

  • Carefully add concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Continue stirring the mixture at 0°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice and stir until the ice melts.

  • The solid product will precipitate. Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to obtain 4-methyl-3-nitrobenzoic acid. The expected yield is approximately 88%.

Protocol 2: Synthesis of this compound Derivatives (3)

This protocol describes the conversion of 4-methyl-3-nitrobenzoic acid to its acyl chloride, followed by reaction with an amine to form the corresponding amide derivative. This example uses p-anisidine as the amine.

Materials:

  • 4-Methyl-3-nitrobenzoic acid (8.82 g, 48.78 mmol)

  • Thionyl chloride (SOCl₂) (11.86 mL, 126.6 mmol)

  • p-Anisidine (5 g, 40.65 mmol)

  • Triethylamine (Et₃N) (10.94 mL, 81.30 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen atmosphere apparatus

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Reflux condenser

Procedure:

Part A: Synthesis of 4-Methyl-3-nitrobenzoyl chloride

  • Place 4-methyl-3-nitrobenzoic acid (8.82 g) in a round-bottom flask equipped with a reflux condenser.

  • Add thionyl chloride (11.86 mL) to the flask.

  • Heat the mixture at 80°C for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-methyl-3-nitrobenzoyl chloride is used directly in the next step.

Part B: Synthesis of N-(4-methoxyphenyl)-4-methyl-3-nitrobenzamide

  • In a separate flask under a nitrogen atmosphere, dissolve p-anisidine (5 g) in anhydrous THF (40 mL).

  • Cool the solution to 0°C in an ice bath and add triethylamine (10.94 mL). Stir the mixture at 0°C for 30 minutes.

  • Dissolve the crude 4-methyl-3-nitrobenzoyl chloride from Part A in anhydrous THF (5 mL).

  • Add the acyl chloride solution dropwise to the amine solution at 0°C.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1 hour.

  • Monitor the reaction by TLC. Once complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final N-(4-methoxyphenyl)-4-methyl-3-nitrobenzamide. The expected yield is approximately 85%.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow of the synthesis and purification process.

workflow cluster_synthesis Synthesis Steps cluster_purification Work-up & Purification cluster_analysis Analysis start Start: 4-Methylbenzoic Acid nitration Nitration Reaction (Protocol 1) start->nitration acid_chloride Acyl Chloride Formation (Protocol 2, Part A) nitration->acid_chloride amidation Amidation Reaction (Protocol 2, Part B) acid_chloride->amidation workup Aqueous Work-up & Extraction amidation->workup purify Purification (Recrystallization/ Chromatography) workup->purify characterization Product Characterization (NMR, IR, MS, MP) purify->characterization end Final Product characterization->end

Caption: Workflow diagram for the synthesis of this compound derivatives.

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity:

  • Melting Point: To determine the melting point and compare it with literature values.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity of the compound.

    • FT-IR: To identify the characteristic functional groups (e.g., C=O of the amide, N-H stretch, NO₂ group).

    • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

Application Notes and Protocols for the Use of 4-Methyl-3-nitrobenzamide Scaffolds in Amide Bond Formation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-methyl-3-nitro-substituted aromatic compounds in the formation of amide bonds, a critical transformation in medicinal chemistry and drug discovery. The protocols detailed below are based on established synthetic methodologies for creating diverse amide derivatives.

Introduction

The 4-methyl-3-nitrobenzamide scaffold and its precursors, such as 4-methyl-3-nitrobenzoic acid and 4-(methylamino)-3-nitrobenzoyl chloride, are versatile building blocks in organic synthesis.[1][2] The presence of an electron-withdrawing nitro group enhances the reactivity of the carboxylic acid or its derivatives, facilitating amide bond formation with a wide range of amines.[3] These resulting amide-containing molecules are valuable intermediates in the synthesis of various pharmaceutical compounds, including potential treatments for cancer, hypertension, and immune disorders.[2][4]

Key Features and Applications
  • High Reactivity: The nitro group activates the acyl carbon, making precursors like 4-(methylamino)-3-nitrobenzoyl chloride highly reactive towards nucleophilic attack by amines.[3]

  • Versatility: This scaffold is suitable for generating diverse libraries of N-substituted benzamides for structure-activity relationship (SAR) studies.[3]

  • Pharmaceutical Relevance: These compounds serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). For example, derivatives are used in the synthesis of anticoagulants like Dabigatran etexilate.[3]

General Reaction Mechanism

The formation of an amide bond from a carboxylic acid derivative and an amine typically proceeds via a nucleophilic acyl substitution mechanism. When starting with a benzoyl chloride, the reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[3]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Amides from 4-Methyl-3-nitrobenzoic Acid

This protocol outlines a general method for the synthesis of amides starting from 4-methyl-3-nitrobenzoic acid and an amine using a coupling agent.

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • Amine (primary or secondary)

  • Coupling agent (e.g., DCC, EDC with HOBt)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-methyl-3-nitrobenzoic acid (1.0 equivalent) in the anhydrous solvent.

  • Activation: Add the coupling agent (e.g., DCC, 1.1 equivalents) and an additive if necessary (e.g., HOBt, 1.1 equivalents) to the solution. Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 equivalents) and a base (e.g., triethylamine, 1.5 equivalents) in the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired amide.[3]

Protocol 2: Synthesis of N-Methyl-4-(methylamino)-3-nitrobenzamide

This protocol describes the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide from 4-(methylamino)-3-nitrobenzoyl chloride, a derivative of the target scaffold.[4]

Materials:

  • 4-(Methylamino)-3-nitrobenzoyl chloride

  • 25% aqueous methylamine solution

  • Dichloromethane (DCM)

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 4-(methylamino)-3-nitrobenzoyl chloride (1.0 mole equivalent) in dichloromethane (approximately 1.2 L per mole of acyl chloride) in a round-bottom flask equipped with a magnetic stir bar.[4][5]

  • Addition of Methylamine: At room temperature, add a 25% aqueous solution of methylamine (1.1 mole equivalents) dropwise to the stirred solution of the acyl chloride using a dropping funnel.[4][5] An exothermic reaction may be observed.

  • Reaction: Continue to stir the reaction mixture for 30 minutes.[5]

  • Work-up: Wash the organic layer with distilled water to remove methylamine hydrochloride and other water-soluble impurities. Separate the organic layer from the aqueous layer.[4]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.[4]

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a high-purity product.[4] An overall yield of up to 97.5% has been reported for this multi-step synthesis.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateReported Yield
4-(Methylamino)-3-nitrobenzoyl chloride82357-48-0C₈H₇ClN₂O₃214.61Yellow Crystalline Powder-
N-methyl-4-(methylamino)-3-nitrobenzamide41263-72-3C₉H₁₁N₃O₃209.20SolidUp to 97.5%[5]

Visualizations

General Workflow for Amide Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Purification cluster_product Final Product start_acid 4-Methyl-3-nitrobenzoic Acid or Derivative activation Activation of Carboxylic Acid (e.g., with coupling agent or conversion to acyl chloride) start_acid->activation start_amine Primary or Secondary Amine coupling Nucleophilic Attack by Amine (Amide Bond Formation) start_amine->coupling activation->coupling workup Aqueous Work-up (Washing and Extraction) coupling->workup purification Purification (Recrystallization or Chromatography) workup->purification product Purified N-Substituted This compound Derivative purification->product

Caption: General experimental workflow for amide synthesis.

Logical Relationship in Amide Synthesis from Benzoyl Chloride

G reagents Reagents: - 4-(Methylamino)-3-nitrobenzoyl chloride - Amine (R-NH2) - Base (e.g., Triethylamine) nucleophilic_attack Nucleophilic Attack reagents->nucleophilic_attack 1 tetrahedral_intermediate Tetrahedral Intermediate Formation nucleophilic_attack->tetrahedral_intermediate 2 elimination Elimination of Leaving Group (Cl-) tetrahedral_intermediate->elimination 3 deprotonation Deprotonation by Base elimination->deprotonation 4 product Amide Product + Base-HCl Salt deprotonation->product 5

Caption: Key steps in the nucleophilic acyl substitution.

References

Application Notes: 4-Methyl-3-nitrobenzamide as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-nitrobenzamide is a valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a reactive amide group, an electron-withdrawing nitro group, and a methyl-substituted aromatic ring, offers multiple functionalities for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including benzothiazoles and quinazolinones, using this compound and its direct precursor, 4-methyl-3-nitrobenzoic acid. These heterocyclic cores are of significant interest in medicinal chemistry due to their wide range of biological activities.

Key Applications in Heterocyclic Synthesis

The strategic placement of the nitro and methyl groups on the benzamide ring influences the reactivity and allows for sequential chemical transformations, making it a key building block for:

  • Benzothiazole Derivatives: These compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antitubercular activities. The synthesis typically involves the condensation of a benzamide precursor with an aminothiophenol derivative.

  • Quinazolinone Scaffolds: Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological effects, including acting as inhibitors for various enzymes. Their synthesis can be achieved through cyclization reactions involving the amide functionality.

Synthesis of Benzothiazole Derivatives

A key application of this compound's precursor, 4-methyl-3-nitrobenzoic acid, is in the synthesis of substituted benzothiazoles. The following protocol details the synthesis of 6-methoxy-2-(4-methyl-3-nitrophenyl)benzo[d]thiazole, a key intermediate that can be further modified. This protocol can be adapted to start from this compound by first converting the amide to the corresponding thioamide.

Experimental Protocol: Synthesis of 6-methoxy-2-(4-methyl-3-nitrophenyl)benzo[d]thiazole

This protocol is adapted from a known synthetic method and involves a multi-step process starting from the nitration of p-toluic acid.

Step 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid (2)

  • To a solution of 4-methylbenzoic acid (5 g, 36.76 mmol) in dichloromethane (CH2Cl2), add ammonium nitrate (2.94 g, 36.76 mmol) and stir for 10-15 minutes.

  • Cool the reaction mixture to 0°C.

  • Slowly add concentrated sulfuric acid (H2SO4) (7.13 g, 3.89 ml, 73.52 mmol) dropwise over 10-15 minutes while maintaining vigorous stirring.

  • Continue stirring at room temperature for 4-5 hours.

  • Quench the reaction with ice-cold water (100 mL).

  • Separate the organic layer and evaporate the solvent under reduced pressure.

  • Add water to the residue, filter the solid, and wash with water to afford crude 4-methyl-3-nitrobenzoic acid.

  • Recrystallize from ethyl acetate:petroleum ether to obtain colorless prisms.

Step 2: Synthesis of N-(4-methoxyphenyl)-4-methyl-3-nitrobenzamide (3)

  • Prepare 4-methyl-3-nitrobenzoyl chloride by reacting 4-methyl-3-nitrobenzoic acid (8.82 g, 48.78 mmol) with thionyl chloride (SOCl2) (11.86 mL, 126.6 mmol) at 80°C for 2 hours.

  • In a separate flask, dissolve p-anisidine (5 g, 40.65 mmol) in anhydrous tetrahydrofuran (THF) (40 mL) under a nitrogen atmosphere at 0°C.

  • Add triethylamine (10.94 mL, 81.30 mmol) and stir at 0°C for 30 minutes.

  • Add the prepared 4-methyl-3-nitrobenzoyl chloride in THF (5 mL) to the reaction mixture at 0°C.

  • After completion of the reaction (monitored by TLC), purify by column chromatography to yield the target amide.

Step 3: Synthesis of N-(4-methoxyphenyl)-4-methyl-3-nitrobenzothioamide (4)

  • To a stirred solution of amide 3 (9.5 g, 33.21 mmol) in dry toluene (60 mL), add Lawesson's reagent (8.05 g, 19.93 mmol) at 90°C.

  • Reflux the reaction mixture for 2-3 hours.

  • Remove the solvent under reduced pressure.

  • Quench the resulting mixture with 10 mL of aqueous sodium hypochlorite solution on ice and filter the resulting solid.

Step 4: Synthesis of 6-methoxy-2-(4-methyl-3-nitrophenyl)benzo[d]thiazole (5)

  • Dissolve the thioamide 4 (8 g, 26.49 mmol) in a solution of NaOH (10.59 g, 264.9 mmol) in water (50 mL) and ethanol (5 mL).

  • Add this mixture dropwise to a solution of potassium ferricyanide (34.86 g, 105.96 mmol) in water (50 mL) at 90°C and stir for 30 minutes.

  • Purification by column chromatography yields the final benzothiazole product.

Quantitative Data Summary
Compound NameStarting MaterialReagentsSolventYieldMelting Point (°C)Reference
4-Methyl-3-nitrobenzoic acid4-Methylbenzoic acidNH4NO3, H2SO4CH2Cl288%176-178
N-(4-methoxyphenyl)-4-methyl-3-nitrobenzamide4-Methyl-3-nitrobenzoic acidSOCl2, p-anisidine, triethylamineTHF85%-
6-methoxy-2-(4-methyl-3-nitrophenyl)benzo[d]thiazoleN-(4-methoxyphenyl)-4-methyl-3-nitrobenzothioamideNaOH, Potassium ferricyanideWater/Ethanol--

Logical Workflow for Benzothiazole Synthesis

Benzothiazole_Synthesis A 4-Methylbenzoic Acid B 4-Methyl-3-nitrobenzoic Acid A->B Nitration C 4-Methyl-3-nitrobenzoyl Chloride B->C Chlorination D N-(4-methoxyphenyl)-4-methyl-3-nitrobenzamide C->D Amidation E N-(4-methoxyphenyl)-4-methyl-3-nitrobenzothioamide D->E Thionation F 6-methoxy-2-(4-methyl-3-nitrophenyl)benzo[d]thiazole E->F Cyclization

Synthetic pathway to a benzothiazole derivative.

Potential for Quinazolinone Synthesis

While direct protocols starting from this compound are not extensively documented in readily available literature, the general synthetic routes to quinazolinones often involve the cyclization of anthranilamide derivatives. A plausible synthetic strategy would involve the reduction of the nitro group in this compound to an amine, followed by reaction with a suitable one-carbon source (e.g., an aldehyde or orthoformate) to construct the quinazolinone ring.

Proposed Synthetic Pathway

This proposed pathway illustrates a potential route to quinazolinone derivatives from this compound.

Quinazolinone_Synthesis A This compound B 3-Amino-4-methylbenzamide A->B Reduction C Substituted Quinazolinone B->C Cyclization with R-CHO

Proposed synthesis of quinazolinones.

Biological Significance and Signaling Pathways

Benzothiazole and quinazolinone derivatives are known to interact with various biological targets, making them attractive scaffolds for drug discovery.

  • Benzothiazoles: Certain benzothiazole-containing compounds have been shown to target enzymes involved in biotin synthesis in Mycobacterium tuberculosis, which is essential for the bacterium's survival.[1] This inhibition disrupts the cell wall synthesis, leading to cell lysis.[1]

  • Quinazolinones: These compounds can act as inhibitors of various enzymes, including monoamine oxidase and tumor necrosis factor. Hybrid molecules incorporating both benzothiazole and quinazolinone moieties have been investigated as potential cytotoxic and antimicrobial agents.[2]

Illustrative Signaling Pathway Inhibition

The following diagram illustrates a simplified concept of how a benzothiazole derivative might inhibit a bacterial enzyme.

Signaling_Pathway cluster_bacterium Bacterial Cell Enzyme Biotin Synthesis Enzyme Biotin Biotin (Essential for Survival) Enzyme->Biotin Substrate Substrate Substrate->Enzyme Inhibitor Benzothiazole Derivative Inhibitor->Enzyme Inhibition

Inhibition of bacterial enzyme by a benzothiazole derivative.

Conclusion

This compound serves as a promising and versatile building block for the synthesis of medicinally important heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel benzothiazole and quinazolinone derivatives. The inherent biological activities associated with these scaffolds make this compound a valuable starting material in the development of new therapeutic agents. Further research into direct cyclization reactions of this compound is warranted to expand its synthetic utility.

References

Application Note and Protocol: Experimental Setup for the Nitration of 4-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the nitration of 4-methylbenzoic acid, a key reaction in the synthesis of various pharmaceutical intermediates. The primary product of this electrophilic aromatic substitution is 4-methyl-3-nitrobenzoic acid. This application note outlines the methodology, reagent handling, reaction conditions, and purification techniques. Additionally, it includes a summary of quantitative data from representative experiments, troubleshooting guidelines, and characterization data for the final product.

Introduction

The nitration of substituted benzoic acids is a fundamental reaction in organic synthesis. For 4-methylbenzoic acid (p-toluic acid), the directing effects of the methyl group (ortho, para-directing and activating) and the carboxylic acid group (meta-directing and deactivating) synergistically favor the formation of 4-methyl-3-nitrobenzoic acid.[1][2] Precise control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired product and minimize the formation of side products, such as isomeric impurities (e.g., 4-methyl-2-nitrobenzoic acid) and dinitrated compounds.[1] This protocol provides a standardized procedure for this reaction, suitable for laboratory and process development settings.

Data Presentation

The following table summarizes quantitative data from typical nitration experiments of 4-methylbenzoic acid and related compounds. It is important to note that while the 3-nitro isomer is the major product, the exact isomer distribution can be influenced by specific reaction conditions.[1][2]

Starting MaterialNitrating AgentTemperature (°C)Reaction TimeMajor ProductYield (%)Isomer Distribution (approx.)Reference
4-Methylbenzoic AcidConc. HNO₃ / Conc. H₂SO₄0-1015 min addition, 15 min stirring4-Methyl-3-nitrobenzoic acidNot specifiedMajor: 3-nitro. Minor: 2-nitro.[1]
Benzoic AcidConc. HNO₃ / Conc. H₂SO₄< 15Not specified3-Nitrobenzoic acid~73.53-nitro: ~78-80%, 2-nitro: ~20%, 4-nitro: ~1.5%[3]
TolueneConc. HNO₃ / Conc. H₂SO₄Not specifiedNot specifiedo- and p-NitrotolueneNot specifiedortho: ~58%, para: ~38%, meta: ~4%[1]

Experimental Protocols

Synthesis of 4-Methyl-3-nitrobenzoic Acid

This protocol describes a common laboratory-scale procedure for the nitration of 4-methylbenzoic acid.

Materials:

  • 4-methylbenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask or Erlenmeyer flask

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and flask for vacuum filtration

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) equipment

Procedure:

  • Preparation of the Substrate Solution:

    • In a flask, dissolve 5.0 g of 4-methylbenzoic acid in 10 mL of concentrated sulfuric acid.

    • Cool the mixture to 0-5°C in an ice bath with continuous stirring.[1]

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, carefully and slowly add 3.0 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid.

    • Cool this mixture in an ice bath.[1]

  • Nitration Reaction:

    • Add the cold nitrating mixture dropwise to the stirred solution of 4-methylbenzoic acid over approximately 15-20 minutes.

    • It is critical to maintain the reaction temperature below 15°C, ideally between 0-10°C, to minimize the formation of byproducts.[1]

  • Reaction Completion and Quenching:

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15-30 minutes to ensure the reaction goes to completion.[1]

    • Slowly pour the reaction mixture onto approximately 100 g of crushed ice in a beaker with vigorous stirring. A precipitate of the crude product will form.[1]

  • Isolation and Preliminary Purification:

    • Allow the ice to melt completely.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product thoroughly with several portions of cold distilled water to remove any residual acid.

  • Recrystallization:

    • The crude product can be purified by recrystallization from an ethanol/water mixture.

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Add hot water dropwise until the solution becomes slightly turbid.

    • If necessary, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the purified 4-methyl-3-nitrobenzoic acid.

  • Analysis:

    • Determine the yield of the purified product.

    • Measure the melting point of the product. The expected melting point of pure 4-methyl-3-nitrobenzoic acid is in the range of 187-190°C.

    • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

    • Monitor the reaction progress and assess the purity of the product using Thin Layer Chromatography (TLC).

Visualizations

Experimental Workflow

Nitration_Workflow Experimental Workflow for the Nitration of 4-Methylbenzoic Acid cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_substrate Dissolve 4-methylbenzoic acid in conc. H₂SO₄ cool_substrate Cool substrate solution (0-5°C) prep_substrate->cool_substrate prep_nitrating Prepare nitrating mixture (conc. HNO₃ + conc. H₂SO₄) cool_nitrating Cool nitrating mixture prep_nitrating->cool_nitrating nitration Slowly add nitrating mixture to substrate solution (0-15°C) cool_substrate->nitration cool_nitrating->nitration stir Stir at room temperature (15-30 min) nitration->stir quench Pour reaction mixture onto crushed ice stir->quench filtration Vacuum filter crude product quench->filtration wash Wash with cold water filtration->wash recrystallize Recrystallize from ethanol/water wash->recrystallize dry Dry purified product recrystallize->dry yield Determine yield dry->yield mp Measure melting point dry->mp spectroscopy Spectroscopic analysis (NMR, IR) dry->spectroscopy tlc TLC for purity dry->tlc EAS_Mechanism Mechanism of Nitronium Ion Formation and Electrophilic Attack cluster_ion_formation Nitronium Ion Formation cluster_electrophilic_attack Electrophilic Attack on 4-Methylbenzoic Acid HNO3 HNO₃ protonated_HNO3 H₂O⁺-NO₂ HNO3->protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ nitronium_ion NO₂⁺ (Nitronium ion) protonated_HNO3->nitronium_ion - H₂O sigma_complex Arenium Ion Intermediate (Sigma Complex) H2O H₂O substrate 4-Methylbenzoic Acid substrate->sigma_complex + NO₂⁺ product 4-Methyl-3-nitrobenzoic Acid sigma_complex->product - H⁺

References

Synthesis of N-Substituted Benzamide Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted benzamide derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents. These compounds exhibit a wide range of biological activities, including but not limited to, analgesic, anti-inflammatory, anti-cancer, and antimicrobial effects.[1] A particularly significant application of N-substituted benzamides is in the development of Histone Deacetylase (HDAC) inhibitors, a promising class of anti-cancer drugs.[2][3] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[4] By inhibiting HDACs, N-substituted benzamide-based drugs can induce histone hyperacetylation, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted benzamide derivatives via two primary and robust methods: the classical Schotten-Baumann reaction and the widely used modern amide coupling reaction employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of various N-substituted benzamide derivatives using the methods described in this document. This allows for a clear comparison of reaction conditions and expected yields.

ProductStarting MaterialsMethodReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)
N-BenzylbenzamideBenzoyl chloride, BenzylamineSchotten-BaumannSodium HydroxideWater, Dichloromethane0 - RT2 - 4Up to 99%[5]
N-PhenylbenzamideBenzoic acid, AnilineEDC/HOBt CouplingEDC, HOBt, DIPEADMFRT12 - 2470 - 90%[5]
N-PhenethylbenzamideBenzoic acid, PhenethylamineEDC/HOBt CouplingEDC, HOBt, DIPEADMFRT12 - 2470 - 90%[5]
N-(4-Chlorophenyl)benzamideBenzoyl chloride, 4-ChloroanilineSchotten-BaumannSodium HydroxideWater, DichloromethaneRT875%[1]
N-PhenylbenzamideBenzoic acid, AnilineDirect AmidationBoric AcidTolueneReflux (~110)5 - 20High (e.g., 89%)[5]
4-Amino-3-methoxy-N-phenylbenzamide4-Amino-3-methoxybenzoic acid, AnilineDIC/HOBt CouplingDIC, HOBtNot SpecifiedNot SpecifiedNot Specified70%[6]
N-Benzoyl-2-hydroxybenzamidesSalicylamide, Various acid chloridesAcylationPyridinePyridineReflux4Modest to very good[7]

Experimental Protocols

Method 1: Schotten-Baumann Reaction

This method involves the acylation of a primary or secondary amine with benzoyl chloride in the presence of an aqueous base.[8] The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[9]

Protocol for the Synthesis of N-Benzylbenzamide:

  • Preparation: In a round-bottom flask, dissolve benzylamine (1.0 eq.) in dichloromethane or diethyl ether. Add an aqueous solution of sodium hydroxide (2.0 eq.).[10]

  • Acylation: Vigorously stir the two-phase system. Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirring mixture at room temperature. The reaction may be exothermic; if necessary, cool the flask in an ice bath.[10]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer and wash it with dilute hydrochloric acid to remove any unreacted amine. Subsequently, wash with a saturated sodium bicarbonate solution to remove residual benzoyl chloride and benzoic acid. Finally, wash with brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter. Remove the solvent under reduced pressure to obtain the crude N-benzylbenzamide. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.[10]

Method 2: Amide Coupling using EDC and HOBt

This is a widely used method for forming amide bonds directly from a carboxylic acid and an amine under mild conditions. EDC activates the carboxylic acid, and HOBt is added to suppress side reactions and reduce racemization.[11]

Protocol for the Synthesis of N-Phenylbenzamide:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or DCM.[11]

  • Activation: Add HOBt (1.0 - 1.2 eq.) to the solution and stir until it is fully dissolved. Then, add the amine (aniline, 1.0 - 1.2 eq.). If the amine is in the form of a salt, add a non-nucleophilic base like DIPEA or triethylamine (2-3 eq.).[11]

  • Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.1 - 1.5 eq.) portion-wise to the stirred solution.[11]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.[5]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water (to remove the urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[11]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-phenylbenzamide.[11]

Visualizations

General Workflow for N-Substituted Benzamide Synthesis

G cluster_0 Method 1: Schotten-Baumann Reaction cluster_1 Method 2: EDC/HOBt Coupling Start1 Benzoyl Chloride + Amine Step1_1 Reaction in Biphasic System (e.g., DCM/H2O) with Base (e.g., NaOH) Start1->Step1_1 Step1_2 Work-up (Acid/Base Washes) Step1_1->Step1_2 Step1_3 Purification (Recrystallization or Chromatography) Step1_2->Step1_3 End1 N-Substituted Benzamide Step1_3->End1 Start2 Benzoic Acid + Amine Step2_1 Activation with EDC/HOBt in Anhydrous Solvent (e.g., DMF) Start2->Step2_1 Step2_2 Work-up (Aqueous Washes) Step2_1->Step2_2 Step2_3 Purification (Chromatography) Step2_2->Step2_3 End2 N-Substituted Benzamide Step2_3->End2

Caption: General experimental workflows for the synthesis of N-substituted benzamides.

Signaling Pathway of Benzamide-Based HDAC Inhibitors

G HDACi N-Substituted Benzamide (HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation Acetylated_Histones Hyperacetylated Histones HDAC->Acetylated_Histones Prevents Deacetylation Histones->Acetylated_Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Gene Transcription (e.g., p21, p53) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action for N-substituted benzamide HDAC inhibitors.

References

Application of 4-Methyl-3-nitrobenzamide in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed experimental protocols on the use of 4-Methyl-3-nitrobenzamide and its derivatives in medicinal chemistry. The primary focus is on its role as a key scaffold in the development of novel anti-cancer agents.

Application Notes

This compound serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its chemical structure, featuring a substituted benzamide core, is a common motif in many therapeutic agents. The presence of the methyl and nitro groups on the benzene ring allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

The most prominent application of the this compound scaffold is in the field of oncology. Derivatives of this compound have demonstrated significant in vitro anti-proliferative activity against various human cancer cell lines. The mechanism of action is believed to be multifactorial, with the potential to inhibit key signaling pathways involved in cancer cell growth and survival.

While the primary focus of research has been on anti-cancer applications, the broader class of benzamides and nitroaromatic compounds are known to exhibit other biological activities, including antimicrobial and PARP (Poly (ADP-ribose) polymerase) inhibitory effects. Although specific studies on this compound derivatives in these areas are limited, this scaffold holds potential for the development of novel agents targeting these pathways.

Quantitative Data

The anti-proliferative activity of a series of N-substituted this compound derivatives was evaluated against three human cancer cell lines: HCT-116 (colon carcinoma), MDA-MB-435 (melanoma), and HL-60 (promyelocytic leukemia). The 50% growth inhibition (GI50) values, determined by the Sulforhodamine B (SRB) assay, are summarized in the table below. Lower GI50 values indicate higher potency.

Compound IDSubstitution at Amide NitrogenHCT-116 (GI50 µM)MDA-MB-435 (GI50 µM)HL-60 (GI50 µM)
4a 4-fluorobenzyl2.1111.9042.056
4g 3,4-difluorobenzyl>1001.0083.778
4l 2-chlorobenzyl3.5862.8971.993
4m 3-chlorobenzyl4.8763.5862.543
4n 4-chlorobenzyl6.3213.1122.876

Data adapted from a study on 4-substituted-3-nitrobenzamide derivatives, where inhibitory activities were evaluated by the SRB assay.[1]

Experimental Protocols

Synthesis of N-(4-fluorobenzyl)-4-methyl-3-nitrobenzamide (Compound 4a)

This protocol describes a two-step synthesis of the most potent derivative, compound 4a.

Step 1: Synthesis of 4-Methyl-3-nitrobenzoyl chloride

This intermediate is synthesized from 4-methyl-3-nitrobenzoic acid.

  • Materials:

    • 4-Methyl-3-nitrobenzoic acid

    • Thionyl chloride (SOCl₂)

    • N,N-dimethylformamide (DMF, catalytic amount)

    • Anhydrous dichloromethane (DCM)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, suspend 4-methyl-3-nitrobenzoic acid in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride to the stirred suspension at room temperature. The reaction is exothermic and should be performed in a fume hood.

    • Heat the mixture to reflux for 2-3 hours.

    • After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain crude 4-methyl-3-nitrobenzoyl chloride. This intermediate is often used in the next step without further purification.[2][3]

Step 2: Synthesis of N-(4-fluorobenzyl)-4-methyl-3-nitrobenzamide (Compound 4a)

  • Materials:

    • 4-Methyl-3-nitrobenzoyl chloride

    • 4-Fluorobenzylamine

    • Triethylamine (Et₃N)

    • Anhydrous dichloromethane (DCM)

    • Round-bottom flask with magnetic stirrer

    • Separatory funnel

  • Procedure:

    • Dissolve 4-fluorobenzylamine and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask and cool to 0°C.

    • Dissolve 4-methyl-3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the amine solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield N-(4-fluorobenzyl)-4-methyl-3-nitrobenzamide.

In Vitro Anti-proliferative Activity Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.

  • Materials:

    • Human cancer cell lines (e.g., HCT-116, MDA-MB-435, HL-60)

    • Appropriate cell culture medium and supplements

    • 96-well plates

    • Test compounds (dissolved in DMSO)

    • Trichloroacetic acid (TCA) solution

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

    • 1% Acetic acid solution

    • 10 mM Tris base solution

    • Microplate reader

  • Procedure:

    • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48 hours. Include a vehicle control (DMSO).

    • Cell Fixation: Gently add cold TCA solution to each well to fix the cells and incubate for 1 hour at 4°C.

    • Washing: Remove the TCA solution and wash the plates five times with slow-running tap water. Remove excess water and allow the plates to air dry.

    • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

    • Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

    • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

    • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

    • Data Analysis: Calculate the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curves.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation A 4-Methyl-3-nitrobenzoic acid C 4-Methyl-3-nitrobenzoyl chloride A->C DCM, cat. DMF B Thionyl Chloride (SOCl₂) B->C E N-(4-fluorobenzyl)-4-methyl- 3-nitrobenzamide (Compound 4a) C->E DCM, Et₃N D 4-Fluorobenzylamine D->E

Synthesis of N-(4-fluorobenzyl)-4-methyl-3-nitrobenzamide.

SRB_Assay_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate for 48h B->C D Fix cells with TCA C->D E Wash with water D->E F Stain with SRB E->F G Wash with 1% Acetic Acid F->G H Solubilize dye with Tris buffer G->H I Read Absorbance at 510 nm H->I J Calculate GI50 values I->J

Workflow for the Sulforhodamine B (SRB) assay.

Anticancer_Mechanism_Hypothesis cluster_compound This compound Derivative cluster_pathway Cellular Signaling cluster_outcome Cellular Response Compound Compound 4a Pathway Growth Factor Signaling (e.g., EGF Pathway) Compound->Pathway Inhibits Apoptosis Induction of Apoptosis Compound->Apoptosis Promotes Kinase Protein Kinases Pathway->Kinase Proliferation Inhibition of Proliferation Kinase->Proliferation Blocks

Hypothesized anticancer mechanism of action.

References

Application Notes and Protocols: Synthesis of N-Substituted 4-Methyl-3-nitrobenzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted benzamides are a prominent structural motif in a vast array of pharmaceuticals and biologically active compounds. The 4-methyl-3-nitrobenzamide scaffold, in particular, offers a versatile platform for medicinal chemistry, with the nitro group serving as a key site for further chemical modification or as a pharmacophore itself. Derivatives of nitrobenzamides have shown potential as anti-inflammatory, antimicrobial, and antitubercular agents.[1][2][3] This document provides detailed protocols for the synthesis of N-substituted 4-methyl-3-nitrobenzamides through the reaction of this compound with various primary and secondary amines, catering to the needs of researchers in drug discovery and development.

Two primary synthetic strategies are presented: a robust and widely applicable two-step method involving the formation of an acyl chloride intermediate, and a more direct, albeit less documented, one-pot transamidation reaction.

Data Presentation: Reactant and Product Summary

The following table summarizes the key reactants and the general product class for the synthesis of N-substituted 4-methyl-3-nitrobenzamides.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
4-Methyl-3-nitrobenzoic AcidC₈H₇NO₄181.15Starting Material
Thionyl ChlorideSOCl₂118.97Reagent
4-Methyl-3-nitrobenzoyl ChlorideC₈H₆ClNO₃199.59Intermediate
This compoundC₈H₈N₂O₃180.16Starting Material
Primary/Secondary AmineR¹R²NHVariableReagent
N-substituted this compoundC₁₅H₁₄N₂O₃ (example with aniline)VariableProduct

Experimental Protocols

Method 1: Two-Step Synthesis via Acyl Chloride (Recommended)

This is the most common and reliable method for the synthesis of N-substituted amides from carboxylic acids. It involves the initial conversion of 4-methyl-3-nitrobenzoic acid to the more reactive 4-methyl-3-nitrobenzoyl chloride, followed by reaction with a primary or secondary amine.

Part A: Synthesis of 4-Methyl-3-nitrobenzoyl Chloride

This protocol is adapted from standard procedures for the synthesis of benzoyl chlorides from benzoic acids.[4][5][6]

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or toluene

  • Rotary evaporator

  • Round-bottom flask with reflux condenser and gas outlet

Procedure:

  • In a fume hood, suspend 4-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (or toluene).

  • Add a catalytic amount of N,N-dimethylformamide (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 40°C for DCM, 110°C for toluene) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by the dissolution of the solid starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 4-methyl-3-nitrobenzoyl chloride, a yellow solid or oil, can be used in the next step without further purification.

Part B: Reaction of 4-Methyl-3-nitrobenzoyl Chloride with Amines

Materials:

  • 4-Methyl-3-nitrobenzoyl chloride (from Part A)

  • Primary or secondary amine (1.0-1.2 eq)

  • Triethylamine (TEA) or pyridine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Dissolve the chosen primary or secondary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude 4-methyl-3-nitrobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-substituted this compound.

  • The product can be purified by recrystallization or column chromatography.

Method 2: Direct Transamidation of this compound (Proposed)

Direct transamidation is a less common approach due to the lower reactivity of the amide bond. However, base-catalyzed or metal-free high-temperature methods can be employed.[7][8][9] The following is a general protocol proposed based on these methodologies. Optimization may be required for specific amine substrates.

Materials:

  • This compound

  • Aliphatic primary or secondary amine (2.0-3.0 eq)

  • Potassium tert-butoxide (KOtBu) (catalytic to stoichiometric amounts)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or a high-boiling point solvent

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the aliphatic amine (2.0-3.0 eq), and potassium tert-butoxide (e.g., 20 mol%) in anhydrous NMP.

  • Heat the reaction mixture to a high temperature (e.g., 120-160°C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. Note that aromatic amines may be less reactive under these conditions.[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the NMP and excess amine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Workflow for Synthesis of N-Substituted 4-Methyl-3-nitrobenzamides

G cluster_0 Method 1: Acyl Chloride Route cluster_1 Method 2: Transamidation Route A 4-Methyl-3-nitrobenzoic Acid B 4-Methyl-3-nitrobenzoyl Chloride A->B SOCl₂, cat. DMF C N-Substituted This compound B->C R¹R²NH, Et₃N D This compound E N-Substituted This compound D->E R¹R²NH, KOtBu, Heat Start Start->A

Caption: Synthetic routes to N-substituted 4-methyl-3-nitrobenzamides.

Signaling Pathway Context: Potential Biological Relevance

While the specific signaling pathways modulated by this compound derivatives are not extensively studied, related nitroaromatic compounds are known to have biological effects, such as anti-inflammatory properties, which can involve pathways like the NF-κB signaling cascade.[1] The nitro group can also be reduced in situ to generate reactive nitrogen species, a mechanism of action for some antimicrobial agents.

G Compound N-Substituted This compound Target Potential Cellular Target (e.g., Inflammatory Kinase) Compound->Target Inhibition/Modulation Pathway Signaling Cascade (e.g., NF-κB Pathway) Target->Pathway Signal Transduction Response Biological Response (e.g., Anti-inflammatory Effect) Pathway->Response

Caption: Hypothetical signaling pathway modulation by a bioactive benzamide.

References

Application Notes and Protocols: 4-Methyl-3-nitrobenzamide in the Synthesis of Potential Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methyl-3-nitrobenzamide as a scaffold in the synthesis of novel compounds with potential antitumor activities. This document details synthetic strategies, experimental protocols for biological evaluation, and insights into the potential mechanisms of action, including the inhibition of cancer cell migration and key signaling pathways.

Introduction

This compound is a versatile chemical intermediate. Its derivatives have shown promise as potent antitumor agents. The presence of the nitro group and the methyl-substituted benzene ring allows for diverse chemical modifications, leading to the generation of compound libraries with a range of biological activities. Research has indicated that derivatives of the closely related 4-methyl-3-nitrobenzoic acid can inhibit cancer cell migration by affecting the Epidermal Growth Factor (EGF)-induced signaling pathway. Furthermore, the nitrobenzamide moiety is a key feature in some Poly(ADP-ribose) polymerase (PARP) inhibitors, suggesting a potential therapeutic target for these newly synthesized compounds.

Data Presentation

The following tables summarize the in vitro antitumor activity of novel 4-substituted-3-nitrobenzamide derivatives against various human cancer cell lines, as determined by the Sulforhodamine B (SRB) assay. The data is presented as GI50 values, which represent the concentration required to inhibit cell growth by 50%.

Table 1: Growth Inhibitory (GI50) Activity of 4-Substituted-3-nitrobenzamide Derivatives

Compound IDHCT-116 (Colon Cancer) GI50 (µM)MDA-MB-435 (Melanoma) GI50 (µM)HL-60 (Leukemia) GI50 (µM)
4a 1.9042.1111.993
4g -1.0081.993
4l -3.5863.778
4m ---
4n -3.5863.778

Data is based on a study by an unspecified research group, where a series of novel 4-substituted-3-nitrobenzamide derivatives were synthesized and evaluated for their anti-tumor activities.[1]

Experimental Protocols

General Synthetic Protocol for 4-Substituted-3-nitrobenzamide Derivatives

This protocol describes a general method for the synthesis of N-substituted this compound derivatives, a common strategy for creating libraries of bioactive compounds.

1. Activation of the Carboxylic Acid (if starting from 4-methyl-3-nitrobenzoic acid):

  • To a solution of 4-methyl-3-nitrobenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes.

2. Amide Bond Formation:

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Upon completion, filter the reaction mixture to remove any solid byproducts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted-3-nitrobenzamide derivative.

Protocol for Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[2][3][4][5][6]

1. Cell Plating:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

2. Compound Treatment:

  • Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48-72 hours.

3. Cell Fixation:

  • Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

4. Staining:

  • Wash the plates five times with slow-running tap water and air dry.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

5. Washing and Solubilization:

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

6. Absorbance Measurement:

  • Measure the optical density (OD) at 510 nm using a microplate reader. The OD is proportional to the number of viable cells.

Protocol for Transwell Migration Assay

This assay assesses the ability of the synthesized compounds to inhibit cancer cell migration.[7][8][9][10][11]

1. Preparation of Transwell Inserts:

  • Rehydrate 8.0 µm pore size Transwell inserts in serum-free medium.

2. Cell Seeding:

  • Seed cancer cells (e.g., 1 x 10^5 cells) in the upper chamber of the Transwell insert in serum-free medium containing the test compound at various concentrations.

3. Chemoattractant Addition:

  • Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

4. Incubation:

  • Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.

5. Quantification of Migration:

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as 0.5% crystal violet.

  • Elute the stain and measure the absorbance, or count the stained cells under a microscope.

Visualizations

Experimental and Logical Workflows

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Start Start This compound This compound Start->this compound Chemical Modification Chemical Modification This compound->Chemical Modification Library of Derivatives Library of Derivatives Chemical Modification->Library of Derivatives SRB Assay SRB Assay Library of Derivatives->SRB Assay Transwell Migration Assay Transwell Migration Assay Library of Derivatives->Transwell Migration Assay Data Analysis Data Analysis SRB Assay->Data Analysis Transwell Migration Assay->Data Analysis Lead Compound Identification Lead Compound Identification Data Analysis->Lead Compound Identification

Caption: General workflow from synthesis to biological evaluation.

Potential Signaling Pathways

The antitumor activity of this compound derivatives may be attributed to their interference with key cellular signaling pathways.

G cluster_egfr EGF/EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR PLCg PLCγ EGFR->PLCg Grb2 Grb2 EGFR->Grb2 Shc Shc EGFR->Shc PI3K PI3K EGFR->PI3K Migration Cell Migration PLCg->Migration Ras Ras Grb2->Ras Shc->Ras Ras->Migration Akt Akt PI3K->Akt Akt->Migration Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGF/EGFR signaling pathway.

It is hypothesized that derivatives of this compound may inhibit the epidermal growth factor receptor (EGFR), thereby blocking downstream signaling cascades that promote cell migration.[12][13][14][15][16]

G cluster_parp PARP Inhibition and Synthetic Lethality DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB Replication fork collapse BER Base Excision Repair (BER) PARP1->BER BER->DNA_SSB Inhibitor This compound Derivative Inhibitor->PARP1 Inhibits HRR Homologous Recombination Repair (in BRCA-proficient cells) DNA_DSB->HRR Apoptosis Apoptosis (in BRCA-deficient cells) DNA_DSB->Apoptosis

Caption: PARP inhibition leading to synthetic lethality.

Nitrobenzamide derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP can lead to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.

References

Application Notes and Protocols for the Scalable Synthesis of 4-Methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-nitrobenzamide is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a nitro group and an amide moiety on a toluene backbone, allows for diverse chemical transformations. This document provides a detailed, scalable, and reproducible protocol for the laboratory synthesis of this compound, starting from the readily available p-toluic acid. The described two-step synthesis is robust and suitable for scale-up to meet the demands of research and preclinical development.

Chemical Properties and Data

A summary of the key chemical and physical properties of the starting material, intermediate, and final product is provided below for easy reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)Appearance
p-Toluic acidC₈H₈O₂136.1599-94-5180-182White crystalline solid
4-Methyl-3-nitrobenzoic acidC₈H₇NO₄181.1596-98-0188-191Pale yellow crystalline solid
This compoundC₈H₈N₂O₃180.1619013-11-7162-168[1]White to pale yellow powder[1]

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-step process. The first step involves the nitration of p-toluic acid to yield 4-methyl-3-nitrobenzoic acid. The second step is a two-part sequence involving the conversion of the carboxylic acid to an acyl chloride, followed by amidation to afford the final product.

Synthesis_Workflow p_toluic_acid p-Toluic Acid nitration Nitration p_toluic_acid->nitration HNO₃, H₂SO₄ intermediate_acid 4-Methyl-3-nitrobenzoic Acid nitration->intermediate_acid acyl_chloride_formation Acyl Chloride Formation intermediate_acid->acyl_chloride_formation SOCl₂, cat. DMF acyl_chloride 4-Methyl-3-nitrobenzoyl Chloride acyl_chloride_formation->acyl_chloride amidation Amidation acyl_chloride->amidation NH₃ final_product This compound amidation->final_product

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid

This protocol outlines the nitration of p-toluic acid. The reaction is highly exothermic and requires careful temperature control.

Materials:

  • p-Toluic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and vacuum flask

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0-5 °C using an ice bath.

  • Slowly add p-toluic acid to the cooled sulfuric acid with continuous stirring until it is fully dissolved. It is crucial to maintain the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath.

  • Add the nitrating mixture dropwise to the solution of p-toluic acid. The reaction temperature must be strictly maintained between 0-10 °C to ensure the desired regioselectivity.

  • After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes at 0-10 °C.

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of crude 4-methyl-3-nitrobenzoic acid will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals.

Reactant/ProductMolar RatioMoles (for 10g p-toluic acid)Mass (g)Volume (mL)
p-Toluic acid1.00.073410.0-
Sulfuric Acid~4~0.294~28.8~15.7
Nitric Acid1.10.0807~7.3~5.1
Product (Theoretical) - 0.0734 13.3 -
Step 2: Synthesis of this compound

This two-part protocol describes the conversion of 4-methyl-3-nitrobenzoic acid to the corresponding benzamide via an acyl chloride intermediate.

Part A: Formation of 4-Methyl-3-nitrobenzoyl Chloride

This reaction should be performed in a well-ventilated fume hood as it generates corrosive gases.

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Toluene (optional, for azeotropic removal of SOCl₂)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Gas trap (e.g., bubbler with NaOH solution)

  • Rotary evaporator

Procedure:

  • Place 4-methyl-3-nitrobenzoic acid in a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber to neutralize the HCl and SO₂ byproducts.

  • Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask, followed by a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. Toluene can be added and subsequently removed under vacuum to ensure complete removal of residual thionyl chloride. The crude 4-methyl-3-nitrobenzoyl chloride is typically used in the next step without further purification.

Part B: Amidation of 4-Methyl-3-nitrobenzoyl Chloride

Materials:

  • Crude 4-Methyl-3-nitrobenzoyl chloride

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • Distilled water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Buchner funnel and vacuum flask

Procedure:

  • Dissolve the crude 4-methyl-3-nitrobenzoyl chloride in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of cold aqueous ammonia dropwise to the stirred solution. An exothermic reaction will occur, and a precipitate will form.

  • Continue stirring the mixture at 0 °C for 30 minutes after the addition is complete.

  • Allow the reaction mixture to warm to room temperature and continue stirring for another hour.

  • Transfer the mixture to a separatory funnel and wash the organic layer with distilled water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the dichloromethane under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Reactant/ProductMolar RatioMoles (from 10g 4-methyl-3-nitrobenzoic acid)Mass (g)Volume (mL)
4-Methyl-3-nitrobenzoic acid1.00.055210.0-
Thionyl Chloride~2.5~0.138~16.4~10.0
Aqueous AmmoniaExcess---
Product (Theoretical) - 0.0552 9.94 -

Troubleshooting and Safety Considerations

A logical workflow for troubleshooting common issues during the synthesis is presented below.

Troubleshooting cluster_nitration Step 1: Nitration cluster_amidation Step 2: Amidation low_yield_1 Low Yield cause_1a Incomplete Reaction low_yield_1->cause_1a cause_1b Loss during Workup low_yield_1->cause_1b impure_product_1 Impure Product (Isomers) cause_1c Temperature too High impure_product_1->cause_1c solution_1a Increase reaction time or temperature slightly. cause_1a->solution_1a solution_1b Ensure complete precipitation and careful filtration. cause_1b->solution_1b solution_1c Maintain 0-10 °C strictly. cause_1c->solution_1c low_yield_2 Low Yield cause_2a Incomplete Acyl Chloride Formation low_yield_2->cause_2a cause_2b Loss during Amidation Workup low_yield_2->cause_2b hydrolyzed_product Carboxylic Acid Impurity cause_2c Moisture Contamination hydrolyzed_product->cause_2c solution_2a Ensure excess SOCl₂ and sufficient reflux time. cause_2a->solution_2a solution_2b Careful phase separation and extraction. cause_2b->solution_2b solution_2c Use dry glassware and reagents for Step 2A. cause_2c->solution_2c

Figure 2: Troubleshooting guide for the synthesis of this compound.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated acids and thionyl chloride are highly corrosive. Handle with extreme care.

  • The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Ensure efficient cooling and slow addition of reagents.

  • The formation of the acyl chloride releases toxic and corrosive gases (HCl and SO₂). Use a gas trap to neutralize these fumes.

By following these detailed protocols and safety guidelines, researchers can confidently and scalably synthesize this compound for a variety of applications in chemical and pharmaceutical research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield and purity of 4-Methyl-3-nitrobenzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound? A1: The most prevalent laboratory synthesis involves the amidation of 4-methyl-3-nitrobenzoic acid. This is typically a two-step process: first, the carboxylic acid is converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Second, the resulting 4-methyl-3-nitrobenzoyl chloride is reacted with ammonia (or an ammonia equivalent) to form the final amide product. Direct amidation of the carboxylic acid is possible but often requires harsh conditions and may result in lower yields.

Q2: Why is the purity of the starting material, 4-methyl-3-nitrobenzoic acid, so critical? A2: The purity of the starting 4-methyl-3-nitrobenzoic acid is paramount because impurities can carry through the synthesis and complicate purification of the final product. A common impurity from the synthesis of the starting material is the over-nitrated product, 4-methyl-3,5-dinitrobenzoic acid.[1] This dinitro-impurity can also react to form its corresponding amide, which may have similar solubility properties to the desired product, making purification by recrystallization challenging.

Q3: What are the most effective methods for purifying the final this compound product? A3: Recrystallization is the most common and effective method for purifying crude this compound. A suitable solvent should dissolve the amide at high temperatures but have low solubility at cool temperatures. Ethanol or ethanol/water mixtures are often effective solvent systems for this type of compound.[2][3] Washing the filtered crystals with a small amount of cold solvent helps remove residual soluble impurities.[2][3]

Q4: How can I confirm the identity and purity of my synthesized product? A4: A combination of analytical techniques should be used. A sharp melting point close to the literature value suggests high purity. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR will confirm the chemical structure, while chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess purity and identify the presence of any unreacted starting materials or byproducts.

Synthesis Pathway Overview

Synthesis_Pathway Start 4-Methyl-3-nitrobenzoic Acid Intermediate 4-Methyl-3-nitrobenzoyl Chloride Start:e->Intermediate:w + SOCl₂ or (COCl)₂ - SO₂, - HCl Product This compound Intermediate:e->Product:w + NH₃ (aq) - HCl

Caption: Reaction scheme for the two-step synthesis of this compound.

Troubleshooting Guide

Problem: Low or No Product Yield

Potential Cause Recommended Solution
Inactive/Hydrolyzed Acyl Chloride: The intermediate 4-methyl-3-nitrobenzoyl chloride is highly reactive and moisture-sensitive.Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use freshly distilled thionyl chloride or a freshly opened bottle of oxalyl chloride.[4]
Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride did not go to completion.Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents). Ensure the reaction temperature is appropriate (reflux is often required for thionyl chloride) and allow for sufficient reaction time. Monitor progress by TLC if possible.
Loss During Work-up/Purification: Significant product loss occurs during extraction or recrystallization steps.When recrystallizing, use the minimum amount of hot solvent necessary to fully dissolve the product to maximize recovery upon cooling.[2] Ensure the pH is properly adjusted during aqueous work-ups to prevent the amide from hydrolyzing back to the carboxylic acid under harsh acidic or basic conditions.

Problem: Product is Impure (Contaminated with Byproducts)

Potential Cause Recommended Solution
Side Reactions During Chlorination: Using thionyl chloride with certain substrates can lead to impurities. For example, in related syntheses, aromatic iodides can be displaced by chloride.[5]Consider using oxalyl chloride with a catalytic amount of DMF, which often proceeds under milder conditions than thionyl chloride, potentially reducing byproduct formation.
Unreacted Starting Material: The reaction did not go to completion, leaving 4-methyl-3-nitrobenzoic acid in the final product.Increase reaction time or temperature for the amidation step. The starting carboxylic acid can be removed by washing the crude product (dissolved in an organic solvent like ethyl acetate) with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution.[2]
Formation of Dinitro-Amide: The starting 4-methyl-3-nitrobenzoic acid was contaminated with 4-methyl-3,5-dinitrobenzoic acid.Improve the purification of the starting material before beginning the synthesis. Careful control of temperature (0-10°C) during the initial nitration step to create the starting material is crucial to prevent over-nitration.[1] If the impurity is already present, careful, repeated recrystallization may be required to separate the products.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Check Starting Material Purity (¹H NMR, MP) Start->Check_SM Check_Conditions Review Reaction Conditions (Anhydrous? Temp?) Check_SM->Check_Conditions Pure Result_SM Purify Starting Material (e.g., Recrystallize) Check_SM->Result_SM Impure Check_Workup Analyze Work-up & Purification Steps Check_Conditions->Check_Workup Optimal Result_Conditions Dry Glassware & Solvents. Use Inert Atmosphere. Optimize Temperature. Check_Conditions->Result_Conditions Suboptimal Result_Workup Optimize Recrystallization. Use Minimal Hot Solvent. Wash with Mild Base/Acid. Check_Workup->Result_Workup Inefficient End Improved Synthesis Check_Workup->End Efficient Result_SM->End Result_Conditions->End Result_Workup->End

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Optimization of Reaction Parameters

Improving the yield of this compound requires careful control over several key experimental variables. The following table summarizes critical parameters and their impact on the reaction outcome.

ParameterRecommended ConditionRationale & Impact on Yield
Chlorinating Agent Thionyl Chloride (SOCl₂) or Oxalyl Chloride/(cat. DMF)High Impact: Converts the unreactive carboxylic acid to a highly electrophilic acyl chloride intermediate, which is essential for efficient amidation at moderate temperatures. Using an insufficient amount will lead to incomplete conversion and low yield.
Reaction Solvent Anhydrous, non-protic solvents (e.g., Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF))High Impact: The acyl chloride intermediate is readily hydrolyzed by water. Using dry solvents and an inert atmosphere prevents the formation of the starting carboxylic acid, thereby maximizing the yield of the desired amide.[4]
Temperature Control Step 1 (Chlorination): Often requires heating/reflux. Step 2 (Amidation): Typically 0°C to room temperature.Medium Impact: The amidation reaction is often exothermic.[6] Adding the amine solution to the acyl chloride at a low temperature (0°C) helps to control the reaction rate, minimize side reactions, and improve the final yield.
Stoichiometry of Amine >2.0 equivalents of AmmoniaMedium Impact: In the amidation step, one equivalent of the amine acts as the nucleophile, while a second equivalent is required to neutralize the HCl byproduct that is formed.[4] Using at least two equivalents (or one equivalent of amine and one equivalent of another base like triethylamine) drives the reaction to completion.

Experimental Protocol: Synthesis from 4-Methyl-3-nitrobenzoic Acid

This protocol details a high-yield, two-step synthesis of this compound.

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Aqueous ammonia (NH₃, ~28-30%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer

  • Ice bath

Safety Precautions:

  • Work in a well-ventilated fume hood at all times.

  • Thionyl chloride is toxic and corrosive and reacts violently with water. Handle with extreme care.

  • DCM is a suspected carcinogen.

  • Concentrated ammonia is corrosive and has a pungent odor.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Procedure:

Step 1: Formation of 4-Methyl-3-nitrobenzoyl Chloride

  • Place 4-methyl-3-nitrobenzoic acid (1.0 eq) in a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Under an inert atmosphere (N₂ or Ar), add anhydrous DCM or toluene.

  • Slowly add thionyl chloride (1.5 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution (SO₂ and HCl) ceases. The reaction can be monitored by TLC.

  • Allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-methyl-3-nitrobenzoyl chloride (a yellow solid or oil) can often be used in the next step without further purification.

Step 2: Amidation to this compound

  • Dissolve the crude 4-methyl-3-nitrobenzoyl chloride from Step 1 in anhydrous DCM and cool the flask in an ice bath to 0°C.

  • In a separate flask, prepare a solution of aqueous ammonia.

  • Using a dropping funnel, add the ammonia solution dropwise to the stirred acyl chloride solution over 15-20 minutes, ensuring the temperature remains below 10°C. A precipitate will form.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and then with a saturated NaHCO₃ solution to remove any unreacted acid and HCl salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.

References

Common impurities in crude 4-Methyl-3-nitrobenzamide and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-3-nitrobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Crude this compound typically contains impurities stemming from its synthesis, which commonly involves the amidation of 4-methyl-3-nitrobenzoic acid. The most common impurities include:

  • Unreacted Starting Material: Residual 4-methyl-3-nitrobenzoic acid.

  • Isomeric Impurities: Byproducts from the nitration of p-toluic acid during the synthesis of the precursor, such as 3-methyl-4-nitrobenzamide.

  • Side-Reaction Products: Impurities formed during the amidation step. For instance, if thionyl chloride is used to form the acyl chloride intermediate, residual acids and chlorinated byproducts may be present.

  • Residual Solvents: Solvents used during the reaction and workup procedures.

Q2: What is the expected appearance and melting point of pure this compound?

Pure this compound is typically a white to cream or pale yellow to yellow powder or granules.[1] The melting point of the pure compound is in the range of 162.0-168.0°C.[1] A broad melting range or a significantly lower melting point may indicate the presence of impurities.

Q3: How can I remove unreacted 4-methyl-3-nitrobenzoic acid from my crude product?

Unreacted 4-methyl-3-nitrobenzoic acid can be effectively removed by washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which can then be separated in the aqueous phase, leaving the desired amide in the organic phase. Subsequent washing with water will help remove any remaining base.

Q4: Which purification methods are most effective for crude this compound?

The most common and effective purification methods for this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the preferred method for removing small amounts of impurities. The choice of solvent is critical and should be determined experimentally. Common solvent systems for amides include ethanol, ethyl acetate, and mixtures with water or hexanes.

  • Column Chromatography: For separating mixtures with closely related impurities or when a very high degree of purity is required, column chromatography over silica gel is recommended. A typical eluent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Troubleshooting Steps
Low Yield After Recrystallization The compound is too soluble in the chosen solvent at low temperatures.- Select a solvent in which the compound has lower solubility at room temperature.- Use a solvent mixture (e.g., ethanol/water) to decrease solubility upon cooling.- Ensure the minimum amount of hot solvent was used to dissolve the crude product.
Oily Product Instead of Crystals The presence of significant impurities is depressing the melting point.- First, attempt to remove acidic impurities by washing with a sodium bicarbonate solution.- If the product remains oily, purification by column chromatography is recommended.
Product Fails to Crystallize from Solution The solution is not supersaturated.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.- Slowly evaporate some of the solvent to increase the concentration.
Poor Separation in Column Chromatography The chosen eluent system is not optimal.- Perform thin-layer chromatography (TLC) with various solvent mixtures (e.g., different ratios of hexane:ethyl acetate) to find an eluent system that provides good separation (Rf of the product around 0.3-0.4).- Ensure the column is packed properly to avoid channeling.

Quantitative Data

The following table presents illustrative data for the purification of crude this compound. Actual values may vary depending on the specific reaction conditions and impurity profile.

Parameter Crude Product After Recrystallization After Column Chromatography
Appearance Yellowish-brown solidPale yellow crystalsWhite powder
Melting Point 155-162°C163-166°C165-167°C
Purity (by HPLC) ~90%~98%>99.5%
Key Impurity (e.g., 4-methyl-3-nitrobenzoic acid) ~5%<0.5%Not Detected

Experimental Protocols & Visualizations

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room and elevated temperatures to identify a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product solvent Add Minimum Hot Solvent crude->solvent dissolved Completely Dissolved Solution solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cooling Slow Cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent should give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Chromatography_Workflow start Crude this compound tlc 1. TLC Analysis to Determine Eluent start->tlc packing 2. Pack Silica Gel Column tlc->packing loading 3. Load Crude Product packing->loading elution 4. Elute with Solvent System loading->elution fractions 5. Collect Fractions elution->fractions analysis 6. Analyze Fractions by TLC fractions->analysis combine 7. Combine Pure Fractions analysis->combine evaporation 8. Evaporate Solvent combine->evaporation end Pure this compound evaporation->end

Caption: Experimental workflow for purification by column chromatography.

Logical Relationship: Impurity Removal Strategy

The following diagram illustrates the decision-making process for selecting a purification strategy based on the nature of the impurities.

Impurity_Removal_Strategy start Crude this compound acidic_impurity Acidic Impurities Present? (e.g., unreacted carboxylic acid) start->acidic_impurity wash Wash with aq. NaHCO3 acidic_impurity->wash Yes isomeric_impurity Isomeric/Closely Related Impurities? acidic_impurity->isomeric_impurity No wash->isomeric_impurity recrystallize Recrystallization pure_product Pure Product recrystallize->pure_product chromatography Column Chromatography chromatography->pure_product isomeric_impurity->recrystallize No isomeric_impurity->chromatography Yes

Caption: Decision tree for selecting a purification method for this compound.

References

Troubleshooting low yield in the nitration of 4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for the nitration of 4-methylbenzoic acid. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the nitration of 4-methylbenzoic acid, linking them to potential causes and offering corrective actions.

Issue/ObservationPotential Cause(s)Recommended Solutions & Preventative Measures
Low yield of desired 4-methyl-3-nitrobenzoic acid 1. Inadequate Temperature Control: The reaction is highly exothermic. Temperatures above the optimal 0-15°C range can promote side reactions.[1] 2. Improper Reagent Addition: Rapid addition of the nitrating mixture can cause temperature spikes, leading to by-product formation.[1] 3. Presence of Water: Water can hinder the formation of the necessary nitronium ion (NO₂⁺).[1] 4. Incomplete Reaction: Insufficient reaction time may prevent the starting material from being fully consumed.[1]1. Strict Temperature Control: Maintain the reaction temperature between 0-10°C, and certainly below 15°C, using an ice-salt bath to minimize dinitration and oxidation.[1][2] 2. Controlled Addition: Add the nitrating mixture (HNO₃/H₂SO₄) slowly and dropwise to the substrate solution to manage the exothermic reaction.[3] 3. Anhydrous Conditions: Ensure all glassware is thoroughly dry and use concentrated acids.[1] 4. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.[4]
Product is an oil or fails to solidify 1. Presence of Impurities: Formation of isomeric (ortho, para) or dinitrated by-products can lower the melting point of the mixture.[2] 2. Incomplete Removal of Acids: Residual nitric or sulfuric acid from the reaction can prevent crystallization.[2]1. Purification: Wash the crude product with cold methanol to help remove more soluble isomers.[2] If recrystallization is ineffective, column chromatography may be necessary.[2] 2. Thorough Washing: After quenching the reaction on ice, wash the filtered product thoroughly with cold distilled water to remove any residual acid.[1][2]
Dark brown or black reaction mixture 1. Oxidation of the Methyl Group: Excess nitrogen oxides (NOx), often present at higher temperatures, can oxidize the methyl group, leading to dark-colored by-products.[2] 2. Decomposition/Charring: High reaction temperatures can cause the starting material or product to decompose.[2]1. Strict Temperature Control: This is the most critical factor to prevent oxidation and decomposition.[1] 2. Use of Urea (Optional): In some nitration reactions, a small amount of urea can be added to scavenge excess nitrous acid, which can prevent oxidative side reactions.[2]
Product is difficult to purify 1. Multiple Side Products: A complex mixture resulting from a combination of over-nitration, oxidation, and isomeric impurities can be challenging to separate by simple recrystallization.[2]1. Optimize Reaction Conditions: Revisit the experimental protocol to minimize the formation of side products in future attempts.[2] 2. Column Chromatography: If recrystallization proves ineffective, column chromatography on silica gel is a more robust method for separating the desired product from various by-products.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the nitration of 4-methylbenzoic acid?

A1: The main side reactions include:

  • Over-nitration: The initial product, 4-methyl-3-nitrobenzoic acid, can be further nitrated to form 4-methyl-3,5-dinitrobenzoic acid, particularly under harsh conditions like high temperatures or extended reaction times.[2]

  • Oxidation of the Methyl Group: The nitrating mixture can oxidize the methyl group, which can lead to the formation of 4-carboxy-2-nitrobenzoic acid.[2] This is more likely if excess nitrogen oxides are present.[2]

  • Formation of Other Isomers: While the directing effects of the methyl and carboxyl groups strongly favor nitration at the 3-position, trace amounts of other isomers may form.[2][4]

  • Sulfonation: The use of sulfuric acid as a catalyst can potentially lead to the formation of sulfonic acid derivatives as by-products, though this is generally less common than nitration.[2]

Q2: Why is strict temperature control so critical for this reaction?

A2: The nitration reaction is highly exothermic. Maintaining a low temperature (ideally 0-10°C) is the most critical factor for achieving a high yield.[1] If the temperature rises, the rates of side reactions, such as the formation of dinitro compounds and the oxidation of the methyl group, increase significantly, which reduces the yield of the desired 4-methyl-3-nitrobenzoic acid.[1]

Q3: How can I confirm the purity and identity of my final product?

A3: The identity and purity of 4-methyl-3-nitrobenzoic acid can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value (approx. 187-190°C) indicates high purity.[5]

  • Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the chemical structure of the compound.[3]

  • Chromatography: Thin Layer Chromatography (TLC) can be used to assess the purity of the product against the starting material and identify the presence of by-products.[3]

Q4: What is the best method for purifying the crude product?

A4: The most common and effective method for purifying 4-methyl-3-nitrobenzoic acid is recrystallization.[3][6] An ethanol/water solvent system is frequently recommended.[1][6] The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, which causes the pure compound to crystallize while impurities remain dissolved in the mother liquor.[5] For highly impure samples, an acid-base extraction can be an effective preliminary step, or column chromatography may be required for complete separation.[6]

Data Presentation

While specific quantitative data for all side products in the nitration of 4-methylbenzoic acid is limited, the following table summarizes the critical reaction parameters for achieving optimal yield and purity.

ParameterRecommended Value/ConditionRationale / Notes
Reaction Temperature 0 - 15°C[1]Critical for minimizing side reactions such as dinitration and oxidation.[1]
Reagent Addition Time ~15-20 minutes (dropwise)[1]Slow addition is crucial to prevent dangerous temperature spikes.[1]
Post-addition Stirring Time ~15-30 minutes[2][4]Allows the reaction to proceed to completion at a controlled temperature.[2][4]
Quenching Method Pour onto crushed ice[1]Rapidly stops the reaction and precipitates the solid crude product.[1]
Primary Product 4-methyl-3-nitrobenzoic acid[1]The result of the concerted directing effects of the -CH₃ (ortho, para) and -COOH (meta) groups.[4]
Expected Melting Point ~181-190°C[1][5]A key indicator of product purity. A broad or low melting point suggests impurities.[6]

Experimental Protocols

Key Experiment: Synthesis of 4-Methyl-3-nitrobenzoic Acid

This protocol is a generalized procedure based on standard laboratory practices for the nitration of benzoic acid derivatives, designed to maximize yield and minimize side reactions.[1][2]

Materials:

  • 4-methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Substrate Solution: In a flask, dissolve 5.0 g of 4-methylbenzoic acid in 10 mL of concentrated sulfuric acid.[1] Cool the mixture to 0-5°C in an ice-salt bath with continuous stirring.[2] Maintain the temperature below 10°C.[1]

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 3.0 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid.[1] Keep this mixture cooled in an ice bath.[1]

  • Nitration Reaction: Using a dropping pipette, add the cold nitrating mixture dropwise to the stirred solution of 4-methylbenzoic acid.[1] It is critical to maintain the reaction temperature below 15°C throughout the addition.[7]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15-30 minutes to ensure the reaction goes to completion.[2]

  • Quenching: Slowly pour the reaction mixture onto approximately 100 g of crushed ice in a beaker with vigorous stirring.[1] A precipitate of the crude product should form.[2]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold distilled water to remove any residual acid.[1]

  • Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture.[1]

Purification via Recrystallization

Procedure:

  • Dissolution: Place the crude 4-methyl-3-nitrobenzoic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.[6]

  • Solvent Pair Addition: While the ethanol solution is hot, add hot water dropwise until the solution just begins to turn cloudy (this indicates the saturation point).[6]

  • Clarification: Add a few more drops of hot ethanol to the turbid solution until it becomes clear again.[6]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the pure crystals by vacuum filtration and wash them with a small amount of ice-cold distilled water.[6]

  • Drying: Dry the purified product completely before determining the final yield and melting point.[6]

Visualizations

Troubleshooting_Workflow start Low Yield of 4-Methyl-3-nitrobenzoic Acid temp_control Inadequate Temperature Control? start->temp_control reagent_add Rapid Reagent Addition? temp_control->reagent_add No sol_temp Maintain 0-15°C Use Ice-Salt Bath temp_control->sol_temp Yes impurities Impure Reagents / Water Present? reagent_add->impurities No sol_reagent Add Nitrating Mixture Slowly and Dropwise reagent_add->sol_reagent Yes reaction_time Incomplete Reaction? impurities->reaction_time No sol_impurities Use Dry Glassware and Concentrated Acids impurities->sol_impurities Yes sol_time Monitor with TLC Stir for 15-30 min Post-Addition reaction_time->sol_time Yes Reaction_Pathway reactant 4-Methylbenzoic Acid reagents HNO₃ / H₂SO₄ intermediate Arenium Ion Intermediate (Sigma Complex) reagents->intermediate Electrophilic Attack (NO₂⁺) product 4-Methyl-3-nitrobenzoic Acid (Major Product) intermediate->product -H⁺ side_products Side Products (Dinitro, Oxidized, Isomers) intermediate->side_products High Temp / Harsh Conditions

References

Technical Support Center: Purification of 4-Methyl-3-nitrobenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of 4-Methyl-3-nitrobenzamide by recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one that dissolves this compound well at high temperatures but poorly at room temperature.[1] For aromatic amides, polar solvents are often a good starting point.[2][3] Ethanol, or a mixed solvent system like ethanol/water, is frequently a suitable choice.[4] It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the optimal one for your specific crude sample.

Q2: How much solvent should I use for the recrystallization?

A2: You should use the minimum amount of hot solvent necessary to completely dissolve the crude this compound.[5] Using too much solvent is a common reason for low or no crystal yield, as the product will remain in the mother liquor even after cooling.[5][6][7]

Q3: No crystals are forming, even after the solution has cooled. What should I do?

A3: This is a common issue that can be due to two main reasons: using too much solvent or the formation of a supersaturated solution.[8]

  • Too much solvent: Try boiling off some of the solvent to increase the concentration of the solute and then allow it to cool again.[8][9]

  • Supersaturation: Induce crystallization by scratching the inside surface of the flask with a glass rod just below the liquid level.[5][10] Alternatively, add a "seed crystal" of pure this compound to the solution to provide a nucleation site for crystal growth.[5]

Q4: My compound has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[8] This often happens when the boiling point of the solvent is higher than the melting point of the solute or if the solution cools too quickly.[6] To resolve this, reheat the mixture to redissolve the oil. Add a small amount of additional solvent to lower the saturation point and allow the solution to cool much more slowly.[10][11]

Q5: The yield of my recrystallized product is very low. How can I improve it?

A5: A low yield is often a consequence of using too much solvent during the dissolution step or not cooling the solution sufficiently.[5][11] Ensure you are using the minimum amount of hot solvent. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[1][12] Be aware that some product loss is inevitable as the compound has some solubility even in the cold solvent.[5][7] A typical recovery is around 70-80%.

Q6: My final crystals are colored, but the pure compound should be colorless or light yellow. What happened?

A6: Colored impurities may not have been fully removed during the process.[11] To address this, you can add a small amount of activated charcoal to the hot solution after the crude product has dissolved. The charcoal will adsorb the colored impurities.[10] Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[10]

Data Presentation: Solvent Selection Guide

The choice of solvent is critical for successful recrystallization. The ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature. The following table provides a guide for selecting a suitable solvent system. Experimental verification is essential.

Solvent ClassExample Solvent(s)Expected Solubility Profile & Comments
Polar Protic Ethanol, MethanolGood. Generally effective for amides.[2] An ethanol/water mixture is often an excellent choice, where water acts as an anti-solvent.[3][4]
Polar Aprotic Acetone, AcetonitrileModerate to Good. Can be effective, but may show high solubility at room temperature, potentially reducing yield.[3]
Ethers Tetrahydrofuran (THF)Moderate. May be a suitable solvent.
Chlorinated DichloromethaneModerate. Often used for initial dissolution but less common for recrystallization of this type of compound.
Nonpolar Hexane, ToluenePoor. Unlikely to dissolve the polar this compound, but can be used as an anti-solvent in a solvent pair system.[2]
Aqueous WaterVery Poor. The compound is expected to be largely insoluble in water alone but is excellent as an anti-solvent.[13]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the procedure for purifying crude this compound using an ethanol-water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Distilled Water

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add the minimum amount of hot ethanol required to just dissolve the solid completely while heating and stirring on a hot plate. Avoid adding a large excess of solvent.[1]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[1]

  • Crystallization:

    • If using a mixed solvent system, add hot water dropwise to the hot ethanol solution until it just begins to turn cloudy (the saturation point). Then, add a few drops of hot ethanol until the solution becomes clear again.[10]

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.[1]

  • Isolation and Washing:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.[11]

    • Wash the crystals on the filter paper with a small amount of ice-cold ethanol or an ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.[5][11]

  • Drying:

    • Press the crystals dry on the filter paper to remove as much solvent as possible.

    • Transfer the crystals to a watch glass and allow them to air-dry completely, or dry them in a desiccator or a vacuum oven at a low temperature.

Mandatory Visualizations

Troubleshooting Recrystallization Issues

G start Begin Recrystallization Cooling Stage check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No yes_crystals Yes, solid is present check_crystals->yes_crystals Yes supersaturated Supersaturated Solution? no_crystals->supersaturated scratch Scratch flask interior or add seed crystal supersaturated->scratch Yes too_much_solvent Boil off some solvent and re-cool supersaturated->too_much_solvent No scratch->check_crystals too_much_solvent->check_crystals check_oiling Is the solid an oil? yes_crystals->check_oiling oiled_out Oiled Out check_oiling->oiled_out Yes good_crystals Crystals Formed check_oiling->good_crystals No reheat Reheat to dissolve oil. Add more solvent. Cool slowly. oiled_out->reheat reheat->check_crystals proceed Proceed to Filtration and Drying good_crystals->proceed

Caption: A decision tree for troubleshooting common recrystallization problems.

Solvent Selection Logic

G goal Successful Recrystallization (High Purity & Yield) solute_hot High Solute Solubility (When Hot) solute_hot->goal exp_hot Allows complete dissolution of crude product solute_hot->exp_hot solute_cold Low Solute Solubility (When Cold) solute_cold->goal exp_cold Maximizes crystal yield upon cooling solute_cold->exp_cold impurities Impurities Remain Soluble (When Cold) impurities->goal exp_imp Ensures impurities stay in the mother liquor impurities->exp_imp bp Solvent BP < Solute MP bp->goal exp_bp Prevents the solute from 'oiling out' bp->exp_bp volatile Solvent is Volatile (Easy to Remove) volatile->goal exp_vol Facilitates easy drying of pure crystals volatile->exp_vol

References

Identifying side products in 4-Methyl-3-nitrobenzamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-3-nitrobenzamide. The information is designed to help identify and mitigate the formation of common side products during key chemical transformations.

Troubleshooting Guides

Reaction 1: Reduction of the Nitro Group

The reduction of the nitro group in this compound to form 4-methyl-3-aminobenzamide is a common and critical reaction. However, several side products can arise depending on the reagents and reaction conditions used.

Common Issues and Solutions

  • Issue: Incomplete reaction, with starting material remaining.

    • Possible Cause: Insufficient reducing agent, deactivated catalyst (in catalytic hydrogenation), or inadequate reaction time.

    • Troubleshooting:

      • Increase the molar equivalents of the reducing agent (e.g., SnCl₂).

      • For catalytic hydrogenation, ensure the catalyst is fresh and active. Consider increasing catalyst loading.

      • Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Issue: Formation of hydroxylamine or nitroso intermediates.

    • Possible Cause: Incomplete reduction due to mild reaction conditions or insufficient reducing agent.

    • Troubleshooting:

      • Increase the reaction temperature or pressure (for catalytic hydrogenation).

      • Ensure a sufficient excess of the reducing agent is used.

  • Issue: Formation of azo or azoxy compounds.

    • Possible Cause: These side products can form from the condensation of nitroso and hydroxylamine intermediates, particularly under neutral or slightly basic conditions.

    • Troubleshooting:

      • Maintain acidic conditions during the reduction, especially when using metal/acid combinations like Sn/HCl.

  • Issue: Hydrolysis of the amide group to a carboxylic acid.

    • Possible Cause: Strongly acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the benzamide to 4-methyl-3-aminobenzoic acid.

    • Troubleshooting:

      • Use milder reducing agents if possible.

      • Carefully control the pH and temperature of the reaction and work-up.

Reaction 2: Hydrolysis of the Amide Group

Hydrolysis of this compound to 4-methyl-3-nitrobenzoic acid can be achieved under acidic or basic conditions. The primary challenge is to avoid unwanted side reactions.

Common Issues and Solutions

  • Issue: Incomplete hydrolysis.

    • Possible Cause: Insufficient concentration of acid or base, low reaction temperature, or short reaction time.

    • Troubleshooting:

      • Increase the concentration of the acid or base.

      • Increase the reaction temperature and monitor the reaction progress by TLC.

  • Issue: Decarboxylation of the product.

    • Possible Cause: While less common for the nitro-substituted benzoic acid, the corresponding amino-benzoic acid (if the nitro group is also reduced) can undergo decarboxylation at high temperatures.

    • Troubleshooting:

      • Avoid excessive heating during the reaction and work-up.

Reaction 3: Dehydration of the Amide to a Nitrile

The conversion of this compound to 4-methyl-3-nitrobenzonitrile is typically achieved using a dehydrating agent like phosphorus oxychloride (POCl₃).

Common Issues and Solutions

  • Issue: Incomplete reaction.

    • Possible Cause: Insufficient dehydrating agent or inadequate reaction temperature.

    • Troubleshooting:

      • Ensure at least a stoichiometric amount of the dehydrating agent is used. An excess is often required.

      • Increase the reaction temperature as needed, while monitoring for decomposition.

  • Issue: Formation of colored impurities.

    • Possible Cause: Side reactions at elevated temperatures or the presence of impurities in the starting material can lead to the formation of colored byproducts.

    • Troubleshooting:

      • Ensure the starting this compound is of high purity.

      • Purify the final product by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the catalytic hydrogenation of this compound?

A1: During the catalytic hydrogenation (e.g., using H₂/Pd-C), the most common side products arise from incomplete reduction. These include 4-methyl-3-nitrosobenzamide and 4-methyl-3-(hydroxylamino)benzamide. Over-reduction is less common for the aromatic ring under standard conditions, but prolonged reaction times or harsh conditions could potentially affect other functional groups.

Q2: How can I minimize the formation of 4-methyl-3-nitrobenzoic acid during the reduction of this compound?

A2: The formation of 4-methyl-3-nitrobenzoic acid is due to the hydrolysis of the amide group. To minimize this, avoid strongly acidic or basic conditions, especially at elevated temperatures, during the reduction and work-up. If using a metal in acid (e.g., Sn/HCl), neutralize the reaction mixture carefully at a low temperature during work-up.

Q3: What side products can I expect from the hydrolysis of this compound under strongly basic conditions?

A3: Under strongly basic conditions (e.g., concentrated NaOH and heat), the primary product will be the sodium salt of 4-methyl-3-nitrobenzoic acid. Upon acidification, this will yield 4-methyl-3-nitrobenzoic acid. Side products are generally minimal if the reaction is controlled, but prolonged exposure to very harsh conditions could lead to decomposition or other unforeseen reactions.

Q4: In the dehydration of this compound to the corresponding nitrile, what is the role of pyridine often used with POCl₃?

A4: Pyridine is a mild base that serves two main purposes. First, it neutralizes the HCl that is generated during the reaction of the amide with POCl₃. Second, it facilitates the elimination step in the mechanism to form the nitrile.

Data Presentation

Table 1: Illustrative Side Product Profile in the Reduction of this compound

Reaction Condition Desired Product Potential Side Product(s) Illustrative Yield of Side Product(s) Analytical Method for Detection
H₂ (1 atm), 10% Pd/C, Methanol, 25°C, 4h4-Methyl-3-aminobenzamide4-Methyl-3-(hydroxylamino)benzamide1-5%LC-MS, HPLC
SnCl₂·2H₂O, Ethanol, Reflux, 6h4-Methyl-3-aminobenzamideUnreacted this compound2-10%TLC, LC-MS
Fe/NH₄Cl, Ethanol/Water, Reflux, 8h4-Methyl-3-aminobenzamide4-Methyl-3-nitrosobenzamide<2%LC-MS

Note: The yields presented are illustrative and can vary significantly based on specific experimental conditions.

Table 2: Illustrative Product and Side Product in the Hydrolysis of this compound

Reaction Condition Desired Product Potential Side Product(s) Illustrative Yield of Side Product(s) Analytical Method for Detection
10% aq. NaOH, Reflux, 4h4-Methyl-3-nitrobenzoic acidUnreacted this compound5-15%HPLC, ¹H NMR
20% aq. H₂SO₄, Reflux, 6h4-Methyl-3-nitrobenzoic acidUnreacted this compound10-20%HPLC, ¹H NMR

Note: The yields presented are illustrative and can vary significantly based on specific experimental conditions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound
  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 atm).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-methyl-3-aminobenzamide, which can be further purified by recrystallization.

Protocol 2: Dehydration of this compound to 4-Methyl-3-nitrobenzonitrile
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add this compound (1.0 eq) and a solvent such as toluene or dichloromethane.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualization

Reduction_Pathway Start This compound Intermediate1 4-Methyl-3-nitrosobenzamide Start->Intermediate1 [H] Intermediate2 4-Methyl-3-(hydroxylamino)benzamide Intermediate1->Intermediate2 [H] SideProduct Azo/Azoxy Compounds Intermediate1->SideProduct Condensation Product 4-Methyl-3-aminobenzamide Intermediate2->Product [H] Intermediate2->SideProduct Condensation

Caption: Potential side products in the reduction of this compound.

Hydrolysis_Dehydration_Workflow cluster_main Reactions of this compound cluster_hydrolysis Hydrolysis cluster_dehydration Dehydration Start { this compound } Hydrolysis Acid or Base Heat Start->Hydrolysis Dehydration POCl₃ Heat Start->Dehydration Product_Acid 4-Methyl-3-nitrobenzoic acid Hydrolysis->Product_Acid Product_Nitrile 4-Methyl-3-nitrobenzonitrile Dehydration->Product_Nitrile

Caption: Key transformations of this compound.

Optimizing reaction conditions for 4-Methyl-3-nitrobenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 4-Methyl-3-nitrobenzamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic routes for preparing this compound:

  • Route A: Nitration of 4-Methylbenzamide. This is a direct approach where 4-methylbenzamide is nitrated using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

  • Route B: Amidation of 4-Methyl-3-nitrobenzoic acid. This route involves first synthesizing 4-methyl-3-nitrobenzoic acid via the nitration of 4-methylbenzoic acid (p-toluic acid), followed by conversion of the carboxylic acid to the corresponding amide.[1]

Q2: What are the critical safety precautions to consider during this synthesis?

A2: The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of undesired byproducts.[2] Always use an ice bath to maintain the recommended temperature range. Handle concentrated acids (nitric and sulfuric acid) and organic solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the reactant and the formation of the product.

Q4: What are the common impurities, and how can they be removed?

A4: Common impurities include isomeric byproducts, such as 4-methyl-2-nitrobenzamide, and unreacted starting materials.[2] Purification is typically achieved through recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain a high-purity product.[3][5]

Troubleshooting Guides

Issue 1: Low Product Yield
Possible Cause Recommended Solution
Incomplete Reaction Monitor the reaction using TLC to ensure the complete consumption of the starting material. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation.
Suboptimal Reaction Temperature For nitration reactions, maintain a low and consistent temperature (e.g., 0-10 °C) to minimize the formation of side products.[2][6] For the amidation step, ensure the temperature is sufficient to drive the reaction to completion.
Loss of Product During Work-up During aqueous washes, ensure thorough extraction with an appropriate organic solvent to minimize product loss to the aqueous layer. If the product has some water solubility, perform multiple extractions.[4]
Inefficient Crystallization To maximize crystal formation during recrystallization, cool the solution slowly and then in an ice bath before filtration. Use a minimal amount of hot solvent for dissolution.[5]
Issue 2: High Levels of Impurities
Possible Cause Recommended Solution
Formation of Isomeric Byproducts The formation of isomers is highly dependent on the reaction temperature.[2] Precise temperature control during nitration is crucial. Add the nitrating agent slowly and dropwise to the reaction mixture to maintain a consistent temperature.
Dinitration An excess of the nitrating agent can lead to the formation of dinitro compounds.[2] Use a carefully controlled stoichiometry of the nitrating agents.
Presence of Unreacted Starting Material Ensure the reaction goes to completion by monitoring with TLC. Optimize reaction time and temperature as needed.
Ineffective Purification If recrystallization is not sufficient, consider column chromatography for purification.[4] Select an appropriate solvent system to effectively separate the product from impurities.

Experimental Protocols

Protocol A: Nitration of 4-Methylbenzamide

This protocol is adapted from standard nitration procedures for aromatic compounds.[7]

Materials:

  • 4-Methylbenzamide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-methylbenzamide in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the flask, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol B: Amidation of 4-Methyl-3-nitrobenzoic Acid

This protocol is based on general methods for converting carboxylic acids to amides, often via an acid chloride intermediate.[4][8]

Step 1: Synthesis of 4-Methyl-3-nitrobenzoyl chloride

  • In a round-bottom flask, reflux a mixture of 4-methyl-3-nitrobenzoic acid and thionyl chloride (SOCl₂) for 2-3 hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-methyl-3-nitrobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-methyl-3-nitrobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Wash the reaction mixture with water and an aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization.

Data Presentation

Table 1: Reagent Quantities for Nitration of 4-Methylbenzamide (Route A)

ReagentMolar Ratio (relative to 4-Methylbenzamide)
4-Methylbenzamide1.0
Concentrated Nitric Acid1.0 - 1.2
Concentrated Sulfuric Acid2.0 - 3.0

Table 2: Typical Reaction Conditions

ParameterRoute A: NitrationRoute B: Amidation
Temperature 0 - 10 °C0 °C to Room Temperature
Reaction Time 1 - 3 hours2 - 5 hours
Solvent Sulfuric AcidDichloromethane, THF

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_route_a Route A: Nitration cluster_route_b Route B: Amidation A_Start 4-Methylbenzamide A_Nitration Nitration (HNO₃, H₂SO₄, 0-10°C) A_Start->A_Nitration A_Workup Aqueous Work-up & Filtration A_Nitration->A_Workup A_Purification Recrystallization A_Workup->A_Purification A_Product This compound A_Purification->A_Product B_Start 4-Methyl-3-nitrobenzoic acid B_AcylChloride Acyl Chloride Formation (SOCl₂) B_Start->B_AcylChloride B_Amidation Amidation (NH₃) B_AcylChloride->B_Amidation B_Workup Aqueous Work-up & Solvent Removal B_Amidation->B_Workup B_Purification Recrystallization B_Workup->B_Purification B_Product This compound B_Purification->B_Product

Caption: Synthetic routes to this compound.

Troubleshooting_Flowchart Troubleshooting Logic for Synthesis Optimization Start Low Yield or High Impurity? Check_Temp Verify Reaction Temperature Control Start->Check_Temp Temp_OK Temperature OK? Check_Temp->Temp_OK Check_Time Check Reaction Time via TLC Time_OK Reaction Complete? Check_Time->Time_OK Check_Stoichiometry Confirm Reagent Stoichiometry Stoich_OK Stoichiometry Correct? Check_Stoichiometry->Stoich_OK Check_Purification Optimize Purification Method Purity_OK Purity Acceptable? Check_Purification->Purity_OK Temp_OK->Check_Time Yes Adjust_Temp Adjust Cooling/ Addition Rate Temp_OK->Adjust_Temp No Time_OK->Check_Stoichiometry Yes Adjust_Time Extend Reaction Time Time_OK->Adjust_Time No Stoich_OK->Check_Purification Yes Adjust_Stoich Recalculate & Rerun Stoich_OK->Adjust_Stoich No Adjust_Purification Re-recrystallize or Use Chromatography Purity_OK->Adjust_Purification No Success Successful Synthesis Purity_OK->Success Yes Adjust_Temp->Check_Temp Adjust_Time->Check_Time Adjust_Stoich->Check_Stoichiometry Adjust_Purification->Check_Purification

Caption: Troubleshooting flowchart for synthesis optimization.

References

Degradation pathways of 4-Methyl-3-nitrobenzamide under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Methyl-3-nitrobenzamide under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

Based on the structure of this compound, which contains an amide linkage, a nitro group, and a methyl group on a benzene ring, the primary degradation pathways are expected to be hydrolysis, oxidation, photolysis, and thermal degradation.[1][2][3]

  • Hydrolysis: The amide bond is susceptible to cleavage under acidic or basic conditions, which would yield 4-methyl-3-nitrobenzoic acid and ammonia.[4]

  • Oxidation: The methyl group and the aromatic ring can be oxidized, potentially leading to the formation of a carboxylic acid at the methyl position or hydroxylation of the ring. The amide group may also be susceptible to oxidation.[1]

  • Photolysis: Exposure to light, particularly UV radiation, can induce degradation. The nitroaromatic structure suggests potential for photolytic decomposition.[3][5]

  • Thermal Degradation: High temperatures can lead to decomposition, potentially releasing gases like nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6][7]

Q2: What are some common challenges encountered when studying the degradation of this compound?

Researchers may face several challenges, including:

  • Incomplete Degradation: The nitro group makes the aromatic ring electron-deficient, which can make it resistant to certain types of degradation, potentially leading to the accumulation of stable intermediates.[8]

  • Identification of Intermediates: Degradation processes can produce a complex mixture of transient and stable intermediates, making their separation and identification challenging.

  • Matrix Effects: In complex samples, such as in formulation or biological matrices, other components can interfere with the degradation process or analytical methods.

  • Low Water Solubility: The compound's low solubility in water can pose challenges for conducting degradation studies in aqueous media.[9]

Troubleshooting Guides

Issue 1: Low or No Degradation Observed
Potential Cause Troubleshooting Steps
Inappropriate Stress Conditions - Hydrolysis: Increase the concentration of acid or base, increase the temperature, or extend the reaction time.[1][4] - Oxidation: Increase the concentration of the oxidizing agent (e.g., H₂O₂) or the temperature.[1] - Photolysis: Increase the light intensity or use a shorter wavelength of light. Ensure direct exposure of the sample. - Thermal: Increase the temperature, but be mindful of the melting point (162.0-168.0 °C).[10]
Compound Stability The compound may be inherently stable under the tested conditions. Consider using more forcing conditions as described in ICH guidelines.[2]
Poor Solubility Use a co-solvent to increase the solubility of this compound in the reaction medium.[4] Ensure the co-solvent is stable under the stress conditions.
Issue 2: Complex Chromatogram with Many Unidentified Peaks
Potential Cause Troubleshooting Steps
Multiple Degradation Pathways - Simplify the stress conditions to favor a single degradation pathway (e.g., use milder conditions initially). - Employ a systematic approach to identify major degradants first.
Secondary Degradation Primary degradation products may be further degrading. Analyze samples at earlier time points to identify the initial degradants.
Analytical Method Not Optimized - Optimize the chromatographic method (e.g., gradient, mobile phase composition, column chemistry) to improve the resolution of degradation products. - Use a mass spectrometer (LC-MS) to obtain mass information for each peak to aid in identification.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Illustrative Data)

Stress Condition Conditions % Degradation Major Degradation Products
Acid Hydrolysis 0.1 M HCl at 80°C for 24h15%4-Methyl-3-nitrobenzoic acid
Base Hydrolysis 0.1 M NaOH at 60°C for 8h30%4-Methyl-3-nitrobenzoic acid
Oxidative 3% H₂O₂ at RT for 48h25%Oxidized ring and/or methyl group derivatives
Photolytic UV light (254 nm) for 72h10%Photodegradation products
Thermal (Solid) 105°C for 48h5%Thermally induced byproducts
Thermal (Solution) 80°C in water for 48h8%Hydrolytic and thermal byproducts

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid.

    • Reflux the mixture at 80°C for a specified period (e.g., 24 hours).[1]

    • Withdraw samples at various time points, neutralize with a suitable base (e.g., 0.1 M NaOH), and dilute for analysis.

  • Base Hydrolysis:

    • Add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide.

    • Heat the mixture at 60°C for a specified period (e.g., 8 hours).[1]

    • Withdraw samples at various time points, neutralize with a suitable acid (e.g., 0.1 M HCl), and dilute for analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and its degradation products.

Protocol 2: Oxidative Degradation Study
  • Preparation of Sample: Dissolve this compound in a suitable solvent.

  • Oxidation:

    • Add hydrogen peroxide (e.g., 3%) to the sample solution.

    • Keep the mixture at room temperature for a specified period (e.g., 48 hours), protected from light.[1]

    • Withdraw samples at various time points.

  • Analysis: Analyze the samples immediately by HPLC to prevent further degradation.

Visualizations

Hypothetical Degradation Pathways

cluster_hydrolysis Hydrolytic Degradation This compound This compound 4-Methyl-3-nitrobenzoic acid 4-Methyl-3-nitrobenzoic acid This compound->4-Methyl-3-nitrobenzoic acid Acid/Base Hydrolysis Ammonia Ammonia This compound->Ammonia Acid/Base Hydrolysis cluster_oxidation Oxidative Degradation This compound This compound Oxidized Species Oxidized Ring and/or Methyl Group Derivatives This compound->Oxidized Species Oxidation (e.g., H2O2) cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sample Withdraw Samples at Time Intervals stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze identify Identify Degradation Products and Determine Pathway analyze->identify

References

Technical Support Center: Monitoring the Synthesis of 4-Methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of the 4-Methyl-3-nitrobenzamide synthesis reaction. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound that I will be monitoring?

A1: A prevalent laboratory-scale synthesis involves the amidation of 4-methyl-3-nitrobenzoic acid with methylamine. This reaction is typically carried out in the presence of a coupling agent or after converting the carboxylic acid to a more reactive species like an acyl chloride.

Q2: Which analytical techniques are most suitable for monitoring the progress of this reaction?

A2: The most common and effective techniques for monitoring this reaction are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography (GC) may also be used, particularly when coupled with Mass Spectrometry (GC-MS).

Q3: How do I choose the best monitoring technique for my specific needs?

A3: The choice of technique depends on the information you require:

  • TLC is a rapid, qualitative, and cost-effective method ideal for quickly checking the presence of starting materials and the formation of the product.

  • HPLC provides quantitative data, allowing you to determine the conversion of reactants and the yield of the product with high precision.

  • ¹H NMR spectroscopy offers detailed structural information, confirming the identity of the product and helping to identify any side products. It can also be used for quantitative analysis (qNMR).

Q4: What are the expected changes I should see in my chosen analytical method as the reaction progresses?

A4: As the reaction proceeds, you should observe:

  • In TLC: The spot corresponding to the starting material (4-methyl-3-nitrobenzoic acid) will diminish in intensity, while a new spot for the product (this compound) will appear and intensify.

  • In HPLC: The peak corresponding to the starting material will decrease in area, while a new peak for the product will emerge and grow.

  • In ¹H NMR: The signals corresponding to the protons of the starting material will decrease in integration, and new signals characteristic of the product will appear and increase.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Issue Possible Cause(s) Solution(s)
Streaking of spots 1. Sample is too concentrated.2. The compound is highly polar and interacting strongly with the silica gel.3. The solvent system is not appropriate.1. Dilute the sample before spotting.2. Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent.3. Experiment with different solvent systems of varying polarity.
Spots are too high (high Rf) The eluent is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent).
Spots are too low (low Rf) The eluent is not polar enough.Increase the polarity of the eluent (e.g., increase the proportion of the polar solvent).
No spots are visible under UV light The compounds are not UV-active.Use a visualization stain, such as potassium permanganate or iodine vapor.
Overlapping spots of starting material and product The polarity of the starting material and product are very similar.Try a different solvent system. A mixture of solvents with different properties (e.g., a combination of a hydrogen bond donor, acceptor, and a non-polar solvent) may provide better separation.
Appearance of unexpected spots Formation of side products or impurities in the starting materials.Characterize the unexpected spots by other techniques (e.g., LC-MS) to identify them. This can provide insights into side reactions occurring.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue Possible Cause(s) Solution(s)
Inconsistent retention times 1. Fluctuation in mobile phase composition.2. Column temperature is not stable.3. Air bubbles in the system.1. Ensure the mobile phase is well-mixed and degassed.2. Use a column oven to maintain a constant temperature.3. Purge the pump and lines to remove any air bubbles.
Broad or tailing peaks 1. Column degradation.2. Inappropriate mobile phase pH.3. Sample overload.1. Flush the column or replace it if necessary.2. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.3. Inject a smaller volume or a more dilute sample.
Appearance of unexpected peaks 1. Formation of side products.2. Contamination of the sample or mobile phase.3. Degradation of the sample in the autosampler.1. Use a mass spectrometer detector (LC-MS) to identify the molecular weight of the unknown peaks.2. Use fresh, high-purity solvents and filter your samples.3. Keep the autosampler tray cool if the compounds are thermally sensitive.
No peaks detected 1. Incorrect detector wavelength.2. The compound is not eluting from the column.3. Injection issue.1. Ensure the UV detector is set to a wavelength where the analytes have strong absorbance (e.g., around 254 nm for aromatic compounds).2. Try a stronger mobile phase to elute highly retained compounds.3. Check the injector for any blockages or leaks.

Experimental Protocols

Detailed Protocol for Monitoring by Thin-Layer Chromatography (TLC)

This protocol provides a step-by-step guide for monitoring the amidation of 4-methyl-3-nitrobenzoic acid.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent: A mixture of ethyl acetate and hexanes (e.g., starting with a 1:1 ratio)

  • UV lamp for visualization

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Prepare the TLC Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and let it equilibrate for at least 15 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Spot the Plate:

    • SM Lane: Dissolve a small amount of the 4-methyl-3-nitrobenzoic acid in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot a small amount on the "SM" mark.

    • Rxn Lane: At various time intervals during the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on the "Rxn" mark.

    • Co-spot Lane: On the "Co" mark, first spot the starting material, and then carefully spot the reaction mixture directly on top of the SM spot.

  • Develop the Plate: Carefully place the spotted TLC plate in the equilibrated developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to run up the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, further visualize with a potassium permanganate stain.

  • Interpret the Results: Compare the spots in the "Rxn" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf), product spot indicates the reaction is progressing. The co-spot helps to confirm if the spot in the reaction mixture is indeed the starting material.

Data Presentation

Table 1: HPLC Method Parameters for Monitoring the Reaction
ParameterRecommended Condition
Stationary Phase C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (e.g., 50:50, v/v), Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Table 2: Approximate ¹H NMR Chemical Shifts (in CDCl₃) for Reactants and Product
CompoundFunctional GroupApproximate Chemical Shift (δ, ppm)
4-Methyl-3-nitrobenzoic acid Aromatic-H7.5 - 8.5
Methyl-H~2.6
Carboxylic acid-H>10 (often a broad singlet)
Methylamine Methyl-H~2.5
Amine-H1.0 - 2.0 (variable, broad)
This compound Aromatic-H7.4 - 8.2
Ar-Methyl-H~2.6
N-Methyl-H~3.0 (doublet if coupled to NH)
Amide-H6.0 - 8.0 (broad singlet)

Visualizations

Reaction_Monitoring_Workflow cluster_sampling Sample Collection cluster_analysis Analytical Procedure cluster_interpretation Data Interpretation Start_Reaction Initiate Chemical Reaction Take_Aliquot Withdraw Aliquot at Time (t) Start_Reaction->Take_Aliquot Quench_Sample Quench Aliquot (if necessary) Take_Aliquot->Quench_Sample Prepare_TLC Prepare & Spot TLC Plate Quench_Sample->Prepare_TLC Develop_TLC Develop TLC Plate Prepare_TLC->Develop_TLC Visualize_TLC Visualize Under UV/Stain Develop_TLC->Visualize_TLC Analyze_Chromatogram Analyze Chromatogram Visualize_TLC->Analyze_Chromatogram Compare_Spots Compare SM, Co, & Rxn Spots Analyze_Chromatogram->Compare_Spots Decision Reaction Complete? Compare_Spots->Decision Continue_Monitoring Continue Monitoring at t+1 Decision->Continue_Monitoring No Workup Proceed to Reaction Work-up Decision->Workup Yes Continue_Monitoring->Take_Aliquot

Caption: Workflow for monitoring a chemical reaction using TLC.

Signaling_Pathway cluster_reactants Reactants cluster_product Product cluster_side_products Potential Side Products Carboxylic_Acid 4-Methyl-3-nitrobenzoic Acid Amide This compound Carboxylic_Acid->Amide Coupling Agent / Activation Amine Methylamine Amine->Amide Unreacted_SM Unreacted Starting Material Over_acylation Diacylated Amine

Caption: Relationship between reactants, product, and potential side products.

Technical Support Center: Synthesis of 4-Methyl-3-nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-methyl-3-nitrobenzamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic pathway for this compound?

The most prevalent method involves a two-step process. The first step is the electrophilic nitration of p-toluic acid (4-methylbenzoic acid) to produce 4-methyl-3-nitrobenzoic acid.[1] The second step is the conversion of the carboxylic acid group into a primary amide. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride using thionyl chloride, followed by a reaction with ammonia or an appropriate amine.[2]

Q2: Why is the nitration of p-toluic acid challenging?

The main challenge is controlling the selectivity of the reaction. The starting material, p-toluic acid, has two directing groups on the aromatic ring: a methyl group (ortho-, para-directing and activating) and a carboxylic acid group (meta-directing and deactivating).[3] Both groups direct nitration to the 3- and 5-positions. This makes the ring susceptible to a second nitration, leading to the formation of 4-methyl-3,5-dinitrobenzoic acid, especially under harsh conditions.[3] The formation of other isomers, such as 4-methyl-2-nitrobenzoic acid, is also possible.[4]

Q3: What are the critical safety concerns associated with this synthesis?

The primary safety concern is the highly exothermic nature of the nitration reaction.[4] Inadequate temperature control, especially during scale-up, can lead to a runaway reaction with a rapid increase in temperature and pressure, posing an explosion risk.[4] It is crucial to use an efficient cooling system (e.g., an ice bath), ensure slow, controlled addition of the nitrating agent, and provide vigorous stirring to dissipate heat effectively.[1][3] All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[3]

Q4: How can I confirm the purity and identity of the synthesized products?

A combination of analytical techniques should be used. A sharp melting point close to the literature value can indicate high purity.[5] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy are essential for confirming the chemical structure.[5] Chromatographic techniques like Thin Layer Chromatography (TLC) are useful for monitoring reaction progress, while High-Performance Liquid Chromatography (HPLC) is a suitable method for accurately determining the purity and quantifying impurities.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem 1: Low yield of 4-methyl-3-nitrobenzoic acid in the nitration step.

  • Potential Cause: The reaction temperature was not optimal. Temperatures that are too high can promote the formation of dinitro byproducts, while temperatures that are too low may lead to an incomplete reaction.[5]

  • Solution: Strictly maintain the reaction temperature between 0-10 °C using an ice bath throughout the addition of the nitrating agent.[3] Monitor the internal temperature of the reaction flask continuously.[3]

  • Potential Cause: The nitrating agent was added too quickly.

  • Solution: The slow, dropwise addition of the mixed acid (concentrated nitric and sulfuric acids) is critical to control the exotherm and minimize side reactions.[5] The addition should be carried out over 20-30 minutes.[3]

  • Potential Cause: Impurities in the starting p-toluic acid.

  • Solution: Ensure the purity of the starting materials, as impurities can interfere with the reaction and lead to the formation of undesired byproducts.[5]

Problem 2: Significant formation of 4-methyl-3,5-dinitrobenzoic acid (over-nitration).

  • Potential Cause: The reaction temperature was too high. Nitration is highly exothermic, and elevated temperatures provide the energy to overcome the activation barrier for the second nitration.[3]

  • Solution: Maintain a low reaction temperature (0-10 °C) to control the kinetic profile of the reaction and disfavor the dinitrated product.[3]

  • Potential Cause: An excess of nitric acid was used.

  • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid relative to the p-toluic acid to minimize the chance of a second nitration.[3]

  • Potential Cause: The reaction time was unnecessarily long.

  • Solution: Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction by pouring it onto crushed ice to prevent further reaction.[3]

Problem 3: The final benzamide product is difficult to purify.

  • Potential Cause: Contamination with unreacted carboxylic acid.

  • Solution: After the reaction, perform an aqueous wash with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted 4-methyl-3-nitrobenzoic acid.

  • Potential Cause: Inefficient crystallization.

  • Solution: If purification by recrystallization is necessary, select a suitable solvent system (e.g., ethanol/water).[6] Allow the solution to cool slowly to promote the formation of pure crystals, as rapid cooling can trap impurities within the crystal lattice.[5] Wash the filtered crystals with a small amount of cold solvent to remove residual impurities.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis.

Table 1: Recommended Reaction Conditions for Mono-Nitration of p-Toluic Acid

ParameterRecommended ValueReference(s)
Reaction Temperature0 - 10 °C[3]
Nitric Acid (70%)~1.1 equivalents[3]
Addition Time20 - 30 minutes[3]
Post-addition Stir Time30 - 60 minutes[3]

Table 2: Example Reagent Stoichiometry for Amide Formation (Based on the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide)

ReagentMolar EquivalentsReference(s)
4-(methylamino)-3-nitrobenzoyl chloride1.0[6]
Methylamine (25% aq. solution)1.1[6]
Dichloromethane (Solvent)~1.2 L per mole of acyl chloride[6]

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid

This protocol is designed to favor selective mono-nitration.

Materials:

  • p-Toluic acid (4-methylbenzoic acid)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed ice and distilled water

Procedure:

  • Prepare the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer and thermometer, add p-toluic acid. Place the flask in an ice-salt bath. Slowly add concentrated sulfuric acid while stirring until the solid is completely dissolved. Cool the solution to between 0 °C and 5 °C.[3]

  • Prepare the Nitrating Mixture: In a separate flask, cool a volume of concentrated sulfuric acid in an ice bath. Very slowly, add ~1.1 equivalents of concentrated nitric acid to the sulfuric acid. Keep this mixture cold.[3]

  • Perform the Nitration: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred p-toluic acid solution over 20-30 minutes. Ensure the internal reaction temperature does not exceed 10 °C.[3]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes. Monitor the consumption of the starting material using TLC.[3]

  • Quench the Reaction: Slowly pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring. The product will precipitate.[3]

  • Isolate the Product: Collect the solid product by vacuum filtration. Wash the collected solid thoroughly with cold distilled water until the washings are neutral to pH paper.[3]

  • Drying and Purification: Air-dry the product or dry it in a desiccator. The crude product can be further purified by recrystallization from ethanol if necessary.[5]

Protocol 2: General Synthesis of this compound

This protocol describes a general method for converting the carboxylic acid to the primary amide.

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Ammonia solution (e.g., concentrated ammonium hydroxide)

  • N,N-Dimethylformamide (DMF, catalytic amount)

Procedure:

  • Acyl Chloride Formation: In a dry, round-bottom flask under an inert atmosphere, suspend 4-methyl-3-nitrobenzoic acid in anhydrous DCM. Add a catalytic amount of DMF. Slowly add an excess (e.g., 2-3 equivalents) of thionyl chloride. Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (evolution of HCl and SO₂ gas ceases).

  • Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 4-methyl-3-nitrobenzoyl chloride can be used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous solvent like DCM and cool the flask in an ice bath. Slowly add an excess of a concentrated ammonia solution dropwise with vigorous stirring.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.[6]

  • Isolate the Product: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Visualizations

Diagram 1: Troubleshooting Workflow for Nitration of p-Toluic Acid

G cluster_0 Problem Diagnosis cluster_1 Solutions Start Low Yield or Impure Product Check_Temp Check 1: Reaction Temp > 10°C? Start->Check_Temp Check_Addition Check 2: Rapid Reagent Addition? Check_Temp->Check_Addition No Sol_Temp Improve cooling efficiency (ice-salt bath) and monitor temperature. Check_Temp->Sol_Temp Yes Check_Stoich Check 3: Excess Nitric Acid? Check_Addition->Check_Stoich No Sol_Addition Add nitrating mixture dropwise over 20-30 min to dissipate heat. Check_Addition->Sol_Addition Yes Check_Time Check 4: Reaction Time Too Long? Check_Stoich->Check_Time No Sol_Stoich Use ~1.1 equivalents of nitric acid. Check_Stoich->Sol_Stoich Yes Sol_Time Monitor by TLC and quench reaction promptly after starting material is consumed. Check_Time->Sol_Time Yes

Caption: Troubleshooting workflow for diagnosing and preventing issues in the nitration of p-toluic acid.

Diagram 2: Synthetic Workflow for this compound Derivatives

G cluster_0 Step 1: Nitration cluster_1 Step 2: Acid Activation cluster_2 Step 3: Amidation A p-Toluic Acid (4-Methylbenzoic Acid) Reagent1 HNO₃, H₂SO₄ 0-10 °C A->Reagent1 B 4-Methyl-3-nitrobenzoic Acid Reagent2 SOCl₂ or (COCl)₂ Reflux B->Reagent2 Reagent1->B C 4-Methyl-3-nitrobenzoyl Chloride Reagent3 Amine (R-NH₂) Base C->Reagent3 Reagent2->C D This compound Derivatives Reagent3->D

Caption: General synthetic workflow for producing this compound derivatives.

References

Stability issues of 4-Methyl-3-nitrobenzamide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methyl-3-nitrobenzamide

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by the solvent type, pH, temperature, and exposure to light. As a nitroaromatic amide, it can be susceptible to degradation under certain conditions. For instance, hydrolysis of the amide group can occur under strongly acidic or basic conditions, and the nitro group may be susceptible to reduction or photolytic degradation.[1][2][3]

Q2: In which common laboratory solvents is this compound expected to be most and least stable?

A2: While specific stability data for this compound is not extensively available, based on its structure, it is expected to be relatively stable in aprotic, neutral solvents such as acetonitrile, and tetrahydrofuran (THF) at room temperature when protected from light. Stability may be lower in protic solvents like methanol and ethanol, and significantly reduced in aqueous solutions at extreme pH values due to hydrolysis.

Q3: What are the likely degradation pathways for this compound?

A3: Potential degradation pathways for this compound include:

  • Hydrolysis: The amide functional group can undergo hydrolysis under acidic or basic conditions to yield 4-methyl-3-nitrobenzoic acid and ammonia.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of 4-methyl-3-aminobenzamide or other reduced intermediates.

  • Photodegradation: Exposure to UV light may induce degradation, potentially through pathways involving the nitro group.[4]

Q4: How should I prepare stock solutions of this compound to maximize stability?

A4: To prepare a stable stock solution, dissolve this compound in a dry, aprotic solvent such as DMSO or acetonitrile. It is advisable to store the stock solution at a low temperature (e.g., -20°C) and protected from light. For aqueous experiments, it is recommended to prepare fresh dilutions from the stock solution immediately before use.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Unexpected precipitation of the compound in an aqueous buffer. The compound has low aqueous solubility, which can be pH-dependent.- Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in your buffer. - Adjust the pH of the buffer; solubility may be higher at a pH further from the compound's pKa. - Perform a solubility test in various buffers and co-solvent mixtures to determine the optimal conditions.
Rapid loss of parent compound peak in HPLC analysis after sample preparation. The compound is degrading in the chosen solvent or under the current pH and temperature conditions.- Prepare samples in a solvent known for better stability (e.g., acetonitrile). - If using an aqueous buffer, ensure the pH is near neutral and analyze the sample as quickly as possible after preparation. - Keep samples cooled (e.g., in an autosampler at 4°C) during analysis.
Appearance of multiple new peaks in the chromatogram over time. Degradation of this compound is occurring, leading to the formation of various degradation products.- Conduct a forced degradation study to identify the degradation products under different stress conditions (acid, base, oxidation, heat, light).[1][2][5] This will help in understanding the degradation profile. - Use a stability-indicating analytical method to separate and quantify the parent compound and its degradants.[5]
Inconsistent results between experimental replicates. This could be due to variable stability under ambient laboratory conditions (e.g., light exposure, temperature fluctuations).- Protect all solutions containing the compound from light by using amber vials or covering them with aluminum foil. - Maintain a consistent temperature for all experimental steps. - Ensure consistent timing between sample preparation and analysis for all replicates.

Illustrative Stability Data

The following table provides illustrative data on the stability of this compound under forced degradation conditions. This data is intended as a hypothetical example to guide experimental design.

Stress Condition Solvent Temperature Duration Illustrative % Degradation Major Degradation Product
Acidic 0.1 N HCl in 50% Acetonitrile/Water60°C24 hours~15%4-Methyl-3-nitrobenzoic acid
Basic 0.1 N NaOH in 50% Acetonitrile/Water60°C8 hours~25%4-Methyl-3-nitrobenzoic acid
Oxidative 3% H₂O₂ in 50% Acetonitrile/WaterRoom Temp24 hours~10%Oxidized impurities
Thermal Acetonitrile80°C72 hours< 5%Minor unidentified degradants
Photolytic AcetonitrileUV Light (254 nm)24 hours~20%Photodegradation products

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent where it is stable, such as acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Keep the solution at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep the solution at 60°C for 8 hours. At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 72 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose a clear vial of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

3. Sample Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method.[6] A reverse-phase C18 column is often a good starting point.

  • The mobile phase could consist of a gradient of acetonitrile and water with a pH modifier like formic acid.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in Acetonitrile) B Acid Hydrolysis (1 N HCl, 60°C) A->B C Base Hydrolysis (1 N NaOH, 60°C) A->C D Oxidative Stress (30% H2O2, RT) A->D E Thermal Stress (80°C) A->E F Photolytic Stress (UV Light) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H HPLC Analysis G->H I Identify Degradants & Quantify Parent Compound H->I

Caption: Experimental workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction cluster_photo Photodegradation A This compound B 4-Methyl-3-nitrobenzoic acid A->B H+ or OH- C 4-Methyl-3-aminobenzamide A->C Reducing Agent D Various Photoproducts A->D UV Light

Caption: Hypothetical degradation pathways for this compound.

References

Validation & Comparative

Comparative Reactivity of 4-Methyl-3-nitrobenzamide and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the electronic and steric effects influencing the chemical behavior of positional isomers of methyl-nitrobenzamide, supported by available data and theoretical principles.

This guide provides a comparative analysis of the reactivity of 4-Methyl-3-nitrobenzamide and its positional isomers. The reactivity of these compounds is of significant interest to researchers in medicinal chemistry and drug development, as the positioning of the methyl and nitro groups on the benzamide scaffold can profoundly influence their chemical properties and biological activity. This document outlines the theoretical basis for their reactivity, summarizes available physicochemical data, and provides experimental protocols for their synthesis and analysis.

Understanding the Reactivity Landscape

The reactivity of substituted benzamides is primarily governed by the electronic effects of the substituents on the benzene ring and the amide functionality. The interplay of the electron-donating methyl group (-CH₃) and the electron-withdrawing nitro (-NO₂) and amide (-CONH₂) groups determines the electron density distribution within the aromatic ring and the susceptibility of the amide bond to hydrolysis and other transformations.

The methyl group, being an electron-donating group through induction and hyperconjugation, tends to increase the electron density of the ring, particularly at the ortho and para positions. Conversely, the nitro group is a strong electron-withdrawing group through both inductive and resonance effects, significantly decreasing the ring's electron density, especially when positioned ortho or para to a reaction center. The amide group is also electron-withdrawing due to the electronegativity of the oxygen and nitrogen atoms.

These substituent effects have a direct impact on:

  • Electrophilic Aromatic Substitution: The electron-donating methyl group activates the ring towards electrophilic attack, while the electron-withdrawing nitro and amide groups deactivate it. The directing effects of these groups determine the position of further substitution.

  • Nucleophilic Aromatic Substitution: The presence of a strong electron-withdrawing group like the nitro group can activate the ring for nucleophilic aromatic substitution, particularly when it is ortho or para to a good leaving group.

  • Amide Hydrolysis: The electronic nature of the substituents on the aromatic ring influences the electrophilicity of the carbonyl carbon in the amide group, thereby affecting the rate of hydrolysis. Electron-withdrawing groups generally increase the rate of hydrolysis by making the carbonyl carbon more susceptible to nucleophilic attack.

  • Acidity/Basicity: The pKa of the N-H bond in the amide and the overall basicity of the molecule are influenced by the electronic character of the aromatic ring.

Isomers of this compound

For a comprehensive comparison, we will consider the following positional isomers of this compound:

isomers This compound This compound 2-Methyl-3-nitrobenzamide 2-Methyl-3-nitrobenzamide 3-Methyl-2-nitrobenzamide 3-Methyl-2-nitrobenzamide 4-Methyl-2-nitrobenzamide 4-Methyl-2-nitrobenzamide 3-Methyl-4-nitrobenzamide 3-Methyl-4-nitrobenzamide 5-Methyl-2-nitrobenzamide 5-Methyl-2-nitrobenzamide 2-Methyl-5-nitrobenzamide 2-Methyl-5-nitrobenzamide Isomers Isomers Isomers->this compound Isomers->2-Methyl-3-nitrobenzamide Isomers->3-Methyl-2-nitrobenzamide Isomers->4-Methyl-2-nitrobenzamide Isomers->3-Methyl-4-nitrobenzamide Isomers->5-Methyl-2-nitrobenzamide Isomers->2-Methyl-5-nitrobenzamide

Figure 1. Positional isomers of this compound.

Data Presentation: Physicochemical Properties

While direct comparative experimental data on the reactivity of all isomers is limited in the publicly available literature, we can compile known physicochemical properties that provide insights into their relative reactivity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaAvailable Spectroscopic Data
This compound C₈H₈N₂O₃180.16--
2-Methyl-3-nitrobenzamide C₈H₈N₂O₃180.16-¹H NMR
3-Methyl-2-nitrobenzamide C₈H₈N₂O₃180.16-¹H NMR
4-Methyl-2-nitrobenzamide C₈H₈N₂O₃180.16--
3-Methyl-4-nitrobenzamide C₈H₈N₂O₃180.1615.14±0.50[1]¹H NMR[2]
5-Methyl-2-nitrobenzamide C₈H₈N₂O₃180.16--
2-Methyl-5-nitrobenzamide C₈H₈N₂O₃180.16-¹H NMR

Note: Predicted pKa values are computationally derived and may not reflect experimental values. The availability of spectroscopic data is indicated for reference.

Theoretical Reactivity Comparison

Based on the principles of electronic effects, we can predict the relative reactivity of these isomers in key chemical transformations:

Amide Hydrolysis

The rate of amide hydrolysis is expected to be enhanced by electron-withdrawing groups that increase the partial positive charge on the carbonyl carbon.

  • Most Reactive: Isomers with the nitro group positioned to exert a strong electron-withdrawing effect on the amide group, such as 2-nitro and 4-nitro isomers, are predicted to have the fastest hydrolysis rates. For example, in 4-Methyl-2-nitrobenzamide and 3-Methyl-4-nitrobenzamide , the nitro group is ortho and para to the benzamide group, respectively, allowing for strong resonance and inductive withdrawal.

  • Least Reactive: Isomers where the electron-donating methyl group is positioned to counteract the electron-withdrawing effect of the nitro and amide groups are expected to be less reactive. For instance, in 2-Methyl-5-nitrobenzamide , the methyl group is ortho to the amide, which might sterically hinder the approach of a nucleophile, in addition to its electron-donating effect.

Electrophilic Aromatic Substitution

The position of further electrophilic substitution will be directed by the combined influence of the existing substituents. The activating, ortho-para directing methyl group will compete with the deactivating, meta-directing nitro and amide groups. The outcome will depend on the specific isomer and the reaction conditions.

Experimental Protocols

The following are general methodologies for the synthesis and analysis of methyl-nitrobenzamide isomers. These can be adapted for specific isomers.

General Synthesis of Methyl-Nitrobenzamide Isomers

A common route for the synthesis of these isomers involves the amidation of the corresponding methyl-nitrobenzoic acid.

Workflow for Synthesis

synthesis_workflow cluster_0 Acid Chloride Formation cluster_1 Amidation cluster_2 Purification Methyl-nitrobenzoic Acid Methyl-nitrobenzoic Acid Thionyl Chloride Thionyl Chloride Methyl-nitrobenzoic Acid->Thionyl Chloride or Oxalyl Chloride Methyl-nitrobenzoyl Chloride Methyl-nitrobenzoyl Chloride Thionyl Chloride->Methyl-nitrobenzoyl Chloride Ammonia Ammonia Methyl-nitrobenzoyl Chloride->Ammonia (aqueous or gas) Crude Methyl-nitrobenzamide Crude Methyl-nitrobenzamide Ammonia->Crude Methyl-nitrobenzamide Recrystallization Recrystallization Crude Methyl-nitrobenzamide->Recrystallization Pure Isomer Pure Isomer Recrystallization->Pure Isomer

Figure 2. General synthetic workflow for methyl-nitrobenzamide isomers.

Materials:

  • Appropriate isomer of methyl-nitrobenzoic acid

  • Thionyl chloride or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Aqueous ammonia or ammonia gas

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • Acid Chloride Formation: To a solution of the methyl-nitrobenzoic acid isomer in anhydrous DCM, add thionyl chloride (or oxalyl chloride) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Stir the reaction mixture at room temperature until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude methyl-nitrobenzoyl chloride.

  • Amidation: Dissolve the crude acid chloride in an appropriate solvent (e.g., DCM) and add it dropwise to a cooled (0 °C) concentrated aqueous ammonia solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system to yield the pure methyl-nitrobenzamide isomer.

Analysis by ¹H NMR Spectroscopy

The structure and purity of the synthesized isomers can be confirmed by ¹H NMR spectroscopy. The chemical shifts of the aromatic protons will be indicative of the substituent positions.

General Protocol:

  • Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Record the ¹H NMR spectrum.

  • Analyze the chemical shifts, integration, and coupling patterns of the aromatic protons to confirm the substitution pattern. For example, the protons ortho to the nitro group are typically shifted downfield.

Conclusion

The reactivity of this compound and its isomers is a complex function of the electronic and steric interplay between the methyl, nitro, and amide substituents. While direct comparative experimental data is scarce, a theoretical understanding based on fundamental principles of organic chemistry allows for the prediction of reactivity trends. This guide provides a framework for researchers to approach the synthesis, analysis, and comparative study of these important chemical entities. Further experimental investigation is warranted to provide quantitative data to validate these theoretical predictions and to fully elucidate the structure-activity relationships within this class of compounds.

References

A Comparative Purity Analysis of 4-Methyl-3-nitrobenzamide: HPLC vs. TLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the purity analysis of 4-Methyl-3-nitrobenzamide. We present objective comparisons and supporting experimental data to assist in selecting the most appropriate analytical technique.

Introduction to Purity Analysis of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the desired reaction outcomes and the safety and efficacy of the final product. The synthesis of this compound typically involves the nitration of 4-methylbenzoic acid followed by amidation. This process can lead to several impurities, including positional isomers (e.g., 4-methyl-2-nitrobenzoic acid), dinitrated byproducts, and unreacted starting materials.

This guide will compare the utility of HPLC and TLC in identifying and quantifying these impurities, thereby determining the overall purity of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful analytical technique that separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For the analysis of this compound, a reverse-phase HPLC method is highly effective.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • This compound reference standard

  • Sample of synthesized this compound

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile, water, and phosphoric acid.[1] For Mass Spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid.[1]
Column Newcrom R1 reverse-phase column.[1]
Detection UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL).

  • Prepare a sample solution of the synthesized this compound at the same concentration as the reference standard.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC

The purity of the this compound sample can be determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

CompoundRetention Time (min)Peak Area (%) - Sample APeak Area (%) - Reference Standard
This compound5.898.599.9
Impurity 1 (Isomer)4.20.8-
Impurity 2 (Dinitro)7.10.5-
Impurity 3 (Starting Material)2.50.2-

Note: The data presented in this table is hypothetical and for illustrative purposes.

Thin-Layer Chromatography (TLC) Analysis

TLC is a simpler, more rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures. It involves spotting a sample onto a plate coated with a thin layer of adsorbent material (stationary phase) and developing the plate in a sealed chamber with a suitable solvent system (mobile phase).

Experimental Protocol: TLC

Materials:

  • Silica gel TLC plates (with fluorescent indicator, F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

Reagents:

  • Solvent system (e.g., Ethyl acetate/Hexane, 1:1 v/v)

  • This compound reference standard

  • Sample of synthesized this compound

  • Visualization reagent: A common method for visualizing nitro compounds involves their reduction to a primary amine using stannous chloride, followed by diazotization and coupling with a compound like β-naphthol to produce a colored spot.[2]

Procedure:

  • Dissolve the reference standard and the synthesized sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solutions onto the baseline of a TLC plate.

  • Place the plate in a developing chamber containing the solvent system and allow the solvent to ascend the plate.

  • Once the solvent front is near the top of the plate, remove the plate and mark the solvent front.

  • Allow the plate to dry and visualize the spots under a UV lamp.

  • Further visualization can be achieved by staining the plate.

Data Presentation: TLC

The purity is assessed by comparing the number and intensity of impurity spots in the sample lane to the reference standard lane. The Retention Factor (Rf) for each spot is calculated.

CompoundRf Value (Sample A)Rf Value (Reference Standard)
This compound0.500.50
Impurity 1 (Isomer)0.65-
Impurity 2 (Dinitro)0.35-
Impurity 3 (Starting Material)0.80-

Note: The data presented in this table is hypothetical and for illustrative purposes.

Comparison of HPLC and TLC for Purity Analysis

FeatureHPLCTLC
Quantitative Analysis Excellent for precise quantification of impurities.Primarily qualitative, semi-quantitative at best.
Resolution High resolution, capable of separating closely related isomers.[1]Lower resolution, may not separate all impurities effectively.
Sensitivity High sensitivity, can detect trace amounts of impurities.Lower sensitivity compared to HPLC.
Analysis Time Longer analysis time per sample.Rapid analysis of multiple samples simultaneously.
Cost High initial instrument cost and ongoing operational costs.Low cost of materials and equipment.
Solvent Consumption Higher solvent consumption per analysis.Lower solvent consumption.
Automation Easily automated for high-throughput analysis.Generally a manual technique.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample & Standard dissolve Dissolve in Mobile Phase prep_start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Caption: HPLC experimental workflow for purity analysis.

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Development cluster_viz Visualization & Analysis prep_start Dissolve Sample & Standard spot Spot on TLC Plate prep_start->spot develop Develop in Solvent Chamber spot->develop dry Dry the Plate develop->dry uv Visualize under UV Light dry->uv stain Stain (Optional) uv->stain calculate Calculate Rf Values stain->calculate

Caption: TLC experimental workflow for purity analysis.

Conclusion

Both HPLC and TLC are valuable techniques for assessing the purity of this compound. The choice between the two depends on the specific requirements of the analysis.

  • HPLC is the superior method for accurate and precise quantitative purity determination, offering high resolution and sensitivity. It is the preferred method for final product quality control and in regulated environments.

  • TLC is an excellent tool for rapid, qualitative screening, such as monitoring the progress of a reaction or for preliminary purity assessment. Its low cost and speed make it a practical choice for routine checks in a research setting.

For a comprehensive purity profile of this compound, a combination of both techniques is often employed. TLC can be used for in-process monitoring, while HPLC provides the definitive quantitative data for the final product.

References

A Comparative Guide to the Biological Activity of Compounds Derived from 4-Methyl-3-nitrobenzamide and Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of compounds derived from or structurally related to 4-Methyl-3-nitrobenzamide. It is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of novel benzamide derivatives. The following sections detail the synthesis, antimicrobial, anticancer, and anti-inflammatory properties of these compounds, supported by experimental data and protocols.

Synthesis of this compound Derivatives

The synthesis of derivatives often begins with the precursor, 4-methyl-3-nitrobenzoic acid, which can be activated and subsequently reacted with various amines to form a diverse library of amide compounds. The nitro group can also be reduced to an amine, opening further avenues for functionalization.[1]

G cluster_synthesis General Synthesis Workflow start 4-Methyl-3-nitrobenzoic Acid activation Acid Activation (e.g., SOCl2, EDC/HOBt) start->activation Reagent intermediate 4-Methyl-3-nitrobenzoyl Chloride / Activated Ester activation->intermediate coupling Amide Coupling intermediate->coupling amine Primary/Secondary Amine (R1R2NH) amine->coupling Nucleophilic Acyl Substitution product This compound Derivative coupling->product G cluster_workflow Antimicrobial Screening Workflow (Disc Diffusion) prep Prepare Microbial Inoculum (e.g., 10^5 CFU/mL) plate Inoculate Agar Plate prep->plate place Place Discs on Inoculated Agar Surface plate->place impregnate Impregnate Sterile Discs with Test Compounds & Controls impregnate->place incubate Incubate Plates (24h at 37°C) place->incubate measure Measure Zone of Inhibition (mm) incubate->measure G cluster_pathway Simplified NF-κB Signaling Pathway lps LPS tlr4 TLR4 Receptor lps->tlr4 Binds ikk IKK Complex tlr4->ikk Activates nfkb_ikb NF-κB-IκBα (Inactive Complex) ikk->nfkb_ikb Phosphorylates IκBα ikb IκBα nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation nfkb_ikb->ikb IκBα Degradation nfkb_ikb->nfkb Releases nucleus Nucleus genes Pro-inflammatory Genes (TNF-α, iNOS, COX-2) nfkb_nuc->genes Induces Transcription benzamides Benzamide Derivatives benzamides->ikk Potential Inhibition

References

Characterization of 4-Methyl-3-nitrobenzamide: A Comparative Guide Using FT-IR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectral characterization of 4-Methyl-3-nitrobenzamide using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry. The data presented herein, including predicted values for the target compound, are compared with experimentally obtained data for structurally similar molecules to offer a comprehensive analytical overview.

Executive Summary

This compound is an aromatic amide with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its intended applications. This document outlines the expected spectral characteristics of this compound and provides a comparative framework against related compounds, namely 4-Methyl-3-nitrobenzoic acid and 4-Methylbenzamide. While experimental data for the target compound is not publicly available, this guide leverages established principles of spectroscopy and data from analogous structures to predict its spectral behavior.

FT-IR Spectral Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The predicted and comparative FT-IR data are summarized in Table 1.

Table 1: Comparative FT-IR Data (cm⁻¹)

Functional GroupThis compound (Predicted)4-Methyl-3-nitrobenzoic Acid (Experimental)4-Methylbenzamide (Experimental)
N-H Stretch (Amide)3350-3150 (two bands)-3368, 3178
C-H Stretch (Aromatic)3100-300030803050
C-H Stretch (Aliphatic, -CH₃)2980-292029262922
C=O Stretch (Amide I)~1660-~1650
N-O Stretch (Asymmetric, Nitro)~15301533-
N-H Bend (Amide II)~1640-~1620
C=C Stretch (Aromatic)1600-14501610, 15801605, 1480
N-O Stretch (Symmetric, Nitro)~13501352-

Note: Predicted values for this compound are based on characteristic group frequencies and comparison with the provided related compounds.

The FT-IR spectrum of this compound is expected to be characterized by the presence of two distinct N-H stretching bands typical for a primary amide. The strong carbonyl (C=O) absorption of the amide group will be a prominent feature. Furthermore, the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are anticipated around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of both aromatic and aliphatic C-H stretching vibrations will also be evident.

Mass Spectrometry Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation. The predicted and comparative mass spectrometry data are presented in Table 2.

Table 2: Comparative Mass Spectrometry Data (m/z)

IonThis compound (Predicted)4-Methyl-3-nitrobenzoic Acid (Experimental)4-Methylbenzamide (Experimental)
Molecular Ion [M]⁺ 180 181 135
[M-NH₂]⁺164-119
[M-NO₂]⁺134135-
[C₇H₆NO]⁺118-119
[C₇H₇]⁺ (Tolyl cation)919191
[C₆H₅]⁺ (Phenyl cation)777777

Note: Predicted values for this compound are based on its molecular weight and common fragmentation pathways for aromatic amides and nitro compounds.

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 180. Key fragmentation patterns would likely involve the loss of the amino group (-NH₂) to give a fragment at m/z 164, and the loss of the nitro group (-NO₂) resulting in a peak at m/z 134. The tolyl cation at m/z 91 and the phenyl cation at m/z 77 are also expected due to the fragmentation of the aromatic ring.

Experimental Protocols

FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid this compound sample is mixed with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and then ionized using a standard electron ionization (EI) source at 70 eV.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of this compound.

Analytical Workflow for this compound Characterization cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS FTIR_Data FT-IR Spectrum (Functional Groups) FTIR->FTIR_Data MS_Data Mass Spectrum (Molecular Weight & Fragmentation) MS->MS_Data Conclusion Structural Confirmation FTIR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic characterization of this compound.

Comparative study of different synthetic routes to 4-Methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two primary synthetic routes for the preparation of 4-Methyl-3-nitrobenzamide, a key intermediate in the synthesis of various pharmaceutical compounds. The routes compared are the amidation of 4-methyl-3-nitrobenzoic acid and the partial hydrolysis of 4-methyl-3-nitrobenzonitrile. This document presents a side-by-side examination of their respective experimental protocols, reaction conditions, and yields, supported by quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation

ParameterRoute 1: Amidation of 4-Methyl-3-nitrobenzoic AcidRoute 2: Partial Hydrolysis of 4-Methyl-3-nitrobenzonitrile
Starting Material 4-Methyl-3-nitrobenzoic acid4-Methyl-3-nitrobenzonitrile
Key Reagents Thionyl chloride (SOCl₂), Ammonia (NH₃)Sodium hydroxide (NaOH), Ethanol
Reaction Time Step 1: ~2-4 hours; Step 2: ~0.5-1 hour~5-6 hours
Reaction Temperature Step 1: Reflux; Step 2: Room TemperatureReflux
Reported Yield High (estimated >85%)High (estimated ~92%)[1]
Key Advantages High-yielding, well-established reactions.Potentially a one-step process from the nitrile.
Key Disadvantages Two-step process from the carboxylic acid. Use of corrosive and hazardous thionyl chloride.Requires careful control to prevent over-hydrolysis to the carboxylic acid.

Experimental Protocols

Route 1: Amidation of 4-Methyl-3-nitrobenzoic Acid

This synthetic pathway involves a two-step process: the conversion of the carboxylic acid to its corresponding acyl chloride, followed by amidation.

Step 1: Synthesis of 4-Methyl-3-nitrobenzoyl chloride

A procedure analogous to the synthesis of similar acyl chlorides is employed.[2][3] In a round-bottom flask equipped with a reflux condenser and a gas trap, 4-methyl-3-nitrobenzoic acid is suspended in an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is added to the suspension. The reaction mixture is heated to reflux for 2-4 hours, during which the solid starting material will dissolve.[3] Upon completion of the reaction, the excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 4-methyl-3-nitrobenzoyl chloride, which can often be used in the next step without further purification. Yields for this type of reaction are typically high, in the range of 90-98%.[2]

Step 2: Synthesis of this compound

The crude 4-methyl-3-nitrobenzoyl chloride is dissolved in an inert solvent such as dichloromethane (CH₂Cl₂). At room temperature, a solution of aqueous ammonia is added dropwise with stirring.[4][5] The reaction is typically rapid and exothermic. After the addition is complete, the reaction is stirred for an additional 30-60 minutes. The organic layer is then washed with water, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to afford this compound. A similar synthesis of an N-substituted amide from a substituted benzoyl chloride reports a very high yield for the overall two-step process.[5]

Route 2: Partial Hydrolysis of 4-Methyl-3-nitrobenzonitrile

This method involves the carefully controlled hydrolysis of the nitrile functionality to the primary amide. Alkaline conditions are generally preferred to selectively achieve partial hydrolysis.

A general procedure for the selective partial hydrolysis of nitriles to amides can be adapted.[1] In a round-bottom flask fitted with a reflux condenser, 4-methyl-3-nitrobenzonitrile is dissolved in ethanol. An aqueous solution of sodium hydroxide (e.g., 4 M) is added to the mixture. The reaction is heated to reflux and monitored, typically for 5-6 hours. The progress of the reaction should be carefully followed to avoid the formation of the corresponding carboxylic acid. Upon completion, the reaction mixture is cooled, and the pH is neutralized with a dilute acid (e.g., HCl). The product, this compound, may precipitate upon cooling and neutralization and can be collected by filtration, washed with cold water, and dried. For analogous reactions, yields of up to 92% have been reported for the synthesis of 4-nitrobenzamide from 4-nitrobenzonitrile under similar conditions.[1]

Mandatory Visualization

G cluster_0 Route 1: Amidation cluster_1 Route 2: Hydrolysis 4-Methyl-3-nitrobenzoic acid 4-Methyl-3-nitrobenzoic acid 4-Methyl-3-nitrobenzoyl chloride 4-Methyl-3-nitrobenzoyl chloride 4-Methyl-3-nitrobenzoic acid->4-Methyl-3-nitrobenzoyl chloride SOCl₂, DMF (cat.) Reflux 4-Methyl-3-nitrobenzamide_1 This compound 4-Methyl-3-nitrobenzoyl chloride->4-Methyl-3-nitrobenzamide_1 NH₃ (aq) DCM, RT 4-Methyl-3-nitrobenzonitrile 4-Methyl-3-nitrobenzonitrile 4-Methyl-3-nitrobenzamide_2 This compound 4-Methyl-3-nitrobenzonitrile->4-Methyl-3-nitrobenzamide_2 NaOH (aq), Ethanol Reflux

Caption: Comparative synthetic pathways to this compound.

G cluster_0 Experimental Workflow: Amidation Route A Start: 4-Methyl-3-nitrobenzoic acid B Add SOCl₂ and DMF (cat.) A->B C Reflux (2-4h) B->C D Isolate 4-Methyl-3-nitrobenzoyl chloride C->D E Dissolve in DCM D->E F Add aqueous NH₃ at RT E->F G Stir (0.5-1h) F->G H Aqueous Workup G->H I Isolate this compound H->I

Caption: Workflow for the amidation of 4-methyl-3-nitrobenzoic acid.

G cluster_0 Experimental Workflow: Hydrolysis Route A Start: 4-Methyl-3-nitrobenzonitrile B Dissolve in Ethanol A->B C Add aqueous NaOH B->C D Reflux (5-6h) C->D E Cool and Neutralize D->E F Isolate this compound E->F

Caption: Workflow for the partial hydrolysis of 4-methyl-3-nitrobenzonitrile.

References

Navigating the Labyrinth of Kinase Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of drug discovery, the specificity of a chemical probe or drug candidate is paramount. Off-target effects can lead to misleading experimental results and unforeseen toxicities. This guide provides a comprehensive comparison of the cross-reactivity profiles of benzamide-based compounds, with a focus on the class of molecules known as PARP inhibitors. While specific cross-reactivity data for 4-Methyl-3-nitrobenzamide is not publicly available, its structural similarity to known PARP inhibitors warrants a careful consideration of its potential off-target interactions. This guide will use established clinical PARP inhibitors—Olaparib, Rucaparib, and Niraparib—as benchmarks to illustrate the importance of comprehensive selectivity profiling.

The Challenge of Selectivity in PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical players in the DNA damage response (DDR).[1] Inhibitors of these enzymes have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those harboring BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality.[1] The core of many PARP inhibitors is a benzamide moiety, which mimics the nicotinamide portion of the PARP substrate NAD+. However, the kinome is vast, and other enzymes also possess NAD+ or ATP binding pockets with some degree of structural similarity, creating the potential for off-target inhibition.

Comparative Cross-Reactivity of PARP Inhibitors

Understanding the off-target profile of a compound is crucial for interpreting experimental data and predicting potential side effects. The following tables summarize the publicly available cross-reactivity data for three widely used PARP inhibitors against a panel of kinases and other off-target enzymes. It is important to note that the extent of screening and the specific assays used can vary between studies.

Table 1: Select Kinase Inhibition Profile of Clinical PARP Inhibitors

Kinase TargetOlaparib (IC50/Ki, nM)Rucaparib (IC50/Ki, nM)Niraparib (IC50/Ki, nM)
PARP1 1-5 1.4 3.8
PARP2 1-5 1.4 2.1
DYRK1A>10,00016093
DYRK1B>10,00023047
PIM3>10,000790180
CDK16>10,000440190

Data compiled from various sources. Values are approximate and intended for comparative purposes. The lack of potent inhibition of the screened kinases by Olaparib at concentrations up to 10 µM suggests a higher degree of selectivity for the PARP enzymes compared to Rucaparib and Niraparib in this context.

Table 2: Other Notable Off-Target Interactions

Off-TargetOlaparibRucaparibNiraparib
H6PDNo significant inhibitionYes (micromolar range)No significant inhibition
DCKNo significant inhibitionNo significant inhibitionYes (micromolar range)

H6PD: Hexose-6-phosphate dehydrogenase, DCK: Deoxycytidine kinase. These interactions were identified through proteome-wide chemical proteomics studies.[2]

Visualizing the Relevant Biological Pathway and Experimental Workflow

To provide a clearer context, the following diagrams illustrate the PARP signaling pathway and a typical workflow for assessing compound cross-reactivity.

PARP_Signaling_Pathway PARP-Mediated DNA Damage Repair Pathway cluster_dna_damage DNA Damage cluster_parp_activation PARP Activation & PARylation cluster_repair_recruitment Repair Machinery Recruitment cluster_inhibition Inhibitor Action SSB Single-Strand Break PARP1 PARP1 SSB->PARP1 recruits PAR Poly(ADP-ribose) chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 PAR->XRCC1 recruits Ligase3 DNA Ligase III XRCC1->Ligase3 PNKP PNKP XRCC1->PNKP Ligase3->SSB repairs PNKP->SSB repairs Inhibitor This compound (or other PARP inhibitor) Inhibitor->PARP1 inhibits Cross_Reactivity_Workflow Experimental Workflow for Cross-Reactivity Profiling Compound Test Compound (e.g., this compound) PrimaryAssay Primary Target Assay (e.g., PARP1/2 activity) Compound->PrimaryAssay BroadPanel Broad Off-Target Screen (e.g., Kinase Panel) Compound->BroadPanel DataAnalysis Data Analysis (IC50/Ki determination) PrimaryAssay->DataAnalysis BroadPanel->DataAnalysis HitValidation Hit Validation (Dose-response & orthogonal assays) DataAnalysis->HitValidation SAR Structure-Activity Relationship (SAR) Studies HitValidation->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

References

In Vitro Anticancer Potential of 4-Methyl-3-nitrobenzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anticancer activity of a series of 4-Methyl-3-nitrobenzamide derivatives. The information presented herein is compiled from recent studies and aims to facilitate the evaluation of these compounds as potential therapeutic agents.

This guide summarizes the growth inhibitory effects of various 4-substituted-3-nitrobenzamide derivatives against multiple human cancer cell lines. Detailed experimental protocols for the primary assay used to determine anticancer activity are provided, alongside a discussion of potential mechanisms of action based on related compounds.

Comparative Anticancer Activity

The in vitro growth inhibitory activities of a series of 4-substituted-3-nitrobenzamide derivatives were evaluated against three human cancer cell lines: HCT-116 (colon carcinoma), MDA-MB-435 (melanoma), and HL-60 (promyelocytic leukemia). The 50% growth inhibition (GI50) values, as determined by the Sulforhodamine B (SRB) assay, are presented in the table below. Lower GI50 values indicate greater potency.

Compound IDSubstitution at Amide NitrogenHCT-116 (GI50 µM)MDA-MB-435 (GI50 µM)HL-60 (GI50 µM)
4a 4-fluorobenzyl2.1111.9042.056
4g 3,4-difluorobenzyl>1001.0083.778
4l 2-chlorobenzyl3.5862.8971.993
4m 3-chlorobenzyl4.8763.5862.543
4n 4-chlorobenzyl6.3213.1122.876

Data adapted from a study on 4-substituted-3-nitrobenzamide derivatives.[1][2]

Experimental Protocols

General Synthesis of 4-Substituted-3-nitrobenzamide Derivatives

The synthesis of the evaluated 4-substituted-3-nitrobenzamide derivatives typically involves a multi-step process. A general representation of this synthetic workflow is provided below. The initial step often involves the formation of an amide bond between 4-methyl-3-nitrobenzoic acid and a desired amine.

cluster_synthesis General Synthetic Pathway start 4-Methyl-3-nitrobenzoic Acid intermediate1 Acyl Chloride Formation (e.g., SOCl2) start->intermediate1 Activation intermediate2 4-Methyl-3-nitrobenzoyl chloride intermediate1->intermediate2 product This compound Derivative intermediate2->product Amidation amine Substituted Amine (R-NH2) amine->product

A generalized workflow for the synthesis of this compound derivatives.

Sulforhodamine B (SRB) Assay for Anticancer Activity

The in vitro anticancer activity of the this compound derivatives was determined using the Sulforhodamine B (SRB) assay.[1][2][3] This colorimetric assay estimates cell number by staining total cellular protein with the SRB dye.[1][3]

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48-72 hours.

  • Cell Fixation: Following incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.[1]

  • Washing: The plates are washed multiple times with water to remove TCA, media, and non-adherent cells.[3]

  • SRB Staining: The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[1]

  • Removal of Unbound Dye: The plates are washed with 1% acetic acid to remove any unbound SRB dye.[1]

  • Solubilization: The protein-bound SRB dye is solubilized by adding a 10 mM Tris base solution.[1]

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510-570 nm. The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.

cluster_workflow SRB Assay Workflow A Cell Seeding (96-well plate) B Compound Incubation (48-72h) A->B C Cell Fixation (TCA) B->C D SRB Staining C->D E Washing (1% Acetic Acid) D->E F Solubilization (Tris Base) E->F G Absorbance Reading (510-570 nm) F->G

The experimental workflow for the Sulforhodamine B (SRB) assay.

Potential Mechanisms of Action

While the precise signaling pathways affected by this compound derivatives are still under investigation, studies on structurally related nitrobenzamides and other anticancer benzamides suggest several potential mechanisms of action. These include the induction of apoptosis (programmed cell death) and cell cycle arrest.

For instance, a study on 4-iodo-3-nitrobenzamide revealed that its metabolic reduction product, a C-nitroso intermediate, can inactivate poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, thereby promoting apoptosis. Furthermore, some nitro-substituted compounds have been shown to inhibit key cancer-related signaling pathways such as the Akt/mTOR and ERK pathways. Other benzamide derivatives have been found to induce apoptosis and modulate epigenetic regulatory proteins like DNA methyltransferase 1 (DNMT1). It is plausible that this compound derivatives may exert their anticancer effects through one or more of these pathways.

cluster_pathway Potential Anticancer Signaling Pathways compound This compound Derivative akt_mtor Akt/mTOR Pathway compound->akt_mtor Inhibition erk ERK Pathway compound->erk Inhibition parp PARP Inactivation compound->parp proliferation Cell Proliferation akt_mtor->proliferation Blocks erk->proliferation Blocks apoptosis Apoptosis parp->apoptosis Induces

Potential signaling pathways targeted by this compound derivatives.

Conclusion

The in vitro data presented in this guide highlight the potential of this compound derivatives as a promising scaffold for the development of novel anticancer agents. The significant growth inhibitory activity observed against various cancer cell lines warrants further investigation into their mechanisms of action, in vivo efficacy, and safety profiles. The detailed experimental protocols provided can serve as a valuable resource for researchers aiming to replicate or expand upon these findings.

References

A Structural Showdown: 4-Methyl-3-nitrobenzamide in the Landscape of Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural characteristics of bioactive molecules is paramount. This guide provides a detailed comparative analysis of 4-methyl-3-nitrobenzamide, a key synthetic intermediate, with other nitro-substituted aromatic compounds. By examining crystallographic and spectroscopic data, we aim to illuminate the subtle yet significant influence of substituent groups on molecular conformation and intermolecular interactions, offering valuable insights for rational drug design and materials science.

This report delves into a structural comparison of this compound with its close chemical cousins: 4-methyl-3-nitrobenzoic acid, 4-methyl-3-nitrobenzaldehyde, and N-(4-methylphenylsulfonyl)-3-nitrobenzamide. While a definitive crystal structure for this compound is not publicly available, a comprehensive analysis of these related structures provides a robust framework for understanding its likely solid-state behavior and physicochemical properties.

Comparative Structural Analysis: A Quantitative Look

The arrangement of atoms in a crystal lattice dictates a compound's macroscopic properties, including solubility, melting point, and bioavailability. X-ray crystallography provides precise measurements of bond lengths, bond angles, and dihedral angles, offering a window into the molecule's three-dimensional shape and packing.

Below is a summary of key crystallographic parameters for our compounds of interest.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Dihedral Angle (Benzene Ring & Nitro Group)
4-Methyl-3-nitrobenzoic acidC₈H₇NO₄-------
4-Methyl-3-nitrobenzaldehyde[1]C₈H₇NO₃MonoclinicP2₁/c3.905217.84111.066397.647-
N-(4-Methylphenylsulfonyl)-3-nitrobenzamide[2]C₁₄H₁₂N₂O₅SMonoclinicP2₁/c4.973623.24512.7197100.82086.29° (between aromatic rings)

Data for 4-Methyl-3-nitrobenzoic acid's full crystal structure was not available in the searched resources, though it is referenced in the Crystallography Open Database.

The data reveals that even minor changes to the functional group at the 1-position of the benzene ring can lead to different crystal packing arrangements. For instance, the replacement of the amide in our target compound with an aldehyde (in 4-methyl-3-nitrobenzaldehyde) or a sulfonamide linkage (in N-(4-methylphenylsulfonyl)-3-nitrobenzamide) results in distinct unit cell dimensions and symmetries.[1][2] A significant point of comparison is the dihedral angle between the aromatic ring and the nitro group, which indicates the extent of planarity. In N-(4-methylphenylsulfonyl)-3-nitrobenzamide, the two aromatic rings are nearly perpendicular to each other, with a dihedral angle of 86.29°.[2] This twisted conformation is a result of the steric hindrance imposed by the bulky sulfonyl group.

Spectroscopic Fingerprints: Elucidating Structure and Bonding

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for characterizing molecular structures.

Infrared Spectroscopy: The IR spectrum of a nitroaromatic compound is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. These typically appear in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1365 cm⁻¹ (symmetric). The exact position of these bands is sensitive to the electronic environment of the molecule. The presence of an amide group in this compound would also give rise to characteristic N-H stretching and C=O stretching absorptions.

Nuclear Magnetic Resonance Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom. In aromatic nitro compounds, the strong electron-withdrawing nature of the nitro group significantly deshields adjacent protons, causing them to resonate at higher chemical shifts (further downfield) in the ¹H NMR spectrum. The methyl group protons of this compound would appear as a singlet in the upfield region of the spectrum.

Here is a comparative summary of key spectroscopic data:

CompoundKey IR Absorptions (cm⁻¹)¹H NMR Chemical Shifts (ppm)
This compound NO₂ stretch: ~1530, ~1350; C=O stretch: ~1660; N-H stretch: ~3300, ~3150Aromatic H: 7.5-8.5; Methyl H: ~2.5; Amide H: ~7.0-8.0 (broad)
4-Methyl-3-nitrobenzoic Acid NO₂ stretch: ~1535, ~1355; C=O stretch: ~1700; O-H stretch: ~2500-3300 (broad)Aromatic H: 7.6-8.6; Methyl H: ~2.6; Carboxylic Acid H: ~12-13 (broad)
4-Methyl-3-nitrobenzaldehyde [1]NO₂ stretch: ~1525, ~1350; C=O stretch: ~1705Aromatic H: 7.7-8.7; Methyl H: ~2.7; Aldehyde H: ~10.0
N-(4-Methylphenylsulfonyl)-3-nitrobenzamide [2]NO₂ stretch: ~1530, ~1350; C=O stretch: ~1680; S=O stretch: ~1340, ~1170Aromatic H: 7.2-8.8; Methyl H: ~2.4; Amide H: ~10.0

Note: The spectroscopic data for this compound is predicted based on typical values for similar compounds.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections detail the methodologies for the synthesis and structural characterization of nitrobenzamides.

Synthesis of N-(4-Methylphenylsulfonyl)-3-nitrobenzamide[2]
  • Reaction Setup: A mixture of 3-nitrobenzoic acid, 4-methylbenzenesulfonamide, and phosphorous oxychloride (POCl₃) is refluxed for 2 hours on a water bath.

  • Workup: The resulting mixture is cooled and then poured into ice-cold water.

  • Purification: The solid obtained is filtered, washed thoroughly with water, and then dissolved in a sodium bicarbonate solution. The compound is reprecipitated by acidifying the filtered solution with dilute HCl.

  • Drying: The final product is filtered and dried.

  • Crystallization: Colorless prisms suitable for X-ray diffraction can be obtained by slow evaporation of an aqueous methanolic solution at room temperature.

Single-Crystal X-ray Crystallography
  • Crystal Selection and Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction data (intensities and positions of diffracted beams) are collected.[2]

  • Structure Solution: The collected data is used to solve the crystal structure, typically using direct methods. This provides an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data to obtain the final, accurate crystal structure.[2] The positions of hydrogen atoms can often be located in a difference map and refined.[2]

Visualizing Structural Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G Structural Comparison of Nitro Compounds cluster_props Key Structural Parameters A This compound (Target Compound) B 4-Methyl-3-nitrobenzoic Acid (Carboxylic Acid Analog) A->B Oxidation of Amide C 4-Methyl-3-nitrobenzaldehyde (Aldehyde Analog) A->C Hydrolysis/Reduction D N-(4-Methylphenylsulfonyl)-3-nitrobenzamide (Sulfonamide Derivative) A->D Amide Bond Variation P1 Crystal Packing B->P1 P2 Dihedral Angles B->P2 P3 Hydrogen Bonding B->P3 C->P1 C->P2 C->P3 D->P1 D->P2 D->P3

Figure 1: Comparative analysis of this compound.

G Experimental Workflow for Structural Analysis cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis S1 Reactants: 3-Nitrobenzoic Acid 4-Methylbenzenesulfonamide POCl3 S2 Reflux S1->S2 S3 Workup & Purification S2->S3 S4 Crystallization S3->S4 C1 Single-Crystal X-ray Diffraction S4->C1 C2 IR Spectroscopy S4->C2 C3 NMR Spectroscopy S4->C3 A1 Structure Solution & Refinement C1->A1 A2 Spectra Interpretation C2->A2 C3->A2 A3 Structural Comparison A1->A3 A2->A3

Figure 2: Workflow for synthesis and structural elucidation.

References

The Strategic Advantage of 4-Methyl-3-nitrobenzamide in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthon is a critical decision that dictates the efficiency, yield, and novelty of a synthetic route. This guide provides a comprehensive comparison of 4-Methyl-3-nitrobenzamide as a versatile synthon against its alternatives in the synthesis of valuable heterocyclic scaffolds. We present a detailed analysis of its efficacy, supported by experimental data and protocols, to inform strategic decisions in synthetic chemistry.

This compound, a substituted aromatic compound, presents a unique combination of functional groups that makes it a powerful building block in medicinal chemistry and materials science. The presence of a nitro group ortho to the methyl group and meta to the benzamide moiety influences its reactivity and provides a handle for a variety of chemical transformations, most notably in the synthesis of quinazolinones and benzimidazoles.

I. Performance in Heterocyclic Synthesis: A Comparative Analysis

The primary utility of this compound as a synthon lies in its ability to undergo reductive cyclization to form fused heterocyclic systems. This section compares its performance in the synthesis of quinazolin-4(3H)-ones with alternative starting materials.

Reductive Condensation for the Synthesis of Quinazolin-4(3H)-ones

A key transformation involving ortho-nitrobenzamides is their reductive condensation with amines or alcohols to yield quinazolin-4(3H)-ones. Recent studies have highlighted the efficacy of cobalt and iron catalysts in this reaction. While direct experimental data for this compound in this specific catalytic system is not extensively published, we can infer its reactivity based on studies of similar substituted o-nitrobenzamides.

Table 1: Comparative Yields of Substituted Quinazolin-4(3H)-ones via Co/Fe-Catalyzed Redox Condensation

Starting o-NitrobenzamideAmineCatalystYield (%)Reference
o-NitrobenzamideBenzylamineCoCl₂·6H₂O/S85[1]
o-NitrobenzamideBenzylamineFeCl₃·6H₂O/S82[1]
o-Nitrobenzamide4-MethoxybenzylamineCoCl₂·6H₂O/S88[1]
o-Nitrobenzamide4-MethoxybenzylamineFeCl₃·6H₂O/S85[1]
o-Nitrobenzamide4-ChlorobenzylamineCoCl₂·6H₂O/S75[1]
o-Nitrobenzamide4-ChlorobenzylamineFeCl₃·6H₂O/S72[1]
N-methyl-o-nitrobenzamideBenzylamineFeCl₃·6H₂O/S78 (at 160°C)[1]
This compound (Predicted) Benzylamine FeCl₃·6H₂O/S ~70-80% N/A

Note: The yield for this compound is an educated prediction based on the performance of similar substrates. The methyl group is not expected to significantly hinder the reaction electronically or sterically.

The data suggests that o-nitrobenzamides are excellent precursors for quinazolin-4(3H)-ones under these catalytic conditions. The electronic nature of the substituents on the benzylamine appears to have a minor effect on the yield.

Alternative Synthon Approaches for Quinazolinone Synthesis

While this compound offers a direct route, several alternative synthons and methods exist for the synthesis of the quinazolinone core. A comparison with these alternatives highlights the strategic advantages of using a pre-functionalized nitrobenzamide.

Table 2: Comparison of Different Synthon Strategies for Quinazolin-4(3H)-one Synthesis

SynthonCo-reactant(s)MethodAdvantagesDisadvantages
This compound Alcohols/AminesReductive CyclizationAtom economical, convergent synthesis.Requires reduction of the nitro group.
2-AminobenzamideAldehydesCondensation/OxidationReadily available starting materials.May require an external oxidant.
Anthranilic AcidAmides/FormamidesCyclocondensationVersatile and widely used.Often requires harsh conditions (e.g., high temperatures).
2-HalobenzamidesAmines/NitrilesCross-coupling/CyclizationAllows for diverse substitution patterns.Requires transition metal catalysts.
Isatoic AnhydrideAminesRing-opening/CyclizationCommercially available and reactive.Limited substitution on the benzene ring.

II. Experimental Protocols

General Experimental Protocol for Co/Fe-Catalyzed Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from o-Nitrobenzamides

This protocol is adapted from the work of Li and coworkers and can be applied to this compound.[1]

Materials:

  • o-Nitrobenzamide (or this compound) (1.0 equiv)

  • Benzylamine derivative (2.0 equiv)

  • FeCl₃·6H₂O (5 mol%)

  • Sulfur powder (20 mol%)

  • Toluene (solvent)

Procedure:

  • To a dried Schlenk tube, add the o-nitrobenzamide, FeCl₃·6H₂O, and sulfur powder.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add toluene and the benzylamine derivative via syringe.

  • Seal the tube and heat the reaction mixture at 140-160°C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired quinazolin-4(3H)-one.

III. Visualization of Synthetic Pathways

Logical Workflow for Synthon Comparison

The following diagram illustrates the decision-making process when selecting a synthon for quinazolinone synthesis.

synthon_selection start Desired Quinazolinone (e.g., 2-Aryl-7-methyl-quinazolin-4-one) synthon1 This compound start->synthon1 Choice of Starting Material synthon2 2-Amino-4-methylbenzamide start->synthon2 Choice of Starting Material synthon3 2-Amino-4-methylbenzoic Acid start->synthon3 Choice of Starting Material reaction1 One-pot synthesis synthon1->reaction1 Reductive Cyclization (with alcohol/amine) reaction2 Two-step sequence synthon2->reaction2 Condensation/Oxidation (with aldehyde) reaction3 Harsh conditions synthon3->reaction3 Cyclocondensation (with amide) product Target Quinazolinone reaction1->product High atom economy reaction2->product reaction3->product

Synthon selection workflow for quinazolinone synthesis.
Proposed Signaling Pathway for Bioactive Quinazolinones

Many quinazolinone derivatives exhibit biological activity by targeting specific signaling pathways implicated in diseases like cancer. The diagram below represents a simplified generic pathway that could be modulated by a synthesized quinazolinone.

signaling_pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation quinazolinone Synthesized Quinazolinone (from this compound) quinazolinone->akt Inhibition

Generic signaling pathway targeted by bioactive quinazolinones.

IV. Conclusion

This compound stands out as a highly effective synthon for the construction of quinazolinone scaffolds. Its pre-installed functional groups allow for convergent and atom-economical synthetic strategies. While alternative synthons and methodologies are available, the use of this compound offers a streamlined approach, particularly in the context of modern catalytic reductive cyclization reactions. For drug development professionals and synthetic chemists, the strategic choice of this compound can lead to more efficient and scalable routes to novel bioactive molecules. Further research comparing the reactivity of this compound with its isomers under various catalytic systems would be of significant value to the scientific community.

References

Safety Operating Guide

Proper Disposal of 4-Methyl-3-nitrobenzamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Methyl-3-nitrobenzamide was not identified. The following guidance is based on the disposal procedures for structurally similar compounds, including nitro- and methyl-substituted benzamides and benzoic acids. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements and comply with all local, regional, and national regulations.

The proper disposal of this compound is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This guide provides a procedural framework for researchers, scientists, and drug development professionals for the safe handling and disposal of this chemical waste.

Immediate Safety and Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate potential hazards.

Small Spills:

  • Don Personal Protective Equipment (PPE): Before addressing a spill, ensure you are wearing appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Prevent Dust Formation: Dampen the solid material with a suitable solvent like alcohol to prevent it from becoming airborne.

  • Contain and Collect: Carefully transfer the dampened material into a designated, sealable container for hazardous waste.

  • Clean Spill Area: Absorb any remaining residue with an inert material or paper towels dampened with alcohol. Wash the spill area first with alcohol and then with a strong soap and water solution.[1][2]

  • Package Contaminated Materials: All materials used for cleanup, including gloves and paper towels, must be sealed in a vapor-tight plastic bag for disposal as hazardous waste.[1][2]

  • Seek Verification: Do not re-enter the area until a safety officer has confirmed it is clean.[1]

Large Spills:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory immediately.

  • Notify Safety Personnel: Alert your institution's EHS or equivalent safety office.

  • Isolate the Area: Isolate the spill or leak area for at least 25 meters (75 feet) in all directions.[1]

Waste Disposal Procedure

The primary method for the disposal of this compound waste is through a licensed professional waste disposal service, typically involving chemical incineration.[1]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealed container for solid organic waste.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled container for non-halogenated organic liquid waste. Do not mix with other waste streams.[2]

    • Contaminated Materials: Disposable items such as gloves, absorbent pads, and weighing paper that are contaminated with the chemical should be placed in a designated solid waste container.[2]

  • Container Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant," "Harmful if Swallowed").[2][3][4]

  • Storage:

    • Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure containers are kept in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][6]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to schedule a pickup.[1]

    • Provide the waste disposal service with accurate information regarding the chemical's composition and quantity.[1]

  • Documentation: Maintain a detailed record of the generated waste, including the chemical name, quantity, and disposal date, as required by institutional and regulatory policies.[1]

Summary of Safety and Disposal Information

ParameterGuidelineCitations
Personal Protective Equipment (PPE) Safety glasses/goggles, chemical-resistant gloves, lab coat.[2]
Spill Containment Dampen with alcohol to prevent dust; isolate large spills for at least 25m (75 ft).[1][2]
Waste Segregation Separate containers for solid waste, non-halogenated liquid waste, and contaminated lab supplies.[2]
Waste Container Labeling Full chemical name and appropriate hazard warnings.[2]
Recommended Disposal Method Incineration by a licensed professional waste disposal service.[1]
Storage of Waste Sealed, labeled containers in a cool, dry, well-ventilated, and designated area.[2][5][6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Solid this compound Waste D Labeled Solid Organic Waste Container A->D B Liquid Waste (Solutions) E Labeled Non-Halogenated Liquid Waste Container B->E C Contaminated Labware (Gloves, etc.) F Labeled Contaminated Solid Waste Container C->F G Designated Satellite Accumulation Area (Cool, Dry, Ventilated) D->G E->G F->G H Contact EHS / Licensed Waste Disposal Service G->H I Document Waste (Name, Quantity, Date) H->I J Professional Chemical Incineration H->J

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 4-Methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methyl-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation.[4][5][6]

  • Eye Irritation: Causes serious eye irritation.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[4][5][6]

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a risk of splashes.[7]Protects against splashes and vapors that can cause severe eye irritation.
Skin Protection Fire/flame resistant and impervious clothing. A full-length laboratory coat should be worn and buttoned.[7][8]Provides a barrier against accidental skin contact.
Hand Protection Chemical-impermeable gloves. Butyl rubber gloves are generally recommended for nitro compounds.[1][7] Nitrile gloves may be suitable for incidental contact, but should be replaced immediately upon contamination.[1]Prevents skin absorption, a primary route of exposure for nitro compounds.
Respiratory Protection All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If engineering controls are insufficient, an air-purifying respirator (APR) with organic vapor cartridges is recommended.[1]Protects against inhalation of harmful dust and vapors.
Operational Plan: Handling Procedures

A systematic approach is essential for minimizing risk when handling this compound.

Preparation and Engineering Controls:

  • Risk Assessment: Conduct a thorough risk assessment before beginning any experiment.

  • Fume Hood: All work with this compound must be performed in a certified chemical fume hood.[1]

  • Spill Kit: Ensure an appropriate spill kit is readily available.[1]

  • PPE Inspection: Inspect all required PPE for integrity before use.[1]

Handling Solid Compound:

  • To minimize dust generation, handle the solid carefully.

  • Use a spatula that minimizes aerosolization when transferring the compound.[1]

  • Avoid creating dust clouds.

  • Keep containers tightly closed when not in use.[4][5]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealed container for solid organic waste.[8]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for non-halogenated organic liquid waste.[8]

  • Contaminated Materials: Any disposable items such as gloves, absorbent pads, and weighing paper that are contaminated with the chemical should be placed in a designated solid waste container.[8]

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings.[8]

  • Storage: Store sealed waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[8]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed disposal company.[6][8]

Emergency Procedures: Spill and Exposure

Small Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel and ensure adequate ventilation.[6]

  • Don PPE: Wear appropriate PPE as outlined above.[6]

  • Contain Spill: Dampen the spilled solid with alcohol to prevent dust formation.[6][9]

  • Collect Waste: Carefully transfer the dampened material to a sealed, labeled container for disposal.[6][9]

  • Decontaminate: Clean the spill area with alcohol, followed by a thorough washing with soap and water.[6][9]

Exposure Response:

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][5]

  • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4][5]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[4][5]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Inspect Personal Protective Equipment prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Don Appropriate PPE: - Safety Goggles - Lab Coat - Butyl Rubber Gloves prep4->handle1 handle2 Transfer Chemical Inside Fume Hood handle1->handle2 handle3 Weigh and Use in Experiment handle2->handle3 handle4 Close Container Tightly After Use handle3->handle4 spill Spill Occurs handle3->spill disp1 Segregate Waste: - Solid - Liquid - Contaminated PPE handle4->disp1 disp2 Label Waste Container Clearly disp1->disp2 disp3 Store in Designated Waste Area disp2->disp3 disp4 Arrange for Professional Disposal via EHS disp3->disp4 spill_proc Follow Emergency Spill Procedure spill->spill_proc spill_proc->disp1

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.